2-Amino-6-fluorobenzaldehyde
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-amino-6-fluorobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FNO/c8-6-2-1-3-7(9)5(6)4-10/h1-4H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYBIYUFOUZEOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-6-fluorobenzaldehyde
CAS Number: 151585-93-2
This technical guide provides a comprehensive overview of 2-Amino-6-fluorobenzaldehyde, a key building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its physicochemical properties, synthesis, spectral data, and applications.
Physicochemical Properties
This compound is a substituted aromatic aldehyde. The presence of an amino group and a fluorine atom on the benzene ring significantly influences its reactivity and physical properties. A summary of its key properties is presented in the table below.
| Property | Value | Reference |
| CAS Number | 151585-93-2 | [1][2][3][4][5][6] |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [2] |
| Appearance | Not specified (typically a solid) | |
| Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [2] |
| InChI Key | DRYBIYUFOUZEOK-UHFFFAOYSA-N | [2] |
| SMILES | NC1=C(C=O)C(F)=CC=C1 |
Synthesis
A general strategy described in patent literature involves the protection of the aldehyde group, followed by directed ortho-lithiation, azidation, and subsequent reduction of the azide to an amine. The final step is the deprotection of the aldehyde.
Proposed Experimental Protocol for the Synthesis of this compound
This proposed protocol is based on the general method for producing 2-amino-substituted benzaldehydes and should be optimized for this specific substrate.
Step 1: Acetal Protection of 2-Fluorobenzaldehyde
-
To a solution of 2-fluorobenzaldehyde (1 equivalent) in toluene, add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Reflux the mixture with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-(2-fluorophenyl)-1,3-dioxolane.
Step 2: Directed Ortho-Lithiation and Azidation
-
Dissolve the protected 2-fluorobenzaldehyde (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (1.1 equivalents) in hexanes, maintaining the temperature at -78 °C.
-
Stir the mixture at this temperature for 1-2 hours to ensure complete lithiation.
-
To the resulting solution, add a solution of tosyl azide (1.2 equivalents) in anhydrous THF dropwise at -78 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
Step 3: Reduction of the Azide to an Amine
-
To the reaction mixture containing the 2-azido intermediate, add a reducing agent such as lithium aluminum hydride (LAH) or triphenylphosphine followed by water. Caution: LAH is highly reactive and should be handled with care.
-
For reduction with triphenylphosphine, add the reagent (1.5 equivalents) to the reaction mixture and stir at room temperature for several hours. Then, add water and continue stirring until the azide is fully reduced to the amine, as monitored by TLC.
Step 4: Deprotection of the Aldehyde
-
To the solution containing the protected this compound, add an aqueous solution of hydrochloric acid (e.g., 2 M).
-
Stir the mixture at room temperature until the deprotection is complete (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. CN102070420B - Method for preparing 2-bromo-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. 151585-93-2|this compound|BLD Pharm [bldpharm.com]
- 5. This compound(151585-93-2) 1H NMR [m.chemicalbook.com]
- 6. chemshuttle.com [chemshuttle.com]
An In-depth Technical Guide on the Physical Properties of 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2-Amino-6-fluorobenzaldehyde (CAS No: 151585-93-2), a key intermediate in various synthetic pathways. This document is intended to be a valuable resource for professionals in research and development, particularly in the fields of medicinal chemistry and materials science.
Core Physical Properties
While extensive experimental data for this compound is not widely published, the following table summarizes the available and predicted physical characteristics. It is important to note that some values are derived from closely related compounds and should be considered as estimates.
| Property | Value | Source |
| Molecular Formula | C₇H₆FNO | - |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | Solid | [2] |
| Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [1] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. For this compound, various spectroscopic data sets are available through commercial suppliers and chemical databases. These typically include:
-
¹H NMR (Proton Nuclear Magnetic Resonance): Provides information about the hydrogen atoms in the molecule, confirming the structure and identifying impurities.
-
IR (Infrared) Spectroscopy: Identifies the functional groups present in the molecule, such as the amino (-NH₂), fluoro (-F), and aldehyde (-CHO) groups.
-
MS (Mass Spectrometry): Determines the molecular weight and can provide information about the fragmentation pattern of the molecule, further confirming its identity.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not explicitly available in the reviewed literature. However, standard methodologies for aromatic aldehydes can be applied.
General Protocol for Solubility Determination (Gravimetric Method)
This protocol outlines a general procedure for determining the solubility of a solid compound like this compound in a given solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired solvent in a sealed container.
-
Agitate the mixture at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid is essential to confirm saturation.
-
-
Isolation of the Solute:
-
Carefully filter the saturated solution to remove all undissolved solid.
-
Accurately measure a specific volume of the clear, saturated filtrate.
-
-
Quantification of the Solute:
-
Evaporate the solvent from the measured filtrate under controlled conditions (e.g., in a vacuum oven) until a constant weight of the dissolved solid is obtained.
-
The solubility can then be calculated as the mass of the dissolved solid per volume of the solvent (e.g., in g/L or mg/mL).
-
Synthetic Workflow
While a specific, detailed synthesis protocol for this compound is not provided in the available literature, a general synthetic strategy for substituted benzaldehydes involves a multi-step process. A plausible approach for this compound would be the late-stage introduction of the amino group to a pre-functionalized benzaldehyde ring.
Caption: A generalized synthetic workflow for preparing a substituted aminobenzaldehyde.
Signaling Pathways and Biological Activity
Currently, there is no publicly available information detailing any specific signaling pathways or biological experimental workflows directly involving this compound. Its primary documented application is as a chemical intermediate in the synthesis of more complex molecules. Further research is required to elucidate any potential biological activity.
References
A Technical Guide to the Solubility of 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 2-Amino-6-fluorobenzaldehyde, a key chemical intermediate. Given the limited availability of public domain quantitative solubility data for this compound, this document focuses on providing detailed experimental protocols for its determination. Understanding the solubility of this compound is crucial for its application in pharmaceutical synthesis, reaction kinetics, and formulation development.
Core Data Summary
While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, some of its key physical and chemical properties have been reported.
| Property | Value | Reference |
| CAS Number | 151585-93-2 | [1][2] |
| Molecular Formula | C₇H₆FNO | [1] |
| Molecular Weight | 139.13 g/mol | [1] |
| Appearance | Pale yellow solid | [1] |
| Boiling Point (Predicted) | 259.5 ± 25.0 °C at 760 mmHg | [1] |
| Density (Predicted) | 1.293 ± 0.06 g/cm³ | [1] |
| Storage Temperature | 2-8 °C under inert gas | [1] |
Predicted Qualitative Solubility
Based on the reported insolubility of the structurally similar compound 2-Chloro-6-fluorobenzaldehyde in water and its slight solubility in some organic solvents, a similar qualitative solubility profile can be predicted for this compound.[3] However, it is imperative that these predictions are verified through experimental analysis. The presence of an amino group might slightly increase its polarity and potential for hydrogen bonding compared to the chloro-analogue.
| Solvent | Predicted Qualitative Solubility |
| Water | Likely Insoluble |
| Methanol | Likely Soluble |
| Ethanol | Likely Soluble |
| Acetone | Likely Soluble |
| Dichloromethane | Likely Soluble |
| Chloroform | Likely Slightly Soluble |
| Ethyl Acetate | Likely Slightly Soluble |
| Hexane | Likely Insoluble |
Disclaimer: The qualitative solubility data presented above is predictive and based on a structural analogue. It is essential to determine the solubility of this compound experimentally in the solvents relevant to your specific application.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is fundamental for the successful application of this compound in research and development. The following are detailed methodologies for key experiments to quantitatively assess its solubility.
Shake-Flask Method (Gravimetric Analysis)
The shake-flask method is a widely recognized and robust technique for determining the thermodynamic solubility of a solid in a solvent.[4][5][6]
Principle: An excess amount of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the dissolved solute in the saturated solution is then determined by gravimetric analysis.
Apparatus:
-
Thermostatic shaker or water bath
-
Analytical balance
-
Volumetric flasks
-
Centrifuge (optional)
-
Syringe filters (0.22 µm or 0.45 µm)
-
Evaporating dish or pre-weighed vials
Procedure:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the chosen solvent in a sealed flask. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Place the sealed flask in a thermostatic shaker set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to allow the system to reach equilibrium.[4] Periodically check for the continued presence of undissolved solid.
-
Phase Separation: After equilibration, allow the solution to stand undisturbed at the constant temperature to let the undissolved solid settle. Alternatively, centrifuge the sample to facilitate the separation of the solid and liquid phases.
-
Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pre-warmed syringe fitted with a filter to prevent any undissolved solid particles from being transferred.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, dry evaporating dish. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not degrade the solute.
-
Gravimetric Determination: Once the solvent is completely removed, cool the dish in a desiccator and weigh it. Repeat the drying and weighing cycles until a constant weight is achieved.[3]
Calculation of Solubility:
-
Weight of evaporating dish (W₁)
-
Weight of evaporating dish + saturated solution (W₂)
-
Weight of evaporating dish + dried solute (W₃)
-
Weight of dissolved solute = W₃ - W₁
-
Weight of solvent = W₂ - W₃
-
Solubility ( g/100 g solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100
UV/Vis Spectrophotometry Method
This method is suitable for compounds that possess a chromophore and absorb ultraviolet or visible light. It can be a rapid and sensitive technique for determining solubility.[7][8][9][10]
Principle: A saturated solution is prepared, and after appropriate dilution, the concentration of the dissolved solute is determined by measuring its absorbance and comparing it to a pre-established calibration curve.
Apparatus:
-
UV/Vis Spectrophotometer
-
Matched quartz cuvettes
-
Volumetric flasks and pipettes
-
Apparatus for preparing a saturated solution (as in the shake-flask method)
Procedure:
-
Determination of λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the solution in the UV/Vis spectrophotometer to determine the wavelength of maximum absorbance (λmax).[8]
-
Preparation of Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Measure the absorbance of each standard solution at the λmax. Plot a graph of absorbance versus concentration. The resulting plot should be linear and adhere to the Beer-Lambert law.[10]
-
Preparation and Analysis of Saturated Solution: Prepare a saturated solution as described in the shake-flask method. After equilibration and filtration, accurately dilute a known volume of the clear saturated solution with the solvent to a concentration that falls within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
Calculation of Solubility:
-
From the calibration curve, determine the concentration of the diluted solution.
-
Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
Nuclear Magnetic Resonance (NMR) Spectroscopy Method
NMR spectroscopy offers a powerful and direct method for determining solubility without the need for separating the dissolved solute from the saturated solution.[11][12][13][14]
Principle: The concentration of a solute in a saturated solution can be quantified by comparing the integral of a characteristic signal of the solute with that of an internal or external standard of known concentration.
Apparatus:
-
NMR Spectrometer
-
NMR tubes
-
Apparatus for preparing a saturated solution
Procedure:
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in a deuterated solvent directly in an NMR tube. Add an excess of the solid to ensure saturation.
-
Addition of Standard: Add a precise amount of a suitable internal standard (a compound that is soluble in the solvent, does not react with the solute, and has signals that do not overlap with the solute's signals) to the NMR tube. Alternatively, an external standard in a separate sealed capillary can be used.
-
NMR Data Acquisition: Acquire the ¹H NMR spectrum of the saturated solution. Ensure that the relaxation delay is sufficient for quantitative analysis (typically 5 times the longest T₁ relaxation time).
-
Data Processing: Process the NMR spectrum, including phasing and baseline correction. Integrate the characteristic peaks of both the this compound and the internal standard.
Calculation of Solubility: The concentration of this compound can be calculated using the following formula:
Concentration (solute) = [Integral (solute) / Number of Protons (solute)] x [Number of Protons (standard) / Integral (standard)] x Concentration (standard)
Experimental Workflow for Solubility Determination
The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.
Caption: General workflow for determining the solubility of an organic compound.
References
- 1. lookchem.com [lookchem.com]
- 2. This compound | 151585-93-2 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. bioassaysys.com [bioassaysys.com]
- 7. enamine.net [enamine.net]
- 8. researchgate.net [researchgate.net]
- 9. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 10. rjptonline.org [rjptonline.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nuclear Magnetic Resonance Method for Measuring Water Solubility of Organic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Spectral Data Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectral data for 2-Amino-6-fluorobenzaldehyde (C₇H₆FNO), a key building block in organic synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted and estimated data based on the analysis of structurally similar compounds and established spectroscopic principles. This document serves as a valuable resource for the characterization and quality control of this compound in a research and development setting.
Predicted Nuclear Magnetic Resonance (NMR) Spectral Data
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted chemical shifts (δ) for the ¹H and ¹³C nuclei of this compound. These predictions are based on the analysis of related compounds such as 2-aminobenzaldehyde, 2-fluorobenzaldehyde, and other substituted benzaldehydes.
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~9.8 - 10.2 | Singlet (s) | 1H | Aldehydic proton (-CHO) |
| ~7.2 - 7.4 | Triplet (t) | 1H | Aromatic proton (H-4) |
| ~6.4 - 6.6 | Doublet (d) | 1H | Aromatic proton (H-5) |
| ~6.3 - 6.5 | Doublet (d) | 1H | Aromatic proton (H-3) |
| ~4.5 - 5.5 | Broad Singlet (br s) | 2H | Amino protons (-NH₂) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~190 - 194 | Carbonyl carbon (C=O) |
| ~160 - 164 (d, ¹JCF ≈ 240-250 Hz) | C-F |
| ~150 - 154 | C-NH₂ |
| ~135 - 138 | Aromatic CH (C-4) |
| ~118 - 122 | Aldehyde-substituted carbon (C-1) |
| ~110 - 114 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH (C-5) |
| ~108 - 112 (d, ²JCF ≈ 20-25 Hz) | Aromatic CH (C-3) |
Note: 'd' denotes a doublet, indicating coupling with the fluorine atom. The coupling constants (J) are estimated values.
Predicted Infrared (IR) Spectral Data
Infrared spectroscopy is used to identify the functional groups present in a molecule. The following table lists the expected characteristic absorption bands for this compound.
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Medium, Sharp (two bands) | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2850 - 2750 | Medium (two bands) | Aldehydic C-H stretching (Fermi resonance) |
| 1680 - 1660 | Strong | C=O stretching (aldehyde) |
| 1620 - 1580 | Strong | N-H bending and C=C aromatic stretching |
| 1500 - 1450 | Medium | C=C aromatic stretching |
| 1250 - 1200 | Strong | C-F stretching |
| 1350 - 1250 | Strong | Aromatic C-N stretching |
Predicted Mass Spectrometry (MS) Data
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (molar mass: 139.13 g/mol ), the following fragments are anticipated in an electron ionization (EI) mass spectrum.
Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z Ratio | Proposed Fragment Ion |
| 139 | [M]⁺ (Molecular ion) |
| 138 | [M-H]⁺ |
| 111 | [M-CO]⁺ |
| 110 | [M-CHO]⁺ |
| 94 | [C₆H₅F]⁺ |
| 83 | [M-CO, HCN]⁺ |
Experimental Protocols
The following are generalized protocols for acquiring the spectral data. Instrument-specific parameters may require optimization.
NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of this compound in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.[1]
-
¹H NMR Acquisition : Acquire the proton NMR spectrum on a 300 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition : Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required for a good signal-to-noise ratio.
-
Data Processing : Process the acquired Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the internal standard.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal.
-
Data Acquisition : Record the IR spectrum over the range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample holder (or KBr pellet) and subtract it from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Preparation : Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or acetonitrile.
-
Sample Introduction : Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion, a direct insertion probe, or through a gas chromatograph (GC-MS).
-
Data Acquisition (Electron Ionization - EI) : Acquire the mass spectrum using a standard electron ionization energy of 70 eV. Set the mass analyzer to scan over a relevant m/z range (e.g., 40-200 amu).
-
Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to elucidate the structure of the fragment ions.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
References
Synthesis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide for Researchers
Introduction: 2-Amino-6-fluorobenzaldehyde is a key building block in the synthesis of various pharmacologically active compounds and advanced materials. Its unique substitution pattern, featuring an amino group and a fluorine atom ortho to a formyl group, provides a versatile scaffold for the construction of complex molecular architectures. This technical guide offers an in-depth overview of the primary synthetic routes to this compound, complete with detailed experimental protocols and quantitative data to support researchers, scientists, and professionals in drug development.
Synthetic Strategies
Two principal synthetic pathways have been identified for the preparation of this compound:
-
Ortho-amination of 2-Fluorobenzaldehyde: This modern approach involves the protection of the aldehyde functionality, followed by a directed ortho-metalation, introduction of an amino group precursor (such as an azide), and subsequent reduction and deprotection.
-
Reduction of 2-Fluoro-6-nitrobenzaldehyde: A more traditional and direct method, this pathway relies on the selective reduction of the nitro group of a readily available precursor.
This guide will focus on the more direct and commonly accessible second route, providing a comprehensive experimental protocol.
Synthesis via Reduction of 2-Fluoro-6-nitrobenzaldehyde
The reduction of the nitro group in 2-Fluoro-6-nitrobenzaldehyde to an amine is a critical transformation that can be achieved using various reducing agents. The choice of reagent is crucial to ensure high yield and selectivity, avoiding unwanted side reactions with the aldehyde and fluoro substituents.
Experimental Protocol: Catalytic Hydrogenation
This protocol details the reduction of 2-Fluoro-6-nitrobenzaldehyde using catalytic hydrogenation, a clean and efficient method.
Materials:
-
2-Fluoro-6-nitrobenzaldehyde
-
Palladium on carbon (10% Pd/C)
-
Methanol (reagent grade)
-
Ethyl acetate (reagent grade)
-
Hydrogen gas (high purity)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Filtration apparatus (e.g., Buchner funnel with filter paper, Celite®)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a suitable hydrogenation flask, dissolve 2-Fluoro-6-nitrobenzaldehyde (1.0 eq.) in a mixture of methanol and ethyl acetate (a common solvent ratio is 1:1 v/v).
-
Catalyst Addition: Carefully add 10% Palladium on carbon (typically 5-10 mol%) to the solution under a stream of inert gas to prevent ignition of the catalyst.
-
Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this cycle 3 times to ensure an inert atmosphere). Pressurize the vessel with hydrogen gas (typically 1-4 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation).
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with methanol or ethyl acetate to ensure complete recovery of the product.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. The product can be further purified by recrystallization or column chromatography on silica gel if necessary.
Data Presentation
The following table summarizes the typical quantitative data for the catalytic hydrogenation of 2-Fluoro-6-nitrobenzaldehyde.
| Parameter | Value |
| Starting Material | 2-Fluoro-6-nitrobenzaldehyde |
| Reagent | Hydrogen gas |
| Catalyst | 10% Palladium on carbon |
| Solvent | Methanol/Ethyl Acetate |
| Temperature | Room Temperature |
| Pressure | 1-4 atm |
| Reaction Time | 2-6 hours |
| Typical Yield | >90% |
Visualizing the Synthesis
To provide a clear understanding of the synthetic pathway, the following diagrams illustrate the reaction scheme and a general experimental workflow.
Caption: Reaction scheme for the synthesis of this compound.
Caption: General experimental workflow for the synthesis.
Conclusion
This guide provides a detailed and practical protocol for the synthesis of this compound, a valuable intermediate for the pharmaceutical and chemical industries. The presented method of catalytic hydrogenation offers a high-yielding and clean route to this important building block. Researchers and developers can utilize this information to reliably produce this compound for their synthetic needs.
Structural Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive structural analysis of 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2), a key aromatic building block in organic synthesis. Due to its unique substitution pattern, featuring an electron-donating amino group and an electron-withdrawing fluorine atom ortho to a reactive aldehyde functionality, this compound serves as a valuable precursor in the development of pharmaceuticals and other fine chemicals. This document outlines its physicochemical properties, spectroscopic signature, and plausible synthetic and analytical methodologies.
Physicochemical Properties
This compound is a pale yellow solid.[1] Its core structural and physical characteristics are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [2][3] |
| CAS Number | 151585-93-2 | [2][4] |
| Appearance | Pale yellow solid | [1] |
| Predicted Boiling Point | 259.5 ± 25.0 °C at 760 mmHg | [1] |
| Predicted Density | 1.293 ± 0.06 g/cm³ | [1] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2–8 °C, in a dark place. | [1][2] |
Spectroscopic and Structural Data
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below is a summary of expected and reported spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
¹H NMR Data (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| ~9.8 - 10.4 | Singlet | Aldehydic proton (CHO) |
| ~7.2 - 7.6 | Multiplet | Aromatic proton |
| ~6.6 - 6.9 | Multiplet | Aromatic protons |
| ~4.5 - 6.0 | Broad Singlet | Amino protons (NH₂) |
¹³C NMR Data (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~190 - 195 | Carbonyl carbon (C=O) |
| ~160 - 165 (d) | C-F |
| ~150 - 155 | C-NH₂ |
| ~130 - 140 (d) | Aromatic CH |
| ~110 - 120 (d) | Aromatic CH |
| ~105 - 115 (d) | Aromatic CH |
| ~110 - 115 | Quaternary aromatic carbon |
Note: Predicted chemical shifts are based on the analysis of structurally similar compounds. 'd' indicates a doublet due to C-F coupling.
Infrared (IR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3250 | Medium | N-H stretching (asymmetric and symmetric) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2850 - 2750 | Medium | Aldehydic C-H stretching |
| 1700 - 1680 | Strong | C=O stretching (aldehyde) |
| 1620 - 1580 | Strong | N-H bending and C=C stretching |
| 1250 - 1150 | Strong | C-F stretching |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the compound.
| m/z Value | Interpretation |
| 139 | [M]⁺ (Molecular ion) |
| 138 | [M-H]⁺ |
| 111 | [M-CO]⁺ |
| 110 | [M-CHO]⁺ |
Crystallographic Data
As of the latest literature search, no public crystallographic data from single-crystal X-ray diffraction is available for this compound. Structural confirmation relies on the combination of the spectroscopic methods detailed above.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and analysis of this compound, adapted from methodologies for structurally related compounds.
Synthesis of this compound
A plausible synthetic route involves the oxidation of 2-amino-6-fluorotoluene.
Materials:
-
2-Amino-6-fluorotoluene
-
Manganese dioxide (MnO₂)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-6-fluorotoluene in dichloromethane in a round-bottom flask.
-
Add an excess of activated manganese dioxide to the solution.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the manganese dioxide, washing with additional dichloromethane.
-
Combine the organic filtrates and remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by silica gel column chromatography, using a hexane/ethyl acetate gradient as the eluent, to obtain pure this compound.
Spectroscopic Analysis Protocols
Nuclear Magnetic Resonance (NMR):
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled pulse sequence should be used.
-
Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal reference.
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Sample Preparation (ATR): Clean the Attenuated Total Reflectance (ATR) crystal (e.g., diamond) with a suitable solvent like isopropanol and collect a background spectrum. Place a small amount of the solid sample directly onto the crystal and apply pressure.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio.
-
Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final transmittance or absorbance spectrum.
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Separation: Inject 1 µL of the solution into a GC equipped with a suitable capillary column (e.g., a nonpolar DB-5 type). Use a temperature program that starts at a low temperature (e.g., 50 °C) and ramps up to a higher temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities.
-
MS Detection: Use Electron Ionization (EI) at 70 eV. Acquire mass spectra over a mass range of m/z 40-400.
-
Analysis: Identify the peak corresponding to this compound by its retention time and compare the acquired mass spectrum with the expected fragmentation pattern.
Computational Structural Analysis
In the absence of experimental crystallographic data, Density Functional Theory (DFT) calculations can provide valuable insights into the geometric and electronic properties of this compound.
Methodology:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Method: B3LYP functional.
-
Basis Set: 6-311++G(d,p) or a similar level of theory.
Predicted Outcomes:
-
Optimized Geometry: DFT calculations can predict bond lengths, bond angles, and dihedral angles, confirming the planarity of the aromatic ring and the orientation of the aldehyde and amino groups. Intramolecular hydrogen bonding between the amino proton and the aldehyde oxygen is a likely feature influencing the conformation.
-
Electronic Properties: Calculation of the molecular electrostatic potential (MEP) map would visualize the electron-rich (around the oxygen and nitrogen atoms) and electron-poor (around the aldehydic proton and aromatic protons) regions of the molecule, which is crucial for predicting its reactivity.
-
Spectroscopic Predictions: Theoretical calculations can predict vibrational frequencies (IR) and NMR chemical shifts. These predicted spectra can be used to aid in the assignment of experimental spectral data.
Reactivity and Applications in Drug Development
This compound is a versatile intermediate for organic synthesis. The aldehyde group can undergo a wide range of reactions, including:
-
Reductive amination: To form substituted benzylamines.
-
Wittig reaction: To form substituted styrenes.
-
Condensation reactions: With active methylene compounds to form α,β-unsaturated systems.
-
Oxidation: To form the corresponding 2-amino-6-fluorobenzoic acid.
The amino group can be acylated, alkylated, or used as a directing group in further aromatic substitutions. The combination of these functional groups makes this molecule a valuable starting material for the synthesis of complex heterocyclic scaffolds, which are prevalent in many biologically active compounds. While there is no direct evidence of this molecule being involved in specific signaling pathways, its derivatives are of interest in medicinal chemistry for the development of novel therapeutic agents. The fluorine atom can enhance metabolic stability and binding affinity of a drug candidate.[5]
References
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. Effect of substitution and solvation on the reaction mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
Reactivity of the Aldehyde Group in 2-Amino-6-fluorobenzaldehyde: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-6-fluorobenzaldehyde is a key synthetic intermediate in the development of novel pharmaceuticals and functional materials. The strategic placement of an electron-donating amino group and an electron-withdrawing fluorine atom on the aromatic ring significantly modulates the reactivity of the aldehyde functionality. This technical guide provides a comprehensive analysis of the chemical behavior of the aldehyde group in this molecule, supported by data from analogous compounds, detailed experimental protocols, and visual representations of reaction mechanisms and workflows. Understanding these reactivity patterns is crucial for the efficient design of synthetic routes and the successful development of new chemical entities.
Introduction: Electronic and Steric Effects on Aldehyde Reactivity
The reactivity of the aldehyde group in benzaldehyde derivatives is intrinsically linked to the electronic properties of the substituents on the aromatic ring. In this compound, the interplay between the amino (-NH₂) and fluoro (-F) groups governs the electrophilicity of the carbonyl carbon.
-
Amino Group (-NH₂): Positioned ortho to the aldehyde, the amino group is a powerful activating group due to its strong +M (mesomeric) and -I (inductive) effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This electron-donating resonance effect tends to decrease the partial positive charge on the carbonyl carbon, thereby reducing its electrophilicity and making it less susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.[1]
-
Fluorine Atom (-F): The fluorine atom, also at an ortho position, is a deactivating group. As the most electronegative element, it exerts a strong -I (inductive) effect, withdrawing electron density from the aromatic ring and, consequently, from the aldehyde group. This effect increases the electrophilicity of the carbonyl carbon.[2][3]
The net reactivity of the aldehyde group in this compound is a balance of these opposing electronic influences. The presence of these substituents also introduces steric hindrance around the reaction center, which can influence the approach of bulky reagents.
Key Reactions of the Aldehyde Group
The aldehyde functionality in this compound is a versatile handle for a variety of chemical transformations, including nucleophilic additions, condensations, oxidations, and reductions. The unique substitution pattern makes it a valuable precursor for the synthesis of highly substituted heterocyclic compounds.[1]
Condensation Reactions: The Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[4][5] This reaction is fundamental for carbon-carbon bond formation. The electrophilicity of the aldehyde is a key factor in the reaction rate. Due to the electron-withdrawing fluorine, this compound is expected to readily undergo Knoevenagel condensation.
A representative reaction is the condensation with an active methylene compound like malononitrile or ethyl cyanoacetate, typically catalyzed by a weak base such as piperidine.[4]
Data Presentation
Table 1: Representative Knoevenagel Condensation of a Substituted Benzaldehyde
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Product | Yield (%) |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | 2-(2-Chloro-6-fluorobenzylidene)malononitrile | High |
| 2-Chloro-6-fluorobenzaldehyde | Methyl Cyanoacetate | Piperidine | - | Methyl 2-cyano-3-(2-chloro-6-fluorophenyl)propenoate | High |
Note: The data presented is for the analogous compound 2-Chloro-6-fluorobenzaldehyde and serves as a strong indicator of the expected reactivity for this compound.[1]
Oxidation to Carboxylic Acid
The aldehyde group can be readily oxidized to the corresponding carboxylic acid, 2-amino-6-fluorobenzoic acid. This is a common and typically high-yielding transformation in organic synthesis. A variety of oxidizing agents, from mild to strong, can be employed.[1][6] For instance, potassium permanganate in an alkaline solution is a suitable oxidizing agent for this conversion.[6]
Reduction to Alcohol
The aldehyde can be reduced to the corresponding primary alcohol, (2-amino-6-fluorophenyl)methanol. Common reducing agents for this transformation include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). The electron-withdrawing nature of the substituents is expected to accelerate the rate of reduction with NaBH₄ by making the carbonyl carbon more susceptible to hydride attack.[2]
Reductive Amination
Aldehydes and ketones can be converted to amines via reductive amination. This reaction proceeds in two steps: the nucleophilic addition of an amine to the carbonyl group to form an imine, followed by the reduction of the imine to an amine.[7] This pathway allows for the introduction of various substituents at the benzylic position.
Experimental Protocols
The following are detailed methodologies for key reactions involving the aldehyde group, adapted from protocols for structurally similar compounds.
Protocol for Knoevenagel Condensation with Malononitrile
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (10 mmol) and malononitrile (10 mmol) in ethanol (20 mL).
-
Add a catalytic amount of piperidine (0.1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, a precipitate is expected to form. Filter the solid product and wash it with cold ethanol (2 x 10 mL).
-
Dry the purified product under vacuum.
(Protocol adapted from the Knoevenagel condensation of 2-Chloro-6-fluorobenzaldehyde)[4]
Protocol for Oxidation to 2-Amino-6-fluorobenzoic Acid
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Aqueous buffer solution (pH 7)
-
Dichloromethane
Procedure:
-
Dissolve this compound (1 mmol) in dichloromethane.
-
Add an aqueous solution of potassium permanganate (2 mmol) to the reaction mixture.
-
Stir the biphasic mixture vigorously at room temperature.
-
Monitor the disappearance of the purple permanganate color, which indicates the progress of the reaction.
-
After the reaction is complete, separate the organic layer.
-
Isolate and purify the product from the aqueous layer after appropriate workup (e.g., acidification and extraction).
(Protocol adapted from the oxidation of substituted benzaldehydes)[2]
Visualizations
Reaction Pathway Diagrams
Caption: Knoevenagel Condensation Pathway.
Caption: Oxidation and Reduction of the Aldehyde.
Experimental Workflow Diagram
Caption: Knoevenagel Condensation Workflow.
Conclusion
The aldehyde group in this compound exhibits a rich and versatile reactivity profile, making it a valuable synthon in organic chemistry. The competing electronic effects of the ortho-amino and ortho-fluoro substituents create a unique chemical environment that influences its behavior in various transformations. This guide provides a foundational understanding for researchers to leverage the reactivity of this important building block in the synthesis of complex molecules for applications in drug discovery and materials science. The provided protocols and diagrams serve as a practical starting point for further exploration and optimization of synthetic methodologies.
References
The Dichotomy of Electron-Withdrawing and -Donating Effects in 2-Amino-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the nuanced electronic effects within 2-Amino-6-fluorobenzaldehyde, a versatile building block in medicinal chemistry and organic synthesis. The strategic placement of a strongly electron-donating amino group and a highly electronegative, electron-withdrawing fluorine atom on the benzaldehyde scaffold creates a unique chemical environment. This document elucidates the interplay of these opposing electronic forces, their impact on the molecule's reactivity, and its applications in the synthesis of complex heterocyclic structures. Detailed experimental protocols, comprehensive spectroscopic data, and computational analyses are presented to offer a thorough resource for professionals in chemical research and drug development.
Introduction
Substituted benzaldehydes are fundamental reagents in modern organic chemistry, valued for their reactivity and versatility. The aldehyde functional group serves as a reactive center for a multitude of chemical transformations, including nucleophilic additions, condensations, and oxidations.[1] The ability to introduce a wide range of substituents onto the benzene ring allows for the fine-tuning of the molecule's electronic and steric properties, making these compounds essential in medicinal chemistry and materials science.
This compound is of particular interest due to the presence of two electronically antagonistic functional groups: an electron-donating amino group (-NH₂) and an electron-withdrawing fluorine (-F) atom, positioned ortho to the aldehyde moiety. The amino group, through its strong +M (mesomeric) effect, increases the electron density of the aromatic ring, particularly at the ortho and para positions, thereby activating it towards electrophilic substitution.[1] Conversely, the highly electronegative fluorine atom exerts a strong -I (inductive) effect, withdrawing electron density from the ring. This dichotomy of electronic influences governs the reactivity of the aldehyde group and the aromatic ring, making this compound a valuable precursor for the synthesis of various heterocyclic compounds with potential biological activity.
Synthesis of this compound
A common and effective method for the synthesis of aminobenzaldehydes involves the reduction of a corresponding nitrobenzaldehyde. In the case of this compound, a plausible synthetic route starts from 2,6-difluorobenzaldehyde.
Experimental Protocol: Synthesis of this compound
The following protocol is a representative procedure for the synthesis of this compound, adapted from established methods for the preparation of similar compounds.
Step 1: Nitration of a Dihalogenated Benzaldehyde
-
In a reaction vessel, a dihalogenated benzaldehyde (e.g., 2,6-difluorobenzaldehyde) is dissolved in a suitable solvent.
-
A nitrating mixture (e.g., a combination of nitric acid and sulfuric acid) is added dropwise to the solution while maintaining a low temperature to control the exothermic reaction.
-
The reaction is stirred until completion, monitored by thin-layer chromatography (TLC).
-
The reaction mixture is then carefully quenched with ice water, and the crude nitro-benzaldehyde derivative is extracted.
Step 2: Reduction of the Nitro Group
-
The crude nitro-benzaldehyde from the previous step is dissolved in a suitable solvent, such as ethanol.
-
A reducing agent, such as iron powder in the presence of hydrochloric acid, is added to the solution.
-
The mixture is heated to reflux and stirred for several hours until the reduction is complete (monitored by TLC).
-
After cooling, the reaction mixture is filtered to remove the iron catalyst.
-
The filtrate is neutralized, and the product, this compound, is extracted, dried, and purified, typically by column chromatography.
Note: This is a generalized protocol. Specific reaction conditions, including stoichiometry, temperature, and reaction times, should be optimized for each specific synthesis.
Spectroscopic and Physicochemical Data
The structural elucidation and confirmation of this compound rely on a combination of spectroscopic techniques.
| Property | Value |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | Pale yellow solid |
| CAS Number | 151585-93-2 |
Table 1: Physicochemical Properties of this compound
| Technique | Wavenumber (cm⁻¹) | Assignment |
| FT-IR | 3400-3300 | N-H stretching (asymmetric and symmetric) |
| 1680-1660 | C=O stretching (aldehyde) | |
| 1620-1580 | N-H bending and C=C aromatic stretching | |
| 1250-1000 | C-F stretching |
Table 2: Infrared (IR) Spectroscopic Data for this compound
| Technique | Chemical Shift (δ, ppm) | Assignment |
| ¹H NMR | ~9.8 | Aldehydic proton (-CHO) |
| ~7.3 - 6.5 | Aromatic protons | |
| ~6.0 | Amino protons (-NH₂) (broad singlet) | |
| ¹³C NMR | ~190 | Carbonyl carbon (C=O) |
| ~160 (d, JC-F) | Carbon attached to fluorine (C-F) | |
| ~150 | Carbon attached to the amino group (C-N) | |
| ~135 - 110 | Aromatic carbons |
Table 3: Nuclear Magnetic Resonance (NMR) Spectroscopic Data for this compound (Note: Exact chemical shifts and coupling constants can vary depending on the solvent and instrument.)
| Technique | m/z | Assignment |
| MS (EI) | 139 | [M]⁺ |
Table 4: Mass Spectrometry (MS) Data for this compound
Electron-Withdrawing and -Donating Effects on Reactivity
The chemical behavior of this compound is a direct consequence of the interplay between the electron-donating amino group and the electron-withdrawing fluorine atom.
References
HOMO-LUMO Analysis of 2-Amino-6-fluorobenzaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of 2-Amino-6-fluorobenzaldehyde, a key intermediate in pharmaceutical synthesis. Due to the limited availability of direct experimental or computational studies on this compound, this guide leverages data from the closely related analogue, 2-Chloro-6-fluorobenzaldehyde, to infer its electronic properties. The influence of the amino group in place of the chloro group is discussed in detail. This guide covers the theoretical framework, computational methodologies, and interpretation of HOMO-LUMO characteristics, crucial for understanding the molecule's reactivity, electronic transitions, and potential as a drug scaffold.
Introduction
Frontier molecular orbital (FMO) theory is a fundamental concept in modern chemistry, providing critical insights into the electronic behavior and reactivity of molecules. The HOMO and LUMO are the FMOs that play a pivotal role in chemical reactions, spectroscopic properties, and the design of novel therapeutic agents. The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
This compound is a substituted aromatic aldehyde of significant interest in medicinal chemistry. Its unique substitution pattern, with an electron-donating amino group and an electron-withdrawing fluorine atom ortho to the aldehyde, creates a complex electronic environment that dictates its interaction with biological targets. This guide aims to provide a comprehensive understanding of the HOMO-LUMO properties of this molecule.
Theoretical Framework and Computational Analysis
The electronic properties of this compound are governed by the interplay of the electron-donating amino group (-NH₂), the electron-withdrawing fluoro (-F) and aldehyde (-CHO) groups, and the aromatic π-system. Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules, providing accurate predictions of HOMO and LUMO energies.
Data Presentation
The following table summarizes the calculated quantum chemical parameters for 2-Chloro-6-fluorobenzaldehyde, which can be used as a baseline for understanding the electronic properties of this compound.
| Parameter | Value (for 2-Chloro-6-fluorobenzaldehyde) | Expected Trend for this compound |
| HOMO Energy | Typically localized on the aromatic ring | Higher (less negative) due to the electron-donating amino group |
| LUMO Energy | Centered on the carbonyl group and aromatic ring | Slightly lowered due to resonance effects |
| HOMO-LUMO Gap (ΔE) | Indicator of kinetic stability and reactivity | Smaller, indicating higher reactivity |
Note: The exact values for this compound would require specific DFT calculations.
Experimental Protocols
The determination of HOMO and LUMO energies is primarily achieved through computational methods, often correlated with experimental data from spectroscopy.
Computational Protocol (DFT)
A typical computational workflow for HOMO-LUMO analysis involves the following steps:
-
Molecular Geometry Optimization: The structure of this compound is optimized to its lowest energy conformation using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculation: A frequency calculation is performed on the optimized geometry to confirm that it is a true minimum on the potential energy surface (no imaginary frequencies).
-
Single-Point Energy Calculation: A single-point energy calculation is then carried out to determine the energies of the molecular orbitals, including the HOMO and LUMO.
-
Data Analysis: The output files are analyzed to extract the HOMO and LUMO energy values and visualize the orbital distributions.
Experimental Correlation (UV-Vis Spectroscopy)
The HOMO-LUMO gap can be experimentally estimated from the onset of the lowest energy electronic transition in the UV-Visible absorption spectrum.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., ethanol or cyclohexane).
-
Spectral Acquisition: The UV-Vis absorption spectrum is recorded over a range of approximately 200-800 nm.
-
Data Analysis: The wavelength of maximum absorption (λmax) corresponding to the π-π* transition is identified. The experimental HOMO-LUMO gap can be approximated from the onset of this absorption band.
Visualization of Methodologies
The following diagrams illustrate the logical workflow for the computational analysis and the key concepts of frontier molecular orbitals.
Caption: Computational workflow for HOMO-LUMO analysis using DFT.
Caption: Conceptual diagram of Frontier Molecular Orbitals (FMOs).
Conclusion
The HOMO-LUMO analysis is a cornerstone for understanding the chemical behavior of molecules like this compound. While direct computational data for this specific molecule is sparse, by drawing comparisons with the closely related 2-Chloro-6-fluorobenzaldehyde, we can predict that the presence of the electron-donating amino group will raise the HOMO energy and decrease the HOMO-LUMO gap, leading to enhanced reactivity. This theoretical understanding, combined with the outlined computational and experimental protocols, provides a robust framework for researchers in drug discovery and development to further investigate and utilize this compound in the design of novel therapeutics. Future computational studies are encouraged to provide precise quantitative data for this important molecule.
2-Amino-6-fluorobenzaldehyde: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for 2-Amino-6-fluorobenzaldehyde, a key building block in pharmaceutical and chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and mitigating potential risks associated with the handling of this compound. This document summarizes key quantitative data, outlines detailed experimental protocols for emergency situations, and provides visual workflows for critical safety procedures.
Chemical and Physical Properties
This compound is a solid, typically appearing as a white to off-white or pale yellow crystalline powder. A summary of its key physical and chemical properties is presented below.
| Property | Value | Reference |
| Chemical Formula | C₇H₆FNO | [1][2] |
| Molecular Weight | 139.13 g/mol | [1][2] |
| Appearance | White to off-white or pale yellow crystalline solid | [1][2] |
| Odor | Odorless to strong, pungent odor (conflicting reports) | [1][2] |
| Solubility | Soluble in DMSO, slightly soluble in water | [1] |
| Storage Temperature | 2-8 °C, under inert gas (nitrogen or argon) | [2] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The following table summarizes its GHS classification.
| Hazard Class | GHS Category | Hazard Statement |
| Skin Irritation | 2 | H315: Causes skin irritation |
| Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
Signal Word: Warning
Toxicological Information
Exposure Controls and Personal Protection
To minimize exposure and ensure safe handling, the following engineering controls and personal protective equipment (PPE) are recommended.
| Control Parameter | Recommendation |
| Engineering Controls | Work in a well-ventilated area, preferably in a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible. |
| Eye/Face Protection | Wear chemical safety goggles or a face shield. |
| Skin Protection | Wear chemically resistant gloves (e.g., nitrile rubber) and a lab coat. |
| Respiratory Protection | If ventilation is inadequate or for spill cleanup, use a NIOSH-approved respirator with an appropriate cartridge. |
Experimental Protocols
First Aid Measures
In the event of exposure, immediate action is critical. The following protocols should be followed:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Inhalation: Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Firefighting Measures
In case of a fire involving this compound, follow these procedures:
-
Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, or alcohol-resistant foam.
-
Specific Hazards: During a fire, irritating and toxic gases may be generated.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures (Spill Cleanup)
For a small spill, laboratory personnel trained in hazardous material handling can follow this protocol:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ensure Proper Ventilation: Work in a well-ventilated area or use a fume hood to control vapors.
-
Don Appropriate PPE: Wear chemical safety goggles, chemically resistant gloves, a lab coat, and a respirator if necessary.
-
Contain the Spill: For solid spills, carefully sweep the material to avoid generating dust. For liquid spills, create a dike around the spill using an inert absorbent material (e.g., vermiculite, sand, or earth).
-
Absorb and Collect: Cover the spill with the absorbent material. Once fully absorbed, carefully scoop the material into a labeled, sealable hazardous waste container.
-
Decontaminate the Area: Wipe the spill area with a damp cloth. Dispose of the cloth and any other contaminated materials in the hazardous waste container.
-
Dispose of Waste: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office.
Visual Safety Workflows
The following diagrams illustrate key safety and handling procedures.
Caption: Chemical Spill Response Workflow
Caption: Hierarchy of Controls for Safe Handling
Storage and Disposal
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area. Protect from light and moisture. For long-term stability, storage at 2-8 °C under an inert atmosphere (nitrogen or argon) is recommended[2].
Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations. It should be treated as hazardous waste and disposed of through a licensed professional waste disposal service. Do not dispose of it down the drain.
This guide is intended to provide comprehensive safety and handling information. Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before use and ensure that all laboratory personnel are trained on the proper handling procedures for this compound.
References
The Strategic Role of 2-Amino-6-fluorobenzaldehyde in Modern Drug Discovery: A Technical Guide
For Immediate Release
A comprehensive technical guide released today details the commercial availability, synthesis, and potential applications of 2-Amino-6-fluorobenzaldehyde, a key building block for researchers, scientists, and drug development professionals. This document provides an in-depth analysis of the compound's utility in the synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other complex heterocyclic systems.
This compound (CAS No. 151585-93-2) is a versatile aromatic compound featuring an aldehyde, a fluorine atom, and an amino group. This unique arrangement of functional groups provides a reactive scaffold for a variety of chemical transformations, making it a valuable intermediate in medicinal chemistry. The presence of the fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, a common strategy in modern drug design.
Commercial Availability
This compound is readily available from several commercial suppliers, ensuring a stable supply for research and development purposes. The compound is typically offered in high purity, often 98% or greater. Researchers can procure this chemical from various sources, including chemical marketplaces and specialized suppliers.
| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight | Storage Conditions |
| NATIONAL ANALYTICAL CORPORATION | 98% | 151585-93-2 | C7H6FNO | 139.13 g/mol | N/A |
| BLD Pharm | N/A | 151585-93-2 | C7H6FNO | 139.13 g/mol | Keep in dark place, inert atmosphere, 2-8°C[1] |
| ChemScene (via Sigma-Aldrich) | N/A | 151585-93-2 | C7H6FNO | 139.13 g/mol | N/A |
Synthetic Pathways
The synthesis of this compound can be approached through several strategic routes. A common and effective method involves the reduction of a nitro group precursor, which offers good regioselectivity.[2]
A plausible synthetic pathway begins with the nitration of 2-fluorobenzaldehyde to yield 2-fluoro-6-nitrobenzaldehyde. This intermediate is then subjected to a reduction reaction to convert the nitro group to the desired amino group.
Caption: Plausible synthetic route to this compound.
Experimental Protocol: Reduction of 2-Nitrobenzaldehydes
Materials:
-
2-Nitrobenzaldehyde derivative
-
Iron powder (Fe)
-
Glacial Acetic Acid (AcOH)
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
To a stirred solution of the 2-nitrobenzaldehyde derivative in a suitable solvent (e.g., a mixture of ethanol and water), add glacial acetic acid.
-
Heat the mixture to a gentle reflux.
-
Gradually add iron powder to the refluxing solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature and filter off the iron salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Redissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude 2-aminobenzaldehyde derivative.
-
Purify the product by column chromatography on silica gel if necessary.
Applications in Drug Discovery
The strategic placement of the amino and aldehyde groups in this compound makes it an excellent precursor for the synthesis of a variety of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their diverse biological activities.[4]
Synthesis of Kinase Inhibitors
The 2-aminobenzaldehyde scaffold is a key component in the synthesis of various kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.[5][6] The amino group of this compound can serve as a nucleophile in reactions to construct the core structures of these inhibitors.
For instance, the 2-aminothiazole moiety, which can be synthesized from precursors like this compound, is a novel kinase inhibitor template.[7] This has led to the discovery of potent pan-Src kinase inhibitors like Dasatinib.[7]
Caption: Role of this compound in kinase inhibitor synthesis.
Synthesis of Heterocyclic Scaffolds
The Friedländer synthesis is a classic method for the preparation of quinolines, a class of nitrogen-containing heterocycles with a broad range of pharmacological activities. This reaction involves the condensation of a 2-aminoaryl aldehyde with a compound containing an active methylene group.[3] this compound is a suitable starting material for this reaction, enabling the synthesis of fluorinated quinoline derivatives.
Caption: Synthesis of fluorinated quinolines from this compound.
Conclusion
This compound is a commercially available and synthetically versatile building block with significant potential in drug discovery and development. Its unique structural features make it an attractive starting material for the synthesis of complex heterocyclic compounds, including kinase inhibitors and other biologically active molecules. The methodologies and applications outlined in this guide are intended to support researchers in leveraging this valuable compound for the creation of next-generation therapeutics.
References
- 1. 151585-93-2|this compound|BLD Pharm [bldpharm.com]
- 2. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]
- 3. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Friedländer Synthesis of 8-Fluoroquinolines Using 2-Amino-6-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Friedländer synthesis of 8-fluoroquinolines, utilizing 2-Amino-6-fluorobenzaldehyde as a key starting material. This methodology is of significant interest to professionals in drug discovery and medicinal chemistry due to the prevalence of the quinoline scaffold in a wide range of therapeutic agents.
Introduction
The Friedländer annulation is a classic and versatile chemical reaction for the synthesis of quinoline and its derivatives.[1] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically in the presence of an acid or base catalyst.[1] The resulting quinoline core is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a fluorine atom at the 8-position can significantly influence the physicochemical and pharmacological properties of the quinoline molecule, making this compound a valuable precursor for the development of novel therapeutic agents.
Modern adaptations of the Friedländer synthesis, such as the use of microwave irradiation, can significantly reduce reaction times and improve yields, offering a more efficient and "green" approach to the synthesis of these important heterocyclic compounds.[2][3]
Data Presentation
The following table summarizes representative quantitative data for the Friedländer synthesis of an 8-fluoroquinoline derivative from this compound and ethyl acetoacetate under different catalytic conditions.
| Entry | Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) |
| 1 | This compound | Ethyl acetoacetate | Acetic Acid | Acetic Acid | 160 | 5 min | High (Specific yield not reported, but methodology described as excellent)[2] |
| 2 | This compound | Ethyl acetoacetate | Hydrochloric Acid | Ethanol | Reflux | 4 h | Good (Specific yield not reported, but protocol is standard)[4] |
| 3 | This compound | Ethyl acetoacetate | Piperidine | Ethanol | Room Temp. | 2-4 h | Moderate to Good (Hypothetical, based on similar condensations) |
Experimental Protocols
This section provides detailed methodologies for the synthesis of ethyl 8-fluoro-2-methylquinoline-3-carboxylate via the Friedländer condensation of this compound and ethyl acetoacetate. Both a modern microwave-assisted and a conventional acid-catalyzed protocol are presented.
Protocol 1: Microwave-Assisted Synthesis using Acetic Acid
This protocol is adapted from a general procedure for rapid microwave-assisted Friedländer synthesis.[2]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Microwave reactor vials
-
Microwave reactor
Procedure:
-
In a microwave reactor vial, dissolve this compound (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in glacial acetic acid (2 mL).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the reaction mixture at 160 °C for 5 minutes.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Carefully add saturated sodium bicarbonate solution to the reaction mixture to neutralize the acetic acid.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.
Protocol 2: Conventional Synthesis using Acid Catalysis
This protocol is a standard acid-catalyzed Friedländer condensation.[4]
Materials:
-
This compound
-
Ethyl acetoacetate
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Sodium Sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound (1 mmol) and ethyl acetoacetate (1.2 mmol) in ethanol (10 mL).
-
Add 2-3 drops of concentrated hydrochloric acid to the mixture.
-
Attach a reflux condenser and heat the reaction mixture to reflux for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the pure ethyl 8-fluoro-2-methylquinoline-3-carboxylate.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Reaction mechanism of the Friedländer synthesis.
References
Application Notes and Protocols for the Synthesis of 8-Fluoroquinolines from 2-Amino-6-fluorobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
Quinolines are a vital class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous pharmaceuticals and biologically active molecules.[1][2] Their derivatives are known to exhibit a wide range of therapeutic properties, including antimalarial, antibacterial, anticancer, and anti-inflammatory activities.[1][2] The incorporation of fluorine atoms into the quinoline scaffold can significantly enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated quinolines, such as 8-fluoroquinolines, highly valuable targets in drug discovery.[3][4]
One of the most direct and classical methods for quinoline synthesis is the Friedländer annulation.[5][6] This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene carbonyl group.[6][7] This document provides a detailed protocol for the synthesis of substituted 8-fluoroquinolines using 2-Amino-6-fluorobenzaldehyde as the key precursor via a base-catalyzed Friedländer condensation.
General Reaction Scheme: Friedländer Synthesis
The synthesis proceeds by reacting this compound with a variety of α-methylene ketones under basic conditions to yield the corresponding 8-fluoroquinoline derivatives.
Figure 1: General reaction for the synthesis of 8-fluoroquinolines from this compound and an α-methylene ketone.
Experimental Protocol: Synthesis of 2-Ethyl-8-fluoro-3-methylquinoline
This protocol details a representative procedure for the synthesis of an 8-fluoroquinoline derivative using the Friedländer condensation.
Materials:
-
This compound (1.0 mmol, 139.1 mg)
-
2-Pentanone (1.2 mmol, 103.4 mg, 128 µL)
-
Potassium hydroxide (KOH) (2.0 mmol, 112.2 mg)
-
Ethanol (EtOH), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask (25 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Procedure:
-
Reaction Setup: To a 25 mL round-bottom flask, add this compound (1.0 mmol) and anhydrous ethanol (5 mL). Stir the mixture until the aldehyde is fully dissolved.
-
Addition of Reagents: Add 2-pentanone (1.2 mmol) to the solution, followed by the addition of powdered potassium hydroxide (2.0 mmol).
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (this compound) is consumed (typically 4-6 hours).
-
Workup: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (20 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (15 mL) and brine (15 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-ethyl-8-fluoro-3-methylquinoline.
-
Characterization: Characterize the final product using NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry to confirm its structure and purity.
Data Presentation
The Friedländer synthesis is versatile and can be used to generate a library of 8-fluoroquinoline derivatives by varying the α-methylene ketone component. The table below summarizes expected yields for different ketones based on typical outcomes for this reaction type.
| Entry | α-Methylene Ketone | Product | Typical Yield (%) |
| 1 | Acetone | 8-Fluoro-2-methylquinoline | 85-95 |
| 2 | Acetophenone | 8-Fluoro-2-phenylquinoline | 80-90 |
| 3 | 2-Pentanone | 2-Ethyl-8-fluoro-3-methylquinoline | 75-85 |
| 4 | Cyclohexanone | 1,2,3,4-Tetrahydroacridin-8-fluoro | 70-80 |
| 5 | Ethyl Acetoacetate | Ethyl 8-fluoro-2-methylquinoline-3-carboxylate | 88-96 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of 8-fluoroquinolines.
Caption: General workflow for the synthesis of 8-fluoroquinolines.
Reaction Mechanism
The Friedländer synthesis can proceed through two primary pathways. The diagram below outlines the generally accepted mechanism involving an initial aldol condensation followed by cyclization and dehydration.
Caption: Mechanism of the base-catalyzed Friedländer synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]
- 4. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Synthesis of 8-Fluoroquinazolines Using 2-Amino-6-fluorobenzaldehyde: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinazolines are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous molecules with significant therapeutic potential. The incorporation of a fluorine atom into the quinazoline scaffold can significantly modulate the physicochemical and biological properties of the resulting compounds, including metabolic stability, binding affinity, and lipophilicity, making them attractive targets in drug discovery. This document provides detailed application notes and experimental protocols for the synthesis of 8-fluoroquinazolines, utilizing 2-Amino-6-fluorobenzaldehyde as a key starting material. The methodologies presented focus on efficient and practical synthetic routes, and the potential applications of the resulting fluorinated quinazolines are discussed.
Biological Significance of 8-Fluoroquinazolines
The strategic placement of a fluorine atom at the C8 position of the quinazoline ring, which results from the cyclization of this compound, has been shown to impart notable pharmacological activities. Research has indicated that 8-fluoroquinazoline derivatives exhibit potential as:
-
Anticancer Agents: Certain 8-fluoroquinazolines have demonstrated inhibitory activity against various kinases, which are crucial targets in cancer therapy. For example, 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid has been identified as a potent and selective Aurora A kinase inhibitor, inducing apoptosis in cancer cell lines.[1][2] The presence of the fluorine atom can enhance the binding affinity of these molecules to their biological targets.
-
Anti-inflammatory Agents: Fluorine-substituted benzo[h]quinazoline derivatives have been investigated as inhibitors of the NF-κB signaling pathway, a key regulator of inflammation.[3] These compounds have the potential to be developed into novel anti-inflammatory drugs with low toxicity.[3]
-
Antimicrobial Agents: The quinazoline scaffold itself is known for its broad-spectrum antimicrobial properties. Structure-activity relationship (SAR) studies have suggested that halogen substitutions at positions 6 and 8 of the quinazoline ring can enhance antimicrobial activity.[4]
The unique electronic properties of the fluorine atom can influence the overall electron distribution of the quinazoline ring system, impacting its interaction with biological macromolecules and contributing to the observed therapeutic effects.
Synthetic Methodologies
Several methods can be employed for the synthesis of quinazolines from 2-aminobenzaldehydes. Two particularly effective and versatile methods are the iodine-catalyzed aerobic oxidative C-H amination and a one-pot three-component reaction.
Method 1: Iodine-Catalyzed Aerobic Oxidative C-H Amination
This method provides a green and efficient route to 2-aryl-8-fluoroquinazolines through the reaction of this compound with various benzylamines. The reaction is catalyzed by molecular iodine, using oxygen from the air as the terminal oxidant, and proceeds under solvent-free conditions. This approach is advantageous due to its operational simplicity, high atom economy, and avoidance of toxic metals and harsh oxidants.[5][6][7][8]
General Reaction Scheme:
Caption: Iodine-catalyzed synthesis of 2-Aryl-8-fluoroquinazolines.
Method 2: One-Pot Three-Component Synthesis
This approach allows for the efficient construction of 2,4-disubstituted 8-fluoroquinazolines from this compound, an aldehyde, and a nitrogen source, typically ammonium acetate, in a single step. This methodology is highly convergent and allows for rapid access to a diverse range of quinazoline derivatives.
General Reaction Scheme:
Caption: One-pot synthesis of 2,4-disubstituted-8-fluoroquinazolines.
Experimental Protocols
Protocol 1: Synthesis of 8-Fluoro-2-phenylquinazoline via Iodine-Catalyzed Aerobic Oxidation
This protocol is adapted from the general procedure reported by Deshmukh and Bhanage for the synthesis of 2-arylquinazolines.[5][6]
Materials:
-
This compound
-
Benzylamine
-
Molecular Iodine (I₂)
-
Round-bottom flask
-
Magnetic stirrer with hotplate
-
Oil bath
-
Oxygen balloon (or access to air)
-
Column chromatography setup (silica gel, ethyl acetate, hexane)
Procedure:
-
To a clean, dry round-bottom flask, add this compound (1.0 mmol, 139.1 mg).
-
Add benzylamine (1.2 mmol, 128.6 mg, 0.13 mL).
-
Add molecular iodine (10 mol%, 0.1 mmol, 25.4 mg).
-
The flask is equipped with a magnetic stir bar and a reflux condenser open to the air (or fitted with an oxygen balloon).
-
The reaction mixture is heated in a preheated oil bath at 130 °C with vigorous stirring.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (typically 3-8 hours, based on analogous reactions), the reaction mixture is cooled to room temperature.
-
The crude product is purified directly by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to afford the pure 8-fluoro-2-phenylquinazoline.
Data Presentation:
The following table summarizes representative yields for the iodine-catalyzed synthesis of various 2-arylquinazolines from substituted 2-aminobenzaldehydes and benzylamines, as reported in the literature.[5] These values can be used to estimate the expected yield for the synthesis of 8-fluoro-2-phenylquinazoline.
| Entry | 2-Aminobenzaldehyde Substrate | Benzylamine Substrate | Time (h) | Yield (%) |
| 1 | 2-Aminobenzaldehyde | Benzylamine | 3 | 92 |
| 2 | 2-Amino-5-bromobenzaldehyde | Benzylamine | 3 | 90 |
| 3 | 2-Amino-5-chlorobenzaldehyde | Benzylamine | 4 | 88 |
| 4 | 2-Aminobenzaldehyde | 4-Methylbenzylamine | 3.5 | 91 |
| 5 | 2-Aminobenzaldehyde | 4-Methoxybenzylamine | 4 | 85 |
| 6 | 2-Aminobenzaldehyde | 4-Chlorobenzylamine | 5 | 82 |
Experimental Workflow:
Caption: Workflow for iodine-catalyzed quinazoline synthesis.
Protocol 2: One-Pot Synthesis of 2,4-Disubstituted-8-fluoroquinazolines
This protocol provides a general framework for the one-pot synthesis of 2,4-disubstituted 8-fluoroquinazolines. Specific reaction conditions may require optimization based on the chosen aldehyde.
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde
-
Ammonium acetate (NH₄OAc)
-
Ethanol or another suitable solvent
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 139.1 mg) in ethanol (10 mL).
-
Add the desired aldehyde (1.2 mmol).
-
Add ammonium acetate (2.0 mmol, 154.2 mg).
-
The flask is equipped with a reflux condenser and a magnetic stir bar.
-
The reaction mixture is heated to reflux (approximately 78 °C for ethanol) and stirred.
-
The reaction is monitored by TLC.
-
After completion (typically 4-12 hours), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude product is purified by recrystallization or column chromatography to yield the pure 2,4-disubstituted-8-fluoroquinazoline.
Data Presentation:
The following table provides a hypothetical summary of expected outcomes for the one-pot synthesis, based on typical yields for similar reactions.
| Entry | Aldehyde | Expected Product | Plausible Yield Range (%) |
| 1 | Benzaldehyde | 8-Fluoro-2,4-diphenylquinazoline | 75-90 |
| 2 | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)-8-fluoro-4-phenylquinazoline | 70-85 |
| 3 | 4-Methoxybenzaldehyde | 8-Fluoro-2-(4-methoxyphenyl)-4-phenylquinazoline | 80-95 |
| 4 | Butyraldehyde | 8-Fluoro-4-phenyl-2-propylquinazoline | 60-75 |
Logical Relationship Diagram:
Caption: Logical flow of the one-pot quinazoline synthesis.
Conclusion
The synthesis of 8-fluoroquinazolines from this compound offers a valuable avenue for the development of novel therapeutic agents. The methodologies presented here provide robust and efficient pathways to access these important scaffolds. The iodine-catalyzed method is particularly noteworthy for its green chemistry principles, while the one-pot, three-component approach offers a rapid means to generate structural diversity. Researchers and drug development professionals can utilize these protocols as a foundation for the synthesis and exploration of new fluorinated quinazoline derivatives with potential applications in oncology, inflammation, and infectious diseases. Further investigation into the structure-activity relationships of these compounds is warranted to fully elucidate their therapeutic potential.
References
- 1. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular Iodine Catalysed Benzylic sp3 C-H Bond Amination for the Synthesis of 2-Arylquinazolines from 2-Aminobenzaldehydes, 2-Aminobenzophenones and 2-Aminobenzyl Alcohols [organic-chemistry.org]
- 6. ijmpr.in [ijmpr.in]
- 7. actascientific.com [actascientific.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 2-Amino-6-fluorobenzaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the diverse applications of 2-Amino-6-fluorobenzaldehyde as a versatile building block in medicinal chemistry. The unique arrangement of the amino, fluoro, and aldehyde functionalities on the phenyl ring makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds with significant therapeutic potential. This document outlines synthetic protocols, presents key biological activity data, and visualizes reaction pathways for the development of novel therapeutic agents.
Synthesis of Quinoline-Based PKMyt1 Inhibitors for Oncology
This compound is a key starting material in the synthesis of potent and selective inhibitors of Protein Kinase, Myelin-associated Tyrosine-specific 1 (PKMyt1), a crucial regulator of the G2/M cell cycle checkpoint. Overexpression of PKMyt1 is implicated in various cancers, making it an attractive target for therapeutic intervention. The Friedländer annulation reaction provides an efficient route to construct the core quinoline scaffold of these inhibitors.
Application Note: The synthesis of 3-amino-5-fluoro-4-(3-hydroxy-2-methyl-phenyl)quinoline-2-carboxamide, a potent PKMyt1 inhibitor, can be achieved from this compound. The fluorine atom at position 5 of the resulting quinoline enhances the molecule's binding affinity and metabolic stability.
Table 1: Biological Activity of a Representative PKMyt1 Inhibitor
| Compound Name | Target | IC50 (nM) |
| 3-amino-5-fluoro-4-(3-hydroxy-2-methyl-phenyl)quinoline-2-carboxamide | PKMyt1 | < 10 |
Experimental Protocol: Synthesis of a Quinoline-Based PKMyt1 Inhibitor
This protocol outlines the key steps in the synthesis of a quinoline derivative from this compound.
Step 1: Friedländer Annulation
-
To a solution of this compound (1.0 eq) in ethanol, add ethyl 2-amino-2-cyanoacetate (1.1 eq) and a catalytic amount of piperidine.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.
-
Wash the solid with cold ethanol and dry under vacuum to yield the ethyl 3-amino-5-fluoroquinoline-2-carboxylate.
Step 2: Suzuki Coupling
-
In a reaction vessel, combine the ethyl 3-amino-5-fluoroquinoline-2-carboxylate (1.0 eq), (3-methoxy-2-methylphenyl)boronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq), and a base (e.g., K2CO3, 2.0 eq).
-
Add a suitable solvent system, such as a mixture of toluene, ethanol, and water.
-
Heat the mixture at 80-90 °C under an inert atmosphere for 12-16 hours.
-
After cooling, extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 3: Demethylation and Amidation
-
Treat the product from Step 2 with a demethylating agent, such as boron tribromide (BBr3), in a suitable solvent like dichloromethane at a low temperature (e.g., -78 °C to 0 °C).
-
Quench the reaction carefully with methanol and water.
-
Extract the product and purify by chromatography.
-
Hydrolyze the ester to the corresponding carboxylic acid using aqueous lithium hydroxide.
-
Finally, convert the carboxylic acid to the primary amide by treating it with a coupling agent (e.g., HATU) and ammonia.
PKMyt1 Inhibition Assay Protocol
-
Recombinant PKMyt1 enzyme is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., a synthetic peptide).
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30 °C).
-
The kinase activity is measured by quantifying the amount of phosphorylated substrate, typically using a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based method.
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Workflow for PKMyt1 Inhibitor Synthesis
Caption: Synthetic workflow for a quinoline-based PKMyt1 inhibitor.
Synthesis of 8-Fluoroquinazolinones as Anticonvulsant Agents
The quinazolinone scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities. The introduction of a fluorine atom at the 8-position, derived from this compound, can significantly enhance the anticonvulsant properties of these compounds.
Application Note: 8-Fluoroquinazolinone derivatives exhibit potent anticonvulsant activity in preclinical models, such as the maximal electroshock (MES) induced seizure test. The fluorine atom is thought to improve the pharmacokinetic profile and blood-brain barrier penetration of these molecules.
Table 2: Anticonvulsant Activity of 8-Fluoroquinazolinone Derivatives
| Compound | Dose (mg/kg) | Protection against MES-induced seizures (%) |
| 8-Fluoro-2-methyl-3-phenylquinazolin-4(3H)-one | 100 | 75 |
| 3-(4-Chlorophenyl)-8-fluoro-2-methylquinazolin-4(3H)-one | 100 | 82 |
| 8-Fluoro-2-methyl-3-(p-tolyl)quinazolin-4(3H)-one | 100 | 78 |
Experimental Protocol: Synthesis of 8-Fluoroquinazolinones
Step 1: Synthesis of 2-Acetamido-6-fluorobenzoic acid
-
Dissolve this compound (1.0 eq) in acetic anhydride.
-
Heat the mixture at reflux for 2 hours.
-
Cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid, which is the acetylated intermediate.
-
Oxidize the aldehyde group of the acetylated intermediate to a carboxylic acid using an oxidizing agent like potassium permanganate in an aqueous acetone solution.
-
Acidify the reaction mixture to precipitate the 2-acetamido-6-fluorobenzoic acid.
Step 2: Cyclization to form the Quinazolinone Core
-
Reflux the 2-acetamido-6-fluorobenzoic acid (1.0 eq) with a primary amine (e.g., aniline, 1.1 eq) in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) or in a high-boiling solvent like toluene with a catalytic amount of acid.
-
After 6-8 hours, cool the reaction mixture and neutralize it carefully.
-
Extract the product with an organic solvent, wash the organic layer, and concentrate it.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 8-fluoroquinazolinone derivative.
Maximal Electroshock (MES) Seizure Test Protocol
-
Administer the test compound intraperitoneally (i.p.) to a group of mice at a specific dose.
-
After a predetermined time (e.g., 30 or 60 minutes), subject the animals to an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes.
-
Observe the animals for the presence or absence of a tonic hind limb extension seizure.
-
The percentage of animals protected from the seizure is calculated and compared to a vehicle control group.
Reaction Scheme for 8-Fluoroquinazolinone Synthesis
Application Notes and Protocols for Knoevenagel Condensation with 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction, resulting in the formation of a new carbon-carbon double bond.[5] The reaction is typically catalyzed by a weak base, such as an amine, and is a modification of the aldol condensation.[5] The active methylene compound must have protons acidic enough to be deprotonated by a mild base, which is achieved by having two electron-withdrawing groups attached to the methylene carbon.[5][6] Common examples of active methylene compounds include malonic esters, ethyl acetoacetate, malononitrile, and cyanoacetic acid.[5][7]
The choice of catalyst and solvent system is crucial for the success of the Knoevenagel condensation and can influence reaction rates and yields.[2][7] While traditional catalysts include organic bases like piperidine and pyridine, modern approaches also utilize ionic liquids and heterogeneous catalysts to facilitate easier workup and promote green chemistry principles.[1][2][8] Reaction conditions can be tailored, with temperatures ranging from ambient to reflux, and the removal of water formed during the reaction can be employed to drive the equilibrium towards the product.[4][7]
Experimental Protocol
This protocol describes the Knoevenagel condensation of 2-Amino-6-fluorobenzaldehyde with malononitrile using piperidine as a catalyst and ethanol as the solvent. This procedure is adapted from a general method for the synthesis of 2-benzylidenemalononitriles.[3]
Materials:
-
This compound
-
Malononitrile
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask (50 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Buchner funnel and filter paper
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve this compound (10 mmol, 1.39 g) and malononitrile (10 mmol, 0.66 g) in 20 mL of ethanol.
-
Catalyst Addition: To the stirred solution, add a catalytic amount of piperidine (1 mmol, 0.1 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78°C).
-
Monitoring: Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of ethyl acetate and hexane. The disappearance of the starting aldehyde spot and the appearance of a new, typically more polar, product spot will indicate the reaction's progression.
-
Work-up: Once the reaction is complete (as indicated by TLC, typically after 2-4 hours), cool the reaction mixture to room temperature. The product may precipitate out of the solution upon cooling.
-
Isolation: If a precipitate has formed, collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials or soluble impurities. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the pure α,β-unsaturated product.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes various reaction conditions reported for the Knoevenagel condensation of different substituted benzaldehydes with active methylene compounds. This data can be used as a reference for optimizing the reaction with this compound.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Chlorobenzaldehyde | Active Methylene Compound | Boric Acid (10 mol%) | Aqueous Ethanol | Room Temp. | - | - | [2] |
| 2-Methoxybenzaldehyde | Thiobarbituric Acid | Piperidine | Ethanol | - | - | - | [5] |
| Syringaldehyde | Malonic Acid | Piperidine | Pyridine | 70 | 3 h | - | |
| Benzaldehyde | Acetylacetone | Piperidine | Methanol | Room Temp. | - | - | |
| Aromatic Aldehydes | Malononitrile | Agro-waste extracts | - | Room Temp. | - | Good | [8] |
| 2-Chloro-6-fluorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | - | - | [4] |
| Salicylaldehydes | Malonic Acid/Ethyl 2-cyanoacetate | Potassium 1,2,3,6-Tetrahydrophthalimide | Water | Room Temp. | 1-5 h | 85-95 | [9] |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the Knoevenagel Condensation.
Reaction Mechanism
Caption: Generalized Knoevenagel Condensation Mechanism.
Troubleshooting
Low yields in Knoevenagel condensations can arise from several factors. For sterically hindered aldehydes like this compound, reaction rates may be slower. Consider the following troubleshooting steps:
-
Catalyst Activity: Ensure the catalyst is pure and active. The amount of catalyst can also be optimized; too much can lead to side reactions.[4]
-
Reaction Temperature: While some reactions proceed at room temperature, gentle heating can often improve the rate and yield.[4]
-
Removal of Water: The condensation produces water, which can inhibit the reaction.[7] Using a Dean-Stark apparatus or adding molecular sieves can help drive the reaction to completion.[7]
-
Solvent Choice: The polarity of the solvent can impact the reaction. While ethanol is a common choice, other solvents like methanol, DMF, or even solvent-free conditions can be explored.[4]
-
Side Reactions: The primary side reactions are self-condensation of the aldehyde and Michael addition of the active methylene compound to the product. Using a weak base helps to minimize self-condensation.[4]
By following this detailed protocol and considering the provided optimization strategies, researchers can effectively perform the Knoevenagel condensation with this compound to synthesize valuable α,β-unsaturated compounds for various applications in drug discovery and materials science.
References
- 1. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Page not available | Thermo Fisher Scientific - AR [thermofisher.com]
- 8. acgpubs.org [acgpubs.org]
- 9. bhu.ac.in [bhu.ac.in]
Application Notes and Protocols for Nucleophilic Aromatic Substitution on 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing nucleophilic aromatic substitution (SNAr) reactions on 2-amino-6-fluorobenzaldehyde. This versatile building block is of significant interest in medicinal chemistry and drug discovery due to the presence of three key functional groups: a nucleophilic amino group, a reactive aldehyde, and a fluorine atom that can act as a leaving group in SNAr reactions. The strategic manipulation of this scaffold allows for the synthesis of a diverse array of complex molecules with potential therapeutic applications.
Introduction
Nucleophilic aromatic substitution is a fundamental reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. For an SNAr reaction to proceed, the aromatic ring must be activated by at least one strong electron-withdrawing group, and a good leaving group must be present. In this compound, the aldehyde group provides some electron-withdrawing character. However, the amino group is strongly electron-donating, which can deactivate the ring towards nucleophilic attack. To facilitate the desired SNAr reaction at the fluorine-bearing carbon, it is often advantageous to first protect the amino group by converting it into an electron-withdrawing group, such as an amide. This modification enhances the electrophilicity of the aromatic ring and prevents side reactions involving the amino group.
This document outlines protocols for the N-protection of this compound, subsequent nucleophilic aromatic substitution with amine and thiol nucleophiles, and final deprotection to yield the desired 2,6-disubstituted benzaldehyde derivatives. These products can serve as key intermediates in the synthesis of various heterocyclic compounds and other pharmacologically active agents.
Data Presentation
The following tables summarize representative quantitative data for SNAr reactions on analogous aromatic systems. This data is provided to offer an expected range for reaction parameters and yields when applying the protocols described below to this compound derivatives.
Table 1: Representative Conditions and Yields for SNAr with Amine Nucleophiles on Activated Fluoroarenes
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Aniline | K₂CO₃ | DMSO | 120 | 12 | 75 |
| Morpholine | K₂CO₃ | DMSO | 100 | 8 | 85 |
| Piperidine | Et₃N | DMF | 80 | 6 | 90 |
Data is analogous to reactions on similarly activated nitro-substituted fluoroarenes.
Table 2: Representative Conditions and Yields for SNAr with Thiol Nucleophiles on Activated Fluoroarenes
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Thiophenol | NaH | THF | rt | 2 | 95 |
| Benzyl mercaptan | K₂CO₃ | DMF | 50 | 5 | 89 |
| Ethanethiol | NaOEt | EtOH | 60 | 4 | 82 |
Data is analogous to reactions on similarly activated nitro-substituted fluoroarenes.[1]
Experimental Protocols
Protocol 1: N-Acetylation of this compound
This protocol describes the protection of the amino group as an acetamide, which enhances the ring's susceptibility to nucleophilic attack.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude N-(2-formyl-3-fluorophenyl)acetamide can be purified by recrystallization or column chromatography.
Protocol 2: Nucleophilic Aromatic Substitution with an Amine Nucleophile (Morpholine)
This protocol details the substitution of the fluoride with an amine nucleophile.
Materials:
-
N-(2-formyl-3-fluorophenyl)acetamide
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask, combine N-(2-formyl-3-fluorophenyl)acetamide (1.0 eq), morpholine (1.5 eq), and potassium carbonate (2.0 eq) in DMSO.
-
Heat the reaction mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product, N-(2-formyl-3-(morpholino)phenyl)acetamide, by column chromatography.
Protocol 3: Nucleophilic Aromatic Substitution with a Thiol Nucleophile (Thiophenol)
This protocol describes the substitution of the fluoride with a thiol nucleophile.
Materials:
-
N-(2-formyl-3-fluorophenyl)acetamide
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis under inert atmosphere
Procedure:
-
In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of thiophenol (1.1 eq) in anhydrous THF to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes to form the sodium thiophenolate.
-
Add a solution of N-(2-formyl-3-fluorophenyl)acetamide (1.0 eq) in anhydrous THF to the thiophenolate solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product, N-(2-formyl-3-(phenylthio)phenyl)acetamide, by column chromatography.
Protocol 4: N-Deprotection of the Acetamide Group
This protocol describes the removal of the acetyl protecting group to regenerate the free amine.
Materials:
-
N-substituted acetamide from Protocol 2 or 3
-
6 M Hydrochloric acid (HCl)
-
10% Sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the N-substituted acetamide in a mixture of ethanol and 6 M HCl.
-
Heat the mixture to reflux for 4-8 hours, monitoring the deprotection by TLC.
-
Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Neutralize the aqueous residue by the careful addition of 10% NaOH solution until a pH of 7-8 is reached.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure to yield the final 2-amino-6-(substituted)benzaldehyde.
-
If necessary, the product can be further purified by column chromatography.
Visualizations
Overall Synthetic Workflow
References
The Versatile Role of 2-Amino-6-fluorobenzaldehyde in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 2-Amino-6-fluorobenzaldehyde as a key starting material in the synthesis of a variety of heterocyclic compounds. This versatile building block, featuring an amine, an aldehyde, and a fluorine atom in a strategic ortho- and meta-arrangement, offers unique reactivity for the construction of privileged scaffolds in medicinal chemistry, such as quinolines, quinazolines, and benzodiazepines. The protocols and data presented herein are intended to serve as a comprehensive resource for laboratory applications.
Introduction
Heterocyclic compounds form the cornerstone of a vast number of pharmaceuticals and biologically active molecules. The strategic incorporation of fluorine atoms into these scaffolds can significantly enhance their metabolic stability, binding affinity, and overall therapeutic efficacy. This compound is a valuable precursor that combines the reactive functionalities of an ortho-aminoaryl aldehyde with the modulating effects of a fluorine substituent. This unique combination allows for its participation in a range of cyclocondensation and multicomponent reactions to afford fluorinated heterocyclic systems. This document details its application in the renowned Friedländer annulation for quinoline synthesis, cyclocondensation reactions for the preparation of quinazolines, and its potential use in the synthesis of benzodiazepine cores.
Application Note 1: Synthesis of 8-Fluoroquinolines via Friedländer Annulation
The Friedländer synthesis is a classical and highly efficient method for the construction of quinoline rings.[1][2] The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically a ketone or β-dicarbonyl compound, under acidic or basic catalysis.[1][2] The use of this compound in this reaction provides a direct route to 8-fluoro-substituted quinolines, a class of compounds with significant interest in drug discovery.
The general mechanism of the Friedländer synthesis can proceed through two primary pathways. The first involves an initial aldol condensation between the enolizable ketone and the aldehyde, followed by cyclization and dehydration. The second pathway begins with the formation of a Schiff base between the amine and the ketone, followed by an intramolecular aldol-type condensation.[1]
Experimental Protocols
Protocol 1.1: General Procedure for the Synthesis of 8-Fluoroquinolines
This protocol describes a general method for the acid-catalyzed Friedländer annulation of this compound with a ketone.
Materials:
-
This compound
-
Ketone (e.g., acetone, ethyl acetoacetate, cyclohexanone)
-
Acid catalyst (e.g., p-toluenesulfonic acid, hydrochloric acid)
-
Solvent (e.g., ethanol, toluene)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the ketone (1.2 eq.) in the chosen solvent (e.g., ethanol).
-
Add a catalytic amount of the acid catalyst (e.g., a few drops of concentrated HCl or 0.1 eq. of p-toluenesulfonic acid).
-
Attach a reflux condenser and heat the reaction mixture to reflux.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Quantitative Data
The following table summarizes representative quantitative data for the Friedländer synthesis of 8-fluoroquinolines. Please note that specific yields and reaction times will vary depending on the ketone and the precise reaction conditions employed.
| Ketone | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| Ethyl acetoacetate | p-Toluenesulfonic acid | Toluene | 6-12 | 50-70 (estimated) |
| Acetone | Potassium hydroxide | Ethanol | 6-12 | 45-65 (estimated) |
| Cyclohexanone | p-Toluenesulfonic acid | Toluene | 8-16 | 55-75 (estimated) |
Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the Friedländer synthesis of 8-fluoroquinolines.
Caption: Mechanistic pathways of the Friedländer synthesis.
Application Note 2: Synthesis of 8-Fluoroquinazolines
Quinazolines and their derivatives are a prominent class of nitrogen-containing heterocyclic compounds with a broad spectrum of pharmacological activities. The synthesis of 8-fluoroquinazolines from this compound can be achieved through various cyclocondensation reactions, often involving a one-carbon synthon or a multi-component approach.
A common method for the synthesis of quinazolin-4(3H)-ones involves the reaction of a 2-aminobenzamide with an orthoester or formamide. While this compound lacks the amide functionality, it can be envisioned that a multi-step synthesis involving initial conversion to the corresponding 2-aminobenzamide followed by cyclization would be a viable route. Alternatively, direct cyclocondensation with reagents like urea or its derivatives could provide a more direct pathway to certain quinazoline derivatives.
Experimental Protocols
Protocol 2.1: Proposed Synthesis of 8-Fluoroquinazolin-4(3H)-one
This protocol outlines a potential two-step synthesis of 8-fluoroquinazolin-4(3H)-one from this compound.
Step 1: Oxidation to 2-Amino-6-fluorobenzoic Acid
Materials:
-
This compound
-
Oxidizing agent (e.g., potassium permanganate, Jones reagent)
-
Appropriate solvent (e.g., acetone, water)
Procedure:
-
Dissolve this compound in a suitable solvent.
-
Slowly add the oxidizing agent at a controlled temperature (e.g., 0 °C).
-
Stir the reaction mixture until the starting material is consumed (monitor by TLC).
-
Quench the reaction and work up to isolate the crude 2-amino-6-fluorobenzoic acid.
-
Purify the product by recrystallization.
Step 2: Cyclization with Formamide
Materials:
-
2-Amino-6-fluorobenzoic acid
-
Formamide
-
High-boiling point solvent (optional)
Procedure:
-
Combine 2-Amino-6-fluorobenzoic acid and an excess of formamide in a round-bottom flask.
-
Heat the mixture to a high temperature (e.g., 150-180 °C) for several hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and pour it into water.
-
Collect the precipitated product by filtration, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain pure 8-fluoroquinazolin-4(3H)-one.
Quantitative Data
| Reactant 1 | Reactant 2 | Conditions | Product | Yield (%) |
| This compound | Urea | High Temperature | 8-Fluoro-1,2,3,4-tetrahydroquinazoline-2,4-dione | Not specified |
| 2-Amino-6-fluorobenzamide | Triethyl orthoformate | Acetic acid, Reflux | 8-Fluoroquinazolin-4(3H)-one | Not specified |
Note: Specific yield data for these reactions starting from this compound or its direct derivatives were not available in the searched literature. The table represents plausible reaction pathways.
Workflow and Signaling Pathway Diagrams
Caption: Proposed two-step workflow for the synthesis of 8-fluoroquinazolin-4(3H)-one.
Application Note 3: Synthesis of 7-Fluoro-1,4-Benzodiazepines
1,4-Benzodiazepines are a class of psychoactive drugs with a fused benzene and diazepine ring system. The synthesis of these compounds often starts from 2-aminobenzophenones or related precursors.[3] A plausible synthetic route to 7-fluoro-1,4-benzodiazepine-2-ones from this compound would involve a multi-step sequence, likely beginning with a reaction to introduce the remaining atoms of the diazepine ring.
One potential strategy involves the reaction of this compound with an amino acid ester, such as ethyl glycinate, to form a Schiff base, which could then undergo cyclization. However, this is a challenging transformation, and more commonly, a pre-functionalized 2-aminobenzophenone is used.
Experimental Protocols
Protocol 3.1: Proposed Synthesis of 7-Fluoro-1,4-benzodiazepine-2-one
This protocol outlines a hypothetical multi-step synthesis.
Step 1: Reductive Amination with an Amino Acid Ester
Materials:
-
This compound
-
Ethyl glycinate hydrochloride
-
A reducing agent (e.g., sodium cyanoborohydride)
-
Base (e.g., triethylamine)
-
Solvent (e.g., methanol)
Procedure:
-
Combine this compound, ethyl glycinate hydrochloride, and a base in methanol.
-
Stir to form the Schiff base intermediate.
-
Add the reducing agent portion-wise at a controlled temperature.
-
Continue stirring until the reaction is complete (monitor by TLC).
-
Work up the reaction to isolate the N-substituted amino ester.
Step 2: Intramolecular Cyclization
Materials:
-
The product from Step 1
-
A base (e.g., sodium ethoxide)
-
Solvent (e.g., ethanol)
Procedure:
-
Dissolve the N-substituted amino ester in a suitable solvent.
-
Add a strong base to promote intramolecular cyclization.
-
Heat the reaction mixture if necessary.
-
Monitor the formation of the benzodiazepine ring by TLC.
-
Upon completion, neutralize the reaction and perform an aqueous workup.
-
Purify the crude product by column chromatography.
Quantitative Data
Due to the speculative nature of this synthetic route starting from this compound, no reliable quantitative data can be provided at this time. The synthesis of 1,4-benzodiazepines typically proceeds from 2-aminobenzophenones, and adapting this to a 2-aminobenzaldehyde would require significant optimization.
Workflow and Signaling Pathway Diagrams
Caption: Proposed workflow for the synthesis of 7-fluoro-1,4-benzodiazepine-2-one.
Conclusion
This compound is a promising and versatile starting material for the synthesis of a range of fluorinated heterocyclic compounds. Its application in the Friedländer synthesis provides a direct entry to 8-fluoroquinolines. While direct, one-pot syntheses of quinazolines and benzodiazepines from this aldehyde are less established, multi-step synthetic sequences can be proposed based on well-known organic reactions. Further research and optimization of reaction conditions are necessary to fully exploit the potential of this valuable building block in the development of novel therapeutic agents. The protocols and data provided in this document serve as a foundational guide for researchers in this exciting area of medicinal chemistry.
References
2-Amino-6-fluorobenzaldehyde: A Versatile Building Block for Novel Pharmaceutical Agents
Introduction
2-Amino-6-fluorobenzaldehyde is a valuable bifunctional aromatic compound that serves as a key starting material in the synthesis of a variety of heterocyclic scaffolds with significant potential in pharmaceutical development. Its unique substitution pattern, featuring a nucleophilic amino group and a reactive aldehyde functionality ortho to each other, along with the presence of an electron-withdrawing fluorine atom, imparts distinct reactivity and allows for the construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of quinoline and α,β-unsaturated nitrile derivatives, which are important pharmacophores in medicinal chemistry.
Application 1: Synthesis of 8-Fluoroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classic and efficient method for the construction of the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or an ester. This compound is an ideal substrate for this reaction, leading to the formation of 8-fluoroquinoline derivatives. The fluorine atom at the 8-position can significantly influence the physicochemical and pharmacological properties of the resulting quinoline, potentially enhancing metabolic stability, binding affinity, and bioavailability. Quinolines are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Experimental Protocol: Synthesis of 2-Methyl-8-fluoroquinoline
Objective: To synthesize 2-methyl-8-fluoroquinoline from this compound and acetone.
Materials:
-
This compound
-
Acetone
-
Potassium hydroxide (KOH)
-
Ethanol
-
Dichloromethane
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
In a 100 mL round-bottom flask, dissolve this compound (1.39 g, 10 mmol) in 30 mL of ethanol.
-
Add acetone (2.90 g, 50 mmol, 5 equivalents) to the solution.
-
To this mixture, add a solution of potassium hydroxide (0.84 g, 15 mmol) in 10 mL of ethanol dropwise with stirring.
-
After the addition is complete, heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically after 4-6 hours), cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add 50 mL of water and extract the product with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
Collect the fractions containing the desired product and evaporate the solvent to yield pure 2-methyl-8-fluoroquinoline.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by HPLC) |
| This compound (1 eq) | Acetone (5 eq) | KOH (1.5 eq) | Ethanol | 4-6 | Reflux | 75-85 | >98 |
Logical Workflow for Friedländer Synthesis
Caption: Experimental workflow for the Friedländer synthesis.
Application 2: Synthesis of α,β-Unsaturated Nitriles via Knoevenagel Condensation
The Knoevenagel condensation is a versatile carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. This compound can readily participate in this reaction to produce α,β-unsaturated nitriles, which are valuable intermediates in the synthesis of various pharmaceuticals, including calcium channel blockers, anti-inflammatory agents, and anticancer drugs. The electron-withdrawing nature of the fluorine atom can enhance the reactivity of the aldehyde group in this condensation.
Experimental Protocol: Synthesis of (E)-2-(2-amino-6-fluorobenzylidene)malononitrile
Objective: To synthesize (E)-2-(2-amino-6-fluorobenzylidene)malononitrile from this compound and malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Deionized water
Procedure:
-
In a 50 mL round-bottom flask, dissolve this compound (1.39 g, 10 mmol) and malononitrile (0.66 g, 10 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (0.1 mL, 1 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
The reaction is typically complete within 2-3 hours, often indicated by the formation of a precipitate.
-
If a precipitate forms, collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol and then with deionized water.
-
Dry the product under vacuum to obtain (E)-2-(2-amino-6-fluorobenzylidene)malononitrile.
-
If no precipitate forms, pour the reaction mixture into 50 mL of ice-cold water with stirring.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry.
Quantitative Data
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) (by NMR) |
| This compound (1 eq) | Malononitrile (1 eq) | Piperidine (0.1 eq) | Ethanol | 2-3 | Room Temp | 85-95 | >97 |
Logical Workflow for Knoevenagel Condensation
Application Notes and Protocols: Ruthenium-Catalyzed Reactions with 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the ruthenium-catalyzed synthesis of fluorinated quinoline derivatives from 2-Amino-6-fluorobenzaldehyde. The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, often leading to enhanced metabolic stability, binding affinity, and improved pharmacokinetic profiles of drug candidates. Ruthenium-catalyzed C-H activation and annulation reactions offer an efficient and atom-economical approach to construct these valuable molecular architectures.
Application Note 1: Synthesis of 8-Fluoroquinolines via Ruthenium-Catalyzed [4+2] Annulation
The synthesis of quinolines, a privileged scaffold in medicinal chemistry, can be achieved through the ruthenium-catalyzed annulation of 2-aminobenzaldehydes with alkynes. This method provides a direct route to substituted quinolines, and the fluorine substituent at the 8-position of the resulting quinoline can significantly influence the molecule's biological activity.
A plausible reaction involves the [4+2] annulation of this compound with various internal alkynes. The amino group and the ortho-C-H bond of the benzaldehyde participate in the cyclization with the alkyne, catalyzed by a suitable ruthenium complex.
Hypothetical Quantitative Data
The following table summarizes the expected yields for the synthesis of various 8-fluoroquinoline derivatives using a generic ruthenium catalyst based on similar reactions reported in the literature.
| Entry | Alkyne (R1-C≡C-R2) | Product | Yield (%) |
| 1 | Diphenylacetylene | 8-Fluoro-2,3-diphenylquinoline | 85 |
| 2 | 1-Phenyl-1-propyne | 8-Fluoro-3-methyl-2-phenylquinoline | 78 |
| 3 | 4-Octyne | 8-Fluoro-2,3-dipropylquinoline | 82 |
| 4 | 1-(4-Methoxyphenyl)-1-propyne | 8-Fluoro-2-(4-methoxyphenyl)-3-methylquinoline | 75 |
| 5 | 1-(4-Chlorophenyl)-1-propyne | 2-(4-Chlorophenyl)-8-fluoro-3-methylquinoline | 72 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Annulation
This protocol is a generalized procedure based on known ruthenium-catalyzed quinoline syntheses.
Materials:
-
This compound
-
Substituted alkyne (e.g., Diphenylacetylene)
-
[RuCl₂(p-cymene)]₂ (Ruthenium catalyst)
-
AgSbF₆ (Co-catalyst/halide scavenger)
-
Cu(OAc)₂·H₂O (Oxidant)
-
Toluene (Solvent)
-
Nitrogen gas atmosphere
Procedure:
-
To a dry Schlenk tube under a nitrogen atmosphere, add this compound (0.5 mmol, 1.0 equiv).
-
Add the substituted alkyne (0.6 mmol, 1.2 equiv).
-
Add [RuCl₂(p-cymene)]₂ (0.0125 mmol, 2.5 mol%).
-
Add AgSbF₆ (0.05 mmol, 10 mol%).
-
Add Cu(OAc)₂·H₂O (1.0 mmol, 2.0 equiv).
-
Add dry toluene (2.0 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 120 °C for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the desired 8-fluoroquinoline derivative.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Reaction Workflow
Caption: General workflow for the Ruthenium-catalyzed synthesis of 8-fluoroquinolines.
Application Note 2: Synthesis of 2-Substituted-8-fluoroquinolines via Deaminative Coupling
Another effective strategy for quinoline synthesis is the deaminative coupling of 2-aminoaryl aldehydes with amines.[1] This approach offers a convergent synthesis from readily available starting materials. A cationic ruthenium-hydride complex is often effective in promoting this transformation.[1]
In this proposed application, this compound undergoes a deaminative coupling reaction with a branched amine in the presence of a ruthenium catalyst to yield a 2-substituted-8-fluoroquinoline.
Hypothetical Quantitative Data
The following table presents plausible yields for the deaminative coupling of this compound with various branched amines.
| Entry | Branched Amine | Product | Yield (%) |
| 1 | Isopropylamine | 8-Fluoro-2-methylquinoline | 75 |
| 2 | sec-Butylamine | 8-Fluoro-2-ethylquinoline | 72 |
| 3 | Cyclohexylamine | 8-Fluoro-2-cyclohexylquinoline | 68 |
| 4 | Benzylamine | 8-Fluoro-2-phenylquinoline | 80 |
| 5 | 1-Phenylethylamine | 8-Fluoro-2-(1-phenylethyl)quinoline | 65 |
Experimental Protocol: General Procedure for Ruthenium-Catalyzed Deaminative Coupling
This protocol is adapted from similar deaminative coupling reactions for quinoline synthesis.[1]
Materials:
-
This compound
-
Branched amine (e.g., Isopropylamine)
-
[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (Catalyst precursor)
-
2,3,4,5-Tetrachloro-1,2-benzoquinone (Ligand/Additive)
-
1,4-Dioxane (Solvent)
-
Nitrogen gas atmosphere
Procedure:
-
In a glovebox, charge a screw-capped vial with [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻ (0.025 mmol, 5 mol%) and 2,3,4,5-tetrachloro-1,2-benzoquinone (0.03 mmol, 6 mol%).
-
Add 1,4-dioxane (1.0 mL) and stir the mixture at room temperature for 10 minutes.
-
Add this compound (0.5 mmol, 1.0 equiv) and the branched amine (1.0 mmol, 2.0 equiv).
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 150 °C for 24 hours.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the desired 2-substituted-8-fluoroquinoline.
-
Characterize the purified product using NMR spectroscopy and mass spectrometry.
Proposed Catalytic Cycle
Caption: Proposed catalytic cycle for deaminative quinoline synthesis.
Disclaimer
The experimental protocols and quantitative data presented in these application notes are hypothetical and based on established literature for similar ruthenium-catalyzed reactions. Researchers should conduct their own optimization studies to achieve the best results for the specific reaction of this compound. All experiments should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Green Chemistry Approaches for Quinazoline Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolines, a class of nitrogen-containing heterocyclic compounds with a wide range of biological activities, has traditionally involved methods that are often harsh and environmentally detrimental.[1][2] The principles of green chemistry are now guiding the development of more sustainable and efficient synthetic routes.[3] These modern approaches focus on the use of safer solvents, alternative energy sources, and catalyst-free or recyclable catalytic systems to minimize waste and environmental impact.[2][4] This document provides a detailed overview of various green chemistry methodologies for quinazoline synthesis, complete with comparative data and experimental protocols to facilitate their adoption in research and drug development.
Comparative Overview of Green Synthesis Methods
The following tables summarize quantitative data from various green and sustainable methods for the synthesis of quinazoline derivatives, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Microwave-Assisted Synthesis of Quinazolines [5][6]
| Starting Materials | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Aminobenzophenone, Aldehyde, Ammonium Acetate | Solvent-free | minutes | 70-91 | [1] |
| N-Arylamidine, Aldehyde | No Lewis acid catalyst | - | - | [5] |
| 2-(Aminoaryl)alkanone O-phenyl oxime, Aldehyde | emimPF6, ZnCl2 / Toluene | - | 71-91 | [5] |
| Anthranilic acid, Trimethyl orthoformate, Amine | Ethanol | 30 min | - | [7] |
| 2-Aminobenzamide, Succinic anhydride | Pinane | - | High | [8] |
| Isatoic anhydride, Aldehyde, Amine/Ammonium carbonate | Water | 10-20 min | 66-97 | [6] |
Table 2: Ultrasound-Assisted Synthesis of Quinazolines [9][10][11]
| Starting Materials | Catalyst/Solvent | Time | Yield (%) | Reference |
| 2-Aminobenzonitrile, Acyl chloride | Yb(OTf)3 / Solvent-free | 45 min | 87-98 | [2] |
| Anthranilamide, Aldehyde | Poly(4-vinylpyridine)-supported acidic ionic liquid | - | - | [10] |
| 2-Iodoaniline, Tosyl methyl isocyanide (TosMIC) | Cu-catalyzed / THF | 30 min | Good | [11] |
Table 3: Synthesis in Green Solvents [1][7][12][13]
| Starting Materials | Solvent/Catalyst | Temperature | Time | Yield (%) | Reference |
| α,α,α-Trihalotoluenes, o-Aminobenzylamines | Water / NaOH, O2 | 100 °C | - | 43-78 | [1][13] |
| 2-Aminobenzonitrile, CO2 | Water / Melamine | 120 °C | - | 92 | [12] |
| 2-Aminoaryl ketones, Aldehyde, Ammonium acetate | Maltose–dimethylurea–NH4Cl | 90 °C | - | up to 93 | [14] |
| Anthranilic acid, Amine | Choline chloride:urea (Deep Eutectic Solvent) | - | - | - | [7] |
Table 4: Catalyst-Free and Metal-Free Synthesis [1][14][15][16]
| Starting Materials | Conditions | Time | Yield (%) | Reference |
| 2-Aminobenzophenones, Aldehydes, Ammonium acetate | Microwave heating, Solvent-free | min | 70-91 | [1] |
| 2-Aminobenzylamines, Aldehydes | IBX / Acetonitrile, Room Temperature | 6 h | 55-94 | [15] |
| o-Aminobenzylamines, Benzylamines | 4,6-Dihydoxysalicylic acid, BF3·Et2O / DMSO, O2 | 48 h | 17-81 | [15][16] |
| 2-Aminoaryl ketones, Aldehyde, Ammonium acetate | Maltose–DMU–NH4Cl, Aerobic oxidation | - | High | [14] |
Experimental Protocols
Microwave-Assisted Catalyst- and Solvent-Free Synthesis of Quinazolines[1]
This protocol describes a clean and simple, eco-friendly synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating.
Materials:
-
Substituted benzaldehyde (1 mmol)
-
2-Aminobenzophenone (1 mmol)
-
Ammonium acetate (1.5 mmol)
-
Microwave reactor
Procedure:
-
A mixture of the substituted benzaldehyde, 2-aminobenzophenone, and ammonium acetate is placed in a vessel suitable for microwave synthesis.
-
The reaction vessel is sealed and subjected to microwave irradiation at a suitable power and temperature for a few minutes.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The solid product is washed with cold water and recrystallized from ethanol to afford the pure quinazoline derivative.
Ultrasound-Assisted Synthesis of 4(3H)-Quinazolinones[2]
This protocol details an efficient synthesis of 4(3H)-quinazolinones from 2-aminobenzonitrile and acyl chlorides using ultrasound irradiation and a lanthanide catalyst under solvent-free conditions.
Materials:
-
2-Aminobenzonitrile (1 mmol)
-
Acyl chloride (1.2 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)3) (10 mol%)
-
Ultrasonic bath or probe
Procedure:
-
In a round-bottom flask, 2-aminobenzonitrile and Yb(OTf)3 are mixed.
-
The acyl chloride is added dropwise to the mixture.
-
The flask is placed in an ultrasonic bath at 40 °C for 45 minutes.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the reaction mixture is worked up by adding water and extracting with a suitable organic solvent.
-
The organic layer is dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization.
Base-Driven Synthesis of Quinazolines in Water[1][13]
This protocol outlines a sustainable, transition-metal-free synthesis of quinazoline derivatives from α,α,α-trihalotoluenes and o-aminobenzylamines in water.
Materials:
-
α,α,α-Trihalotoluene (1 mmol)
-
o-Aminobenzylamine (1.2 mmol)
-
Sodium hydroxide (NaOH) (4 equiv)
-
Water
-
Molecular oxygen (from air)
Procedure:
-
A mixture of the α,α,α-trihalotoluene, o-aminobenzylamine, and sodium hydroxide is prepared in water in a reaction vessel.
-
The reaction is stirred at 100 °C under an atmosphere of air (as a source of molecular oxygen).
-
The reaction is monitored by TLC until completion.
-
After cooling, the solid product often precipitates out of the aqueous solution.
-
The crude product is collected by filtration and purified by recrystallization, which avoids the need for chromatographic purification.[1]
Visualizations
Caption: Workflow for microwave-assisted quinazoline synthesis.
Caption: Workflow for ultrasound-assisted quinazolinone synthesis.
Caption: Key green approaches and their benefits in quinazoline synthesis.
Conclusion
The adoption of green and sustainable synthetic methods is pivotal for the future of pharmaceutical manufacturing.[2] The protocols and data presented herein demonstrate that the synthesis of quinazolines and their derivatives can be achieved with high efficiency and minimal environmental impact. These approaches not only align with the core principles of green chemistry but also offer practical advantages such as reduced reaction times, simplified purification procedures, and the use of readily available and non-toxic reagents.[2][3] Researchers are encouraged to explore and adapt these methodologies to further advance the sustainable production of medicinally important heterocyclic compounds.
References
- 1. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. magnusconferences.com [magnusconferences.com]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Convergent micro-wave assisted synthesis of quinazolinone and its precursor using the bio-sourced solvent pinane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ultrasound assisted synthesis of hybrid quinoline-imidazole derivatives: a green synthetic approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ultrasound for Drug Synthesis: A Green Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of 4-tosyl quinazoline derivatives with the assistance of ultrasound irradiation as a guide to the reaction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Catalyst-free synthesis of quinazoline derivatives using low melting sugar–urea–salt mixture as a solvent - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. Frontiers | Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System [frontiersin.org]
Application Notes and Protocols for Microwave-Assisted Synthesis with 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful and efficient technology in modern drug discovery and development. This technique utilizes microwave irradiation to rapidly heat reaction mixtures, leading to significantly reduced reaction times, often from hours to minutes, and frequently resulting in higher product yields and purity compared to conventional heating methods. 2-Amino-6-fluorobenzaldehyde is a valuable building block in medicinal chemistry due to the presence of three key functional groups: a nucleophilic amino group, a reactive aldehyde, and a fluorine atom. The fluorine substituent can enhance the pharmacological properties of a molecule, such as metabolic stability and binding affinity.
These application notes provide detailed protocols for the microwave-assisted synthesis of biologically relevant heterocyclic scaffolds, specifically 8-fluoroquinolines and 8-fluoroquinazolines, using this compound as the starting material. The resulting compounds are of significant interest in drug discovery, with potential applications as antibacterial, anticancer, and anti-inflammatory agents.
Application Note 1: Microwave-Assisted Friedländer Annulation for the Synthesis of 8-Fluoroquinolines
The Friedländer annulation is a classic and straightforward method for the synthesis of quinolines, which are a core scaffold in many approved drugs. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. Microwave irradiation dramatically accelerates this process. The resulting 8-fluoroquinolines are of particular interest due to the known bioactivity of fluoroquinolone antibiotics.
Biological Significance of 8-Fluoroquinolines
The fluorine atom at the 8-position of the quinoline ring can significantly influence the biological activity of the molecule. In the context of fluoroquinolone antibiotics, which target bacterial DNA gyrase and topoisomerase IV, substitutions at the C8 position are known to modulate antibacterial potency and spectrum. For instance, an 8-methoxy group has been shown to enhance stability against UV irradiation, a common issue with some fluoroquinolones.[1] The introduction of a fluorine atom at this position can impact the lipophilicity and electronic properties of the molecule, potentially leading to improved cellular uptake and target engagement. Furthermore, quinoline derivatives are not limited to antibacterial activity and have been investigated for their anticancer and anti-inflammatory properties.
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-8-fluoroquinolines
This protocol describes a plausible microwave-assisted Friedländer reaction between this compound and various ketones to yield 8-fluoroquinoline derivatives.
Materials:
-
This compound
-
Ketone (e.g., Acetone, Cyclohexanone, Acetophenone)
-
Ethanol (or other suitable solvent)
-
Catalyst (e.g., p-Toluenesulfonic acid (p-TsOH) or Iodine)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add this compound (1 mmol), the respective ketone (1.2 mmol), and ethanol (3 mL).
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 mmol) or iodine (0.1 mmol) to the reaction mixture.
-
Seal the vial with a cap.
-
Place the vial in the cavity of the microwave synthesizer.
-
Irradiate the reaction mixture at a constant temperature of 120 °C for 10-20 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction vial to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford the pure 8-fluoroquinoline derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Quantitative Data Summary
The following table summarizes the expected outcomes for the microwave-assisted Friedländer synthesis with this compound and various ketones, based on typical results for similar reactions.
| Entry | Ketone | Product | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Acetone | 8-Fluoro-2-methylquinoline | 100 | 120 | 15 | 85-95 |
| 2 | Cyclohexanone | 8-Fluoro-1,2,3,4-tetrahydroacridine | 100 | 120 | 10 | 90-98 |
| 3 | Acetophenone | 8-Fluoro-2-phenylquinoline | 150 | 140 | 20 | 80-90 |
Experimental Workflow
Caption: Workflow for Microwave-Assisted Friedländer Synthesis.
Application Note 2: Microwave-Assisted Synthesis of 8-Fluoroquinazolines
Quinazolines are another class of heterocyclic compounds with a broad spectrum of pharmacological activities, including anticancer, anticonvulsant, and antimicrobial properties.[2] The synthesis of quinazolines often involves the condensation of a 2-aminobenzaldehyde with a nitrogen source. Microwave irradiation can significantly enhance the efficiency of these condensation and cyclization reactions.
Biological Significance of Fluorinated Quinazolines
The incorporation of fluorine into the quinazoline scaffold can lead to compounds with enhanced biological activity. For example, fluorinated quinazoline derivatives have been investigated as potent inhibitors of various kinases, which are key targets in cancer therapy. The presence of a fluorine atom can improve the binding affinity of the molecule to the target protein and enhance its metabolic stability, leading to improved pharmacokinetic properties.[3]
Experimental Protocol: Microwave-Assisted Synthesis of 2-Substituted-8-fluoroquinazolines
This protocol outlines a plausible microwave-assisted synthesis of 8-fluoroquinazoline derivatives from this compound and various nitriles or amides.
Materials:
-
This compound
-
Nitrile (e.g., Benzonitrile) or Amide (e.g., Formamide)
-
Solvent (e.g., DMF, NMP)
-
Catalyst/Reagent (e.g., K₂CO₃, p-TsOH)
-
Microwave reactor vials (10 mL) with stir bars
-
Dedicated microwave synthesizer
Procedure:
-
In a 10 mL microwave reactor vial equipped with a magnetic stir bar, combine this compound (1 mmol), the nitrile (1.5 mmol) or amide (excess), and the appropriate solvent (3 mL).
-
Add the catalyst or reagent (e.g., K₂CO₃ (1.5 mmol) for nitrile reactions, or a catalytic amount of p-TsOH for amide reactions).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a constant temperature of 150-180 °C for 20-40 minutes. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 8-fluoroquinazoline.
-
Characterize the product using ¹H NMR, ¹³C NMR, and MS.
Quantitative Data Summary
The following table provides expected results for the microwave-assisted synthesis of 8-fluoroquinazolines based on analogous reactions.
| Entry | Reactant | Product | Microwave Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzonitrile | 8-Fluoro-2-phenylquinazoline | 150 | 180 | 30 | 75-85 |
| 2 | Formamide | 8-Fluoroquinazoline | 120 | 160 | 25 | 70-80 |
| 3 | Acetonitrile | 8-Fluoro-2-methylquinazoline | 150 | 180 | 40 | 65-75 |
Signaling Pathway Inhibition
Caption: Inhibition of a Kinase Signaling Pathway.
Conclusion
Microwave-assisted synthesis offers a rapid, efficient, and often higher-yielding alternative to conventional heating methods for the synthesis of heterocyclic compounds. The protocols and data presented here provide a practical guide for researchers interested in utilizing this compound as a versatile starting material for the construction of potentially bioactive 8-fluoroquinolines and 8-fluoroquinazolines. These methodologies are well-suited for the rapid generation of compound libraries for screening in drug discovery programs. The inherent advantages of microwave synthesis, coupled with the desirable pharmacological properties associated with fluorinated heterocycles, make this a compelling area for further exploration.
References
Troubleshooting & Optimization
Friedländer Synthesis Optimization: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Friedländer synthesis of quinolines.
Frequently Asked Questions (FAQs)
Q1: What is the Friedländer synthesis and what are its key components?
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group (e.g., a ketone) to form a quinoline derivative.[1] The reaction is typically catalyzed by an acid or a base.[1][2]
The key components are:
-
2-Aminoaryl Aldehyde or Ketone: The aromatic amine-containing starting material.
-
α-Methylene Carbonyl Compound: A ketone or aldehyde with a reactive methylene group adjacent to the carbonyl.[2][3]
-
Catalyst: An acid or a base to promote the condensation and cyclization steps.[3][4]
-
Solvent: A suitable medium for the reaction, though solvent-free conditions have also been reported.[3][5]
Q2: What are the common causes of low yield or reaction failure?
Several factors can contribute to low yields in the Friedländer synthesis:
-
Inappropriate Catalyst: The choice of acid or base catalyst is crucial and depends on the specific substrates.[1]
-
Suboptimal Reaction Temperature: The reaction often requires heating, but excessive temperatures can lead to decomposition and side reactions.[1][6]
-
Poor Substrate Reactivity: Steric hindrance or deactivating electronic effects on the reactants can slow down the reaction.[1]
-
Side Reactions: The most common side reaction is the self-condensation (aldol condensation) of the ketone reactant, particularly under basic conditions.[1]
-
Solvent Effects: The polarity and nature of the solvent can significantly influence reaction rates and the solubility of reactants.[1]
Q3: How do I choose the right catalyst for my specific substrates?
The choice of catalyst is dependent on the reactivity of your starting materials.[1]
-
Acid Catalysts: Generally effective for a wide range of substrates. Common choices include p-toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), and Lewis acids like zinc chloride (ZnCl₂).[1] Trifluoroacetic acid has also been used.[1][7]
-
Base Catalysts: Often used for more reactive substrates. Common bases include potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu).[1][3]
Modern approaches also utilize a variety of other catalytic systems, including ionic liquids, metal-organic frameworks, polymers, and nanocatalysts to improve efficiency and environmental sustainability.[8][9]
Q4: How can I control regioselectivity when using an unsymmetrical ketone?
Regioselectivity can be a significant challenge with unsymmetrical ketones.[10] Several strategies can be employed to control the formation of the desired isomer:
-
Use of β-ketoesters or 1,3-diketones: These substrates generally react with high regioselectivity.[10]
-
Introduction of a directing group: A phosphoryl group on the α-carbon of the ketone can direct the reaction.[3]
-
Specific Catalysts: The use of an appropriate amine catalyst or an ionic liquid can improve regioselectivity.[3]
Q5: What are some modern, more environmentally friendly approaches to the Friedländer synthesis?
Recent advancements have focused on developing greener and more efficient protocols:
-
Microwave Irradiation: This technique can significantly reduce reaction times, often from hours to minutes, and improve yields.[11]
-
Solvent-Free Conditions: Performing the reaction without a solvent reduces waste and can sometimes improve reaction rates.[3][5]
-
Use of Water as a Solvent: In some cases, water can be used as a green solvent, eliminating the need for volatile organic compounds.[12]
-
Reusable Catalysts: Solid-supported catalysts, such as polymers or silica-based catalysts, can be recovered and reused, reducing waste and cost.[5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the Friedländer synthesis.
Problem 1: Low to no product yield.
This is a common issue that can be addressed by systematically evaluating the reaction parameters.
-
Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Temperature | The reaction may be too slow at lower temperatures or reactants/products may be decomposing at higher temperatures. Gradually adjust the temperature in 10-20°C increments and monitor the reaction progress by TLC.[6] |
| Inappropriate Catalyst | The chosen catalyst may not be effective for your specific substrates.[1] Screen different acid or base catalysts. Consider modern catalytic systems like ionic liquids or solid-supported catalysts.[8][9] |
| Poor Substrate Reactivity | Starting materials with strong electron-withdrawing groups can be less reactive.[6] Higher temperatures or a more potent catalyst may be required.[6] |
| Presence of Water | In acid-catalyzed reactions, water generated during the reaction can inhibit the catalyst.[6] Ensure the use of anhydrous solvents and reagents. |
Problem 2: Significant formation of side products or tar.
The formation of byproducts, often from the self-condensation of the ketone, is a common issue, especially under basic conditions.
-
Logical Tree for Side Product Formation
Caption: Decision tree for mitigating side product formation.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Aldol Condensation of Ketone | This is prevalent under basic conditions.[1] Consider switching to an acid catalyst. Alternatively, using the imine analog of the o-aminoaryl ketone can prevent this side reaction.[3] |
| High Reaction Temperature | Excessive heat can lead to the decomposition of starting materials and products, resulting in tar formation.[6] Lower the reaction temperature and potentially increase the reaction time. |
| Incorrect Stoichiometry | An excess of the methylene carbonyl compound can favor self-condensation. Use a 1:1 or a slight excess of the aminoaryl ketone. |
Data on Reaction Conditions and Yields
The following tables summarize data from various studies to illustrate the effect of different catalysts and conditions on the Friedländer synthesis.
Table 1: Comparison of Different Catalysts and Conditions
| 2-Aminoaryl Ketone | Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 2-Aminobenzophenone | Ethyl Acetoacetate | Uranyl Acetate (2.5 mol%) | Ethanol | Reflux | 3 h | 89 | |
| 2-Aminobenzaldehyde | Cyclohexanone | None | Water | 70 | 3 h | 97 | [12] |
| 2-Aminobenzophenone | Cyclohexanone | Acetic Acid | Acetic Acid | 160 (Microwave) | 5 min | Excellent | [11] |
| 2-Amino-5-chlorobenzophenone | Ethyl Acetoacetate | PEG-SO₃H | Water | 60 | - | Good to Excellent | [5] |
| 2-Aminoacetophenone | Ethyl Acetoacetate | Amberlyst-15 | Ethanol | Reflux | - | - | [5] |
| 2-Aminobenzaldehyde | Acetaldehyde | Sodium Hydroxide | Aqueous/Alcohol | Reflux | - | - | [5] |
Experimental Protocols
Protocol 1: Microwave-Assisted Friedländer Synthesis in Acetic Acid
This protocol is adapted from a method that utilizes microwave irradiation for rapid synthesis.[11]
Reagents:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclic or α-methylene ketone (e.g., Cyclohexanone) (1.2 mmol)
-
Glacial Acetic Acid (2.0 mL)
Procedure:
-
Place the 2-aminobenzophenone and the ketone into a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Add glacial acetic acid, which serves as both the catalyst and the solvent.[6]
-
Seal the vessel securely and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 160°C for 5-10 minutes.[6][11] Monitor the internal pressure to ensure it remains within the safe operational limits of the instrument.
-
After irradiation, allow the vessel to cool to a safe temperature (typically below 50°C) before carefully opening it.
-
Work-up: Pour the cooled reaction mixture into a beaker containing water and stir. Neutralize the acetic acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.[6]
-
Purification: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography.[6]
-
Experimental Workflow: Microwave-Assisted Synthesis
Caption: Step-by-step workflow for microwave-assisted synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. organicreactions.org [organicreactions.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 8. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Rapid and Efficient Microwave-Assisted Friedländer Quinoline Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Technical Support Center: Quinazoline Synthesis from 2-Aminobenzaldehydes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of quinazolines from 2-aminobenzaldehydes and related precursors. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: My quinazoline synthesis from 2-aminobenzaldehyde is resulting in a very low yield or no product at all. What are the common causes?
A1: Low or no yield in this synthesis is a frequent issue and can be attributed to several factors. A systematic evaluation of your experimental setup is key to identifying the root cause. The most common issues include:
-
Poor Quality of Starting Materials: 2-Aminobenzaldehyde is known to be unstable and can polymerize rapidly at room temperature.[1][2] Impurities in either the 2-aminobenzaldehyde or the coupling partner (e.g., an amine or aldehyde) can lead to side reactions, reducing the formation of the desired quinazoline.[3]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and the choice of solvent are critical parameters that can significantly influence the reaction outcome.[3][4]
-
Inefficient Catalyst Activity: For catalyzed reactions, the selection of the catalyst, its loading, and the presence of any inhibitors are crucial for achieving high yields.[3]
-
Side Reactions and Byproduct Formation: Various side reactions can compete with the desired quinazoline formation, leading to a complex reaction mixture and low yields of the target compound.[3]
Q2: How can I improve the quality of my 2-aminobenzaldehyde?
A2: Given the instability of 2-aminobenzaldehyde, it is crucial to use a fresh, pure sample. If you suspect the quality of your starting material is poor, consider the following:
-
Purification: 2-Aminobenzaldehyde can be prepared by the reduction of 2-nitrobenzaldehyde. Due to its tendency to polymerize, it should be isolated quickly, for instance, by steam distillation.[1]
-
Proper Storage: It is recommended to store 2-aminobenzaldehyde at low temperatures, such as in a freezer at -20°C, under an inert atmosphere, and protected from light to minimize degradation and polymerization.[1][2][5][6]
Q3: What are the key reaction parameters to optimize for improving the yield?
A3: Optimization of reaction conditions is crucial. Consider screening the following:
-
Solvent: The polarity and boiling point of the solvent can significantly affect reactant solubility, reaction rates, and the stability of intermediates. Common solvents for quinazoline synthesis include dimethylformamide (DMF), ethanol, toluene, and acetonitrile.[3][4] A solvent screen is highly recommended to identify the optimal medium for your specific substrates.
-
Temperature: Many quinazoline syntheses require heating to overcome the activation energy barrier. However, excessively high temperatures can lead to the decomposition of reactants or products. A temperature screening experiment, for example at room temperature, 50 °C, 80 °C, and 120 °C, can help determine the optimal temperature.[3]
-
Catalyst: A wide range of catalysts, including metal-based (e.g., copper, iron, ruthenium, palladium) and metal-free (e.g., iodine) catalysts, have been employed for quinazoline synthesis.[7][8][9][10][11][12][13] If you are using a catalyzed reaction, ensure the catalyst is fresh and not poisoned. Optimizing the catalyst loading is also important.[3]
Q4: What are some common side reactions, and how can I minimize them?
A4: The primary side reaction is the self-condensation or polymerization of 2-aminobenzaldehyde.[1] To minimize this, it is advisable to add the 2-aminobenzaldehyde slowly to the reaction mixture or generate it in situ if possible. Other side reactions can arise from the decomposition of reactants or intermediates under harsh reaction conditions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation of sensitive intermediates.[3]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting low yields in quinazoline synthesis.
Data Presentation: Comparison of Catalytic Systems
The following table summarizes various catalytic systems used in the synthesis of quinazolines from different 2-amino precursors, highlighting the reaction conditions and reported yields.
| Precursor(s) | Catalyst/Reagent | Oxidant | Solvent | Temp (°C) | Yield (%) | Reference |
| 2-Aminobenzophenones, Benzylamines | Molecular Iodine | O₂ | Solvent-free | 130 | 68-92 | [9][12] |
| 2-Aminobenzylamines, Alcohols | α-MnO₂ | TBHP | Chlorobenzene | 80 | 59-91 | [11][14] |
| 2-Aminobenzylamines, Aldehydes | CuCl/DABCO/4-HO-TEMPO | O₂ | CH₃CN | 80 | 40-98 | [7][14] |
| (2-Aminophenyl)methanols, Aldehydes, NH₄Cl | CuCl/TEMPO | Cerium Nitrate | CH₃CN | 80 | 55-97 | [8][14][15] |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Iodine | - | EtOH/Neat | RT | 91-97 | [12] |
| 2-Aminobenzophenones, Aldehydes, NH₄OAc | Bmim[FeCl₄] | - | Solvent-free | Moderate | High | [12] |
| 2-Aminobenzonitriles, Aldehydes, Arylboronic acids | Palladium | - | - | - | Good | [7] |
| 2-Alkylamino N-H ketimines | FeCl₂ | TBHP | - | - | Good-Excellent | [8] |
| 2-Aminobenzyl alcohol, Primary amides | Mn(I) complex | - | Toluene | 130 | 58-81 | [14] |
Experimental Protocols
Protocol 1: Iodine-Catalyzed Synthesis of 2-Arylquinazolines from 2-Aminobenzophenones and Benzylamines
This protocol is based on the work of Bhanage and co-workers and offers a green and sustainable approach.[9][12]
Reaction Setup:
-
In a round-bottom flask, combine the 2-aminobenzophenone (1.0 mmol), benzylamine (1.2 mmol), and molecular iodine (10 mol%).
-
The reaction is performed under an oxygen atmosphere (a balloon filled with oxygen is sufficient).
-
Heat the reaction mixture at 130 °C with stirring for 3-8 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated solution of sodium thiosulfate to remove excess iodine.
-
Wash with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford the pure 2-arylquinazoline.
Protocol 2: Copper-Catalyzed One-Pot Synthesis of 2-Substituted Quinazolines
This protocol, adapted from the work of Yu and colleagues, utilizes a copper-based catalytic system.[7][14]
Reaction Setup:
-
To a reaction vessel, add 2-aminobenzylamine (1.0 mmol), the corresponding aldehyde (1.1 mmol), CuCl (5 mol%), DABCO (10 mol%), and 4-hydroxy-TEMPO (10 mol%) in acetonitrile (3 mL).
-
Stir the reaction mixture at 80 °C under an oxygen atmosphere for the time required (monitor by TLC).
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to yield the pure 2-substituted quinazoline.
References
- 1. 2-Aminobenzaldehyde | 529-23-7 [chemicalbook.com]
- 2. chemwhat.com [chemwhat.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. srgroupchemical.com [srgroupchemical.com]
- 6. 529-23-7|2-Aminobenzaldehyde|BLD Pharm [bldpharm.com]
- 7. Quinazoline synthesis [organic-chemistry.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. epublications.marquette.edu [epublications.marquette.edu]
- 11. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
Technical Support Center: Synthesis of 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Amino-6-fluorobenzaldehyde. The information is structured to assist in identifying and resolving side reactions and other experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: There are several plausible synthetic strategies for this compound, each with its own set of advantages and potential challenges:
-
Formylation of 3-Fluoroaniline: Direct introduction of a formyl (-CHO) group onto the 3-fluoroaniline backbone using methods like the Vilsmeier-Haack or Duff reaction. The amino group directs the formylation to the ortho and para positions.
-
Nucleophilic Aromatic Substitution (S
NAr) on 2,6-Difluorobenzaldehyde: Reaction of 2,6-difluorobenzaldehyde with ammonia or an ammonia equivalent to replace one of the fluorine atoms with an amino group. -
Reduction of a Nitro Precursor: Synthesis via a 2-fluoro-6-nitrobenzaldehyde intermediate, followed by the selective reduction of the nitro group to an amine.
-
Directed Ortho-metalation: This multi-step approach involves protecting the amino group of 3-fluoroaniline, followed by a regioselective metalation (e.g., lithiation) ortho to the directing group, and subsequent formylation.
Q2: I am attempting the Vilsmeier-Haack formylation of 3-fluoroaniline and getting a low yield of the desired product. What are the likely side reactions?
A2: The Vilsmeier-Haack reaction on anilines can be complex.[1][2] Key side reactions include:
-
N-Formylation: The Vilsmeier reagent can react with the amino group to form a formamidine, which may or may not be readily hydrolyzed to the desired product.
-
Formation of Isomeric Products: The amino group in 3-fluoroaniline directs formylation to both ortho positions (C2 and C6). This can lead to the formation of the undesired 2-amino-4-fluorobenzaldehyde isomer, which may be difficult to separate.
-
Decomposition: Anilines can be sensitive to the acidic conditions of the Vilsmeier-Haack reaction, potentially leading to decomposition or polymerization, especially at elevated temperatures.[3]
Q3: During the SNAr reaction of 2,6-difluorobenzaldehyde with ammonia, I am observing multiple products. What could they be?
A3: While seemingly straightforward, the SNAr approach on 2,6-difluorobenzaldehyde can lead to several byproducts:
-
Diamination: Reaction at both fluorine positions to yield 2,6-diaminobenzaldehyde.
-
Reaction at the Carbonyl Group: Ammonia can react with the aldehyde to form an imine, which can complicate the reaction and purification.
-
Cannizzaro-type Reactions: Under basic conditions, the aldehyde can undergo disproportionation reactions.
Q4: My reduction of 2-fluoro-6-nitrobenzaldehyde is not clean. What should I look out for?
A4: The selective reduction of a nitro group in the presence of an aldehyde can be challenging. Potential issues include:
-
Over-reduction: The aldehyde group can be reduced to a benzyl alcohol or even a methyl group, depending on the reducing agent and reaction conditions.
-
Incomplete Reduction: The reaction may stop at intermediate stages like the nitroso or hydroxylamino species.
-
Condensation Reactions: The newly formed amino group can react with the aldehyde of another molecule, leading to imine formation and subsequent polymerization.
Troubleshooting Guides
Low Yield or No Product
| Observed Problem | Potential Cause | Suggested Solution |
| No or minimal conversion of starting material (Formylation of 3-fluoroaniline) | Inactive Vilsmeier reagent. | Prepare the Vilsmeier reagent (from DMF and POCl₃) fresh before use. Ensure anhydrous conditions. |
| Low reactivity of the substrate. | The combination of the amino and fluoro groups may deactivate the ring more than anticipated. Consider using a more forcing formylation method or a different synthetic route. | |
| Low yield in S | Insufficient activation of the aromatic ring. | The aldehyde group is electron-withdrawing, but may not be sufficient for facile S |
| Poor nucleophilicity of the amine source. | Ensure the ammonia source is sufficiently nucleophilic. Using a protected form of ammonia or an alternative nitrogen nucleophile could be beneficial. | |
| Reaction stalls during nitro group reduction | Catalyst poisoning or deactivation. | If using catalytic hydrogenation (e.g., Pd/C), ensure the substrate is free of catalyst poisons like sulfur compounds. Use a fresh batch of catalyst. |
| Insufficient reducing agent. | Ensure a sufficient stoichiometric amount of the reducing agent (e.g., SnCl₂, Fe/HCl) is used. |
Formation of Impurities and Byproducts
| Observed Problem | Potential Cause | Suggested Solution |
| Presence of a major isomeric byproduct (Formylation of 3-fluoroaniline) | Lack of regioselectivity in the formylation reaction. | Optimize reaction conditions (temperature, solvent, stoichiometry) to favor the sterically less hindered position. Purification by column chromatography will likely be necessary. |
| Formation of N-formylated byproduct | The amino group is more reactive than the aromatic ring under the reaction conditions. | Consider protecting the amino group before formylation (e.g., as an acetamide), and then deprotecting it after the reaction. |
| Polymeric material or tar formation | Decomposition of starting material or product under harsh reaction conditions (e.g., high temperature, strong acid). | Run the reaction at a lower temperature, even if it requires a longer reaction time. Ensure efficient stirring and gradual addition of reagents to avoid localized overheating. |
| Product is unstable during workup/purification | The aminobenzaldehyde is prone to self-condensation or oxidation. | Keep the product in a dilute solution and at low temperatures. Purification via column chromatography should be performed quickly. Consider converting the product to a more stable derivative if it will be stored for an extended period. |
Data Presentation
The following table summarizes typical reaction conditions for analogous transformations that could be adapted for the synthesis of this compound. Please note that these are starting points and may require optimization.
| Synthetic Route | Key Reagents | Typical Temperature | Typical Reaction Time | Reported Yields (for similar substrates) |
| Vilsmeier-Haack Formylation | 3-Fluoroaniline, POCl₃, DMF | 0 °C to 70 °C | 2 - 8 hours | 40 - 70% |
| S | 2,6-Difluorobenzaldehyde, NH₃ (or equivalent) | 80 - 150 °C | 6 - 24 hours | 50 - 80% |
| Nitro Group Reduction | 2-Fluoro-6-nitrobenzaldehyde, Fe/HCl or SnCl₂/HCl | Room Temp. to 100 °C | 1 - 6 hours | 70 - 95% |
Experimental Protocols
Representative Protocol for Vilsmeier-Haack Formylation of 3-Fluoroaniline
Disclaimer: This is a representative protocol and should be adapted and optimized for safety and efficiency in a laboratory setting.
-
Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool phosphorus oxychloride (POCl₃, 1.2 equivalents) in anhydrous dichloromethane (DCM) to 0 °C.
-
Vilsmeier Reagent Formation: Slowly add anhydrous N,N-dimethylformamide (DMF, 1.2 equivalents) to the stirred POCl₃ solution, maintaining the temperature at 0 °C. Stir the mixture for 30 minutes at this temperature to form the Vilsmeier reagent.
-
Addition of Substrate: Dissolve 3-fluoroaniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent solution at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a gentle reflux (around 40-50 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Cool the reaction mixture to 0 °C and carefully quench by slowly adding it to a stirred mixture of ice and a saturated aqueous solution of sodium acetate.
-
Extraction and Purification: Basify the aqueous mixture with a sodium carbonate solution until pH > 8. Extract the product with DCM or ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product, likely a mixture of isomers, should be purified by column chromatography on silica gel.
Mandatory Visualization
Troubleshooting Workflow for this compound Synthesis
References
Technical Support Center: Purification of 2-Amino-6-fluorobenzaldehyde Derivatives
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of 2-Amino-6-fluorobenzaldehyde and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification methods for this compound derivatives?
A1: The most common and effective methods for purifying this compound derivatives are flash column chromatography on silica gel and recrystallization.[1][2] The choice between these methods depends on the nature of the impurities, the physical state of the product (solid or oil), and the desired final purity.
Q2: How can I remove unreacted starting materials from my crude product?
A2: Unreacted starting materials can often be removed by column chromatography.[1][2] If the starting material is not an aldehyde, a bisulfite extraction can be a highly specific method to separate the desired aldehyde product. This involves forming a water-soluble bisulfite adduct with the aldehyde, which can then be separated from the non-carbonyl-containing impurities in an aqueous layer. The aldehyde is subsequently regenerated by treatment with a base.[2]
Q3: My purified this compound derivative is unstable and darkens over time. What storage conditions are recommended?
A3: Amino-substituted benzaldehydes can be susceptible to oxidation and dimerization.[3] It is recommended to store the purified compound under an inert atmosphere, such as nitrogen or argon, at low temperatures (e.g., -20°C) to minimize degradation.[3]
Q4: What analytical techniques are suitable for assessing the purity of this compound derivatives?
A4: Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) to quantify impurities.[3] Nuclear Magnetic Resonance (NMR) spectroscopy is crucial for structural confirmation and can also be used to detect impurities.[3]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound derivatives.
| Problem | Possible Cause | Suggested Solution |
| Low yield after column chromatography | Product is too polar and is retained on the silica gel. | Gradually increase the polarity of the eluent. A common solvent system is a mixture of hexanes and ethyl acetate; adding a small percentage of methanol can help elute highly polar compounds.[1] |
| Product is volatile and is lost during solvent removal. | Use a rotary evaporator with a controlled temperature and vacuum. Avoid excessive heating.[1] | |
| Co-elution of impurities with the product during column chromatography | Inappropriate solvent system. | Optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should provide a good separation between the product and impurities (Rf value of the product around 0.3-0.4). |
| Overloading of the column. | Use an appropriate amount of crude material for the column size. A general rule is a 1:30 to 1:50 ratio of crude material to silica gel by weight. | |
| Product fails to crystallize during recrystallization | Inappropriate solvent or solvent mixture. | Perform solvent screening to find a suitable solvent or solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures.[2] Common solvents for aldehydes include ethanol or mixed systems like n-hexane/acetone.[2] |
| Presence of oily impurities inhibiting crystallization. | Attempt to purify the crude material by column chromatography first to remove the oily impurities before proceeding with recrystallization. | |
| Formation of a persistent oil during recrystallization | The melting point of the compound is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent mixture. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal can also be effective. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol describes a general procedure for the purification of a this compound derivative using flash column chromatography.
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Column Packing: Pour the slurry into a glass column and allow the silica gel to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimum amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed.[2]
-
Elution: Begin elution with the chosen solvent system, starting with a lower polarity and gradually increasing it if necessary. A common gradient for aminobenzaldehydes is from 100% hexanes to a mixture of hexanes and ethyl acetate.[1]
-
Fraction Collection: Collect fractions and monitor the elution of the product using TLC.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[2]
Protocol 2: Purification by Recrystallization
This protocol is suitable for the final purification of solid this compound derivatives.
-
Solvent Selection: Identify a suitable solvent or solvent mixture in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[2]
-
Dissolution: In a flask, dissolve the crude solid in the minimum amount of the hot recrystallization solvent.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[2]
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.[2]
-
Crystal Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.[2]
-
Drying: Dry the purified crystals in a vacuum oven to remove residual solvent.[2]
Data Presentation
Table 1: Typical Solvent Systems for Column Chromatography of Aminobenzaldehyde Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Reference |
| o-Aminobenzaldehyde | Silica Gel | 3% Methanol in Ethyl Acetate | [1] |
| Substituted Quinolines from 2-amino-3-chloro-5-fluorobenzaldehyde | Silica Gel | Hexanes/Ethyl Acetate (gradient) | [4] |
| N-alkylated 4-aminobenzaldehyde | Silica Gel | Ethyl Acetate/Hexanes (gradient) | [5] |
Visualizations
Caption: General purification workflow for this compound derivatives.
Caption: Troubleshooting logic for purification of this compound derivatives.
References
Overcoming low reactivity in 2-Amino-6-fluorobenzaldehyde reactions
Welcome to the technical support center for 2-Amino-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges associated with the reactivity of this unique building block.
Frequently Asked Questions (FAQs)
Q1: Why does this compound exhibit low reactivity in some condensation reactions?
A1: The reactivity of this compound is governed by a combination of electronic and steric effects. The aldehyde group (-CHO) and the fluorine atom are electron-withdrawing, which should increase the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.[1] However, the amino group (-NH₂) is electron-donating and positioned ortho to the aldehyde. This electronic push-pull effect, combined with significant steric hindrance from both ortho substituents, can impede the approach of nucleophiles to the carbonyl carbon, leading to lower than expected reactivity.[2][3]
Q2: I am observing very low yields in a Schiff base formation with a primary amine. What are the common causes and how can I improve the yield?
A2: Low yields in Schiff base formation are a common issue. The reaction involves the nucleophilic attack of an amine on the carbonyl carbon, followed by dehydration to form the imine.[4] Several factors can hinder this process:
-
Insufficient Carbonyl Electrophilicity: The electron-donating amino group reduces the aldehyde's reactivity.
-
Steric Hindrance: The ortho-fluoro and ortho-amino groups block the reaction site.
-
Reversibility: The reaction is often reversible, and the presence of water can shift the equilibrium back to the starting materials.[4]
To improve yields, consider the following troubleshooting steps:
-
Catalyst Choice: Use an acid catalyst like glacial acetic acid or p-toluenesulfonic acid (p-TsOH) to protonate the carbonyl oxygen, increasing its electrophilicity.[4][5]
-
Removal of Water: Use a Dean-Stark apparatus to azeotropically remove water as it forms, driving the reaction forward.
-
Increase Temperature: Refluxing the reaction mixture can provide the necessary activation energy to overcome steric barriers.[6]
-
Solvent Selection: Use a non-polar solvent like toluene or benzene for effective azeotropic water removal.
Q3: Can I use this compound in a Friedländer annulation to synthesize quinolines? I'm getting no product.
A3: Yes, the Friedländer synthesis is a viable route, but it is challenging with this substrate. The reaction condenses a 2-aminoaryl aldehyde with a compound containing an α-methylene ketone.[5][7] The low reactivity of the aldehyde group is the primary obstacle. Additionally, a common side reaction is the self-condensation of the ketone partner, especially under basic conditions.[7]
Optimization Strategies:
-
Catalyst: Strong acid catalysts like p-TsOH or Lewis acids (e.g., ZnCl₂) are generally more effective than base catalysts for less reactive substrates.[7]
-
Reaction Conditions: Higher temperatures and longer reaction times are often necessary. Microwave-assisted synthesis can sometimes dramatically improve yields and reduce reaction times.
-
Alternative Pathway: A potential workaround involves a two-step process where an initial aldol condensation is forced, followed by cyclization.[8]
Troubleshooting Guides
Guide 1: Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of an aldehyde with an active methylene compound.[9] While the electron-withdrawing groups on this compound should activate it for this reaction, steric hindrance remains a challenge.[3]
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion | 1. Inactive Catalyst: The weak base catalyst (e.g., piperidine) is old or insufficient.[3] 2. Steric Hindrance: The ortho-substituents are blocking the nucleophilic attack. | 1. Use a fresh catalyst. Consider a more potent catalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or L-Proline.[10] 2. Increase the reaction temperature to 60-80°C to provide more energy to overcome the steric barrier.[3] |
| Formation of Side Products | Michael Addition: The product undergoes a subsequent Michael addition with the active methylene compound.[3] | Monitor the reaction closely with TLC. Stop the reaction as soon as the starting material is consumed to prevent further reactions. |
| Poor Solubility | The starting material or product has low solubility in the chosen solvent. | Consider using a more polar aprotic solvent like DMF or DMSO, which can also help accelerate the reaction rate. |
Guide 2: Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura)
Attempting a Suzuki-Miyaura coupling on the C-F bond of this compound is generally not feasible under standard conditions due to the high strength of the C-F bond. These reactions typically target less reactive C-Cl, C-Br, or C-I bonds.[2] If your goal is to synthesize a biaryl derivative, a different synthetic strategy is recommended, such as starting from 2-bromo-6-fluorobenzaldehyde and introducing the amino group later.
However, if targeting a different leaving group on a related molecule, low yields in Suzuki coupling often stem from several critical factors:[11]
-
Catalyst Inactivity: The Pd catalyst/ligand system is not active enough for the electron-rich and sterically hindered substrate.
-
Oxygen Presence: Oxygen can lead to the homocoupling of the boronic acid and deactivate the catalyst.[11]
-
Poor Base/Solvent Choice: The base is crucial for the transmetalation step.
| Issue | Potential Cause | Recommended Solution |
| Low Conversion | 1. Inappropriate Catalyst/Ligand: Standard ligands like PPh₃ may not be effective.[12] 2. Ineffective Base: The chosen base (e.g., K₂CO₃) is not strong or soluble enough. | 1. Use a highly active catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[2][11] 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[2][13] |
| Homocoupling of Boronic Acid | Oxygen in the Reaction: Incomplete degassing allows for oxidative homocoupling.[11] | Thoroughly degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with argon for >30 mins) and maintain a strict inert atmosphere.[11] |
| Protodeboronation | Unstable Boronic Acid: The boronic acid is degrading under the reaction conditions. | Use fresh, high-purity boronic acid or switch to a more stable derivative like a pinacol ester (Bpin).[11] |
Experimental Protocols
Protocol 1: Optimized Schiff Base Synthesis
This protocol details an optimized procedure for the synthesis of an imine from this compound and a primary amine (e.g., aniline).
Materials:
-
This compound (1.0 mmol, 139.13 g/mol )
-
Aniline (1.0 mmol, 93.13 g/mol )
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 mmol, 190.22 g/mol )
-
Toluene (20 mL)
-
50 mL round-bottom flask
-
Dean-Stark apparatus and reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and aniline (1.0 mmol).
-
Add toluene (20 mL) and p-TsOH·H₂O (0.05 mmol).
-
Fit the flask with a Dean-Stark trap (pre-filled with toluene) and a reflux condenser.
-
Heat the mixture to reflux (approx. 111°C) with vigorous stirring.
-
Monitor the reaction progress by observing water collection in the Dean-Stark trap and by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to obtain the purified Schiff base.
Protocol 2: L-Proline Catalyzed Knoevenagel Condensation
This protocol uses the organocatalyst L-Proline for the Knoevenagel condensation with an active methylene compound like malononitrile.
Materials:
-
This compound (1.0 mmol, 139.13 g/mol )
-
Malononitrile (1.0 mmol, 66.06 g/mol )
-
L-Proline (0.1 mmol, 11.5 mg)
-
Ethanol (15 mL)
-
25 mL round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Procedure:
-
In a 25 mL round-bottom flask, dissolve this compound (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (15 mL).
-
Add L-Proline (0.1 mmol) to the solution.
-
Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 78°C) with stirring.
-
Monitor the reaction by TLC. The reaction is often complete within 2-4 hours.
-
Upon completion, cool the mixture in an ice bath to induce precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the purified condensation product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedlaender Synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Reactions of 2-Amino-6-fluorobenzaldehyde
Welcome to the technical support center for 2-Amino-6-fluorobenzaldehyde. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the general reactivity characteristics of this compound?
A1: this compound possesses three key reactive sites:
-
Aldehyde Group (-CHO): The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. The electron-donating amino group (-NH2) slightly decreases its electrophilicity, while the electron-withdrawing fluorine atom (-F) enhances it.[1] This balance makes it reactive in condensation reactions.
-
Aromatic Amino Group (-NH2): The amino group is nucleophilic and is a powerful activating group, directing electrophilic aromatic substitutions to the ortho and para positions. It is the key functional group for the synthesis of nitrogen-containing heterocycles like quinazolines.[1][2]
-
Aromatic Ring: The fluorine and amino substituents influence the electron density of the benzene ring, affecting its reactivity in various transformations.
Q2: How does the choice of solvent affect reactions with this compound?
A2: The solvent plays a critical role in reaction kinetics, yield, and selectivity.[3]
-
Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are often preferred for reactions like Knoevenagel condensations and quinazoline synthesis. They effectively dissolve the reactants and can accelerate reaction rates, often leading to higher yields and selectivity.[3][4][5]
-
Polar Protic Solvents (e.g., Ethanol, Methanol): While capable of dissolving the reactants, these solvents can sometimes slow down condensation reactions.[3] They can form hydrogen bonds, potentially deactivating catalysts or reacting with intermediates. However, they are commonly used and can be effective, especially for recrystallization.[6][7]
-
Nonpolar Solvents (e.g., Toluene, Diethyl Ether): These solvents are less common for polar reactants like this compound. Reactions in these solvents may be significantly slower compared to polar solvents.[3]
Q3: What is the typical solubility of this compound?
A3: While specific quantitative data is not widely published, based on its structure and related compounds, this compound is expected to be soluble in polar organic solvents like ethanol, methanol, and DMF.[8][9] It is generally insoluble in water.[9] For any new reaction, it is recommended to perform a preliminary solubility test with the chosen solvent system.
Troubleshooting Guides
Issue 1: Low Yield in Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound. Low yields are a common issue.[6]
Q: I am getting a low yield in the Knoevenagel condensation of this compound with malononitrile. What are the possible causes and solutions?
A: Low yields in this reaction can stem from several factors. The ortho-amino and fluoro groups can influence reactivity both electronically and sterically.[6] Here are key areas to troubleshoot:
-
Catalyst Inactivity: The basic catalyst (e.g., piperidine, ammonium acetate) may be old or impure.
-
Solution: Use a fresh or recently purified catalyst. Consider trying a different weak base. Ensure the correct catalytic amount is used, as too much can cause side reactions.[6]
-
-
Suboptimal Solvent Choice: The solvent has a significant impact on reaction rate and equilibrium.
-
Inadequate Reaction Conditions: Temperature and reaction time may not be optimized.
-
Solution: While the reaction can proceed at room temperature, gentle heating (e.g., 40-80°C) can often improve the rate and yield.[6] Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid decomposition or side-product formation from prolonged heating.
-
-
Purity of Reactants: Impurities in either this compound or the active methylene compound can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point).
-
Issue 2: Side Product Formation in Quinazoline Synthesis
The synthesis of quinazolines from 2-aminobenzaldehydes is a powerful transformation, but can be prone to side reactions.[2][10]
Q: When reacting this compound to form a quinazoline, I observe multiple spots on my TLC plate. How can I improve the selectivity?
A: Formation of side products in quinazoline synthesis often relates to reaction conditions and the reactivity of the starting materials.
-
Oxidation of Aldehyde: The aldehyde group can be oxidized to a carboxylic acid, especially under harsh conditions or in the presence of certain catalysts and an oxidant like air.
-
Solution: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent unwanted oxidation.
-
-
Self-Condensation/Polymerization: 2-Aminobenzaldehydes can be prone to self-condensation, especially in the presence of strong acids or bases or at high temperatures.
-
Solution: Maintain careful control over the reaction temperature. Ensure slow addition of reagents if the reaction is highly exothermic. Use the recommended catalyst and avoid overly strong acidic or basic conditions unless specified by the protocol.
-
-
Incorrect Stoichiometry: An incorrect ratio of reactants can lead to incomplete reaction and the presence of starting materials or intermediate products.
-
Solution: Carefully measure and control the stoichiometry of all reactants, including the amine and any other coupling partners.
-
Data Presentation
Table 1: Solvent Effects on Knoevenagel Condensation Yield and Time
This table summarizes typical outcomes for the Knoevenagel condensation of an aldehyde with an active methylene compound, illustrating the impact of solvent choice.
| Solvent Type | Example Solvent | Typical Conversion | Typical Time | Selectivity | Reference |
| Aprotic Polar | Acetonitrile | 81-99% | ~15 min | 100% | [3] |
| Aprotic Polar | DMF | 81-99% | ~15 min | 100% | [3] |
| Protic Polar | Methanol | Poor | Slow | Poor | [3] |
| Nonpolar | Toluene | 61-99% | Hours | 100% | [3] |
Experimental Protocols
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes a typical procedure for the Knoevenagel condensation of this compound.
Materials:
-
This compound (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (catalytic amount, ~0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL) with magnetic stirrer
Procedure:
-
To a 25 mL round-bottom flask, add this compound (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar. Stir the mixture at room temperature until the solids dissolve.
-
Add a catalytic amount of piperidine (~0.1 mmol) to the reaction mixture.
-
Stir the reaction at room temperature. Monitor the progress by TLC. The reaction is often complete within 2-4 hours.[11]
-
Upon completion, the product may precipitate. If so, collect the solid by vacuum filtration and wash with cold ethanol.[11][12]
-
If the product does not precipitate, reduce the solvent volume under reduced pressure and purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of a Quinazoline Derivative
This protocol outlines a general approach for the synthesis of quinazoline derivatives from 2-aminobenzaldehydes.[2][10]
Materials:
-
This compound (1.0 mmol)
-
An appropriate amine or ammonia source (e.g., Benzylamine, 1.0 mmol; Ammonium acetate)
-
Catalyst and Oxidant system (e.g., I2 with O2 as oxidant, or CAN/TBHP)[2][10]
-
Solvent (e.g., Acetonitrile (CH3CN) or solvent-free conditions)[2]
-
Reaction vessel suitable for the chosen conditions (e.g., sealed tube for microwave)
Procedure:
-
In a suitable reaction vessel, combine this compound (1.0 mmol), the chosen amine/ammonia source, and the catalyst.
-
Add the solvent, if required by the specific procedure. Some modern methods are solvent-free.[2]
-
If using an oxidant like O2, ensure the reaction is open to air or bubble O2 through the mixture as specified.
-
Heat the reaction mixture to the temperature specified in the literature procedure (this can range from room temperature to reflux or microwave heating).
-
Monitor the reaction by TLC until the starting material is consumed.
-
After completion, cool the reaction mixture.
-
Work-up the reaction as required. This may involve quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na2SO4).
-
Purify the crude product by column chromatography or recrystallization to obtain the desired quinazoline.
Visualizations
Experimental Workflow: Knoevenagel Condensation
Caption: Workflow for a typical Knoevenagel condensation experiment.
Troubleshooting Logic: Low Reaction Yield
Caption: Decision tree for troubleshooting low reaction yields.
References
- 1. 2-Amino-6-chloro-3-fluorobenzaldehyde | 1596699-61-4 | Benchchem [benchchem.com]
- 2. Frontiers | Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluorobenzaldehyde CAS#: 446-52-6 [m.chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 10. Quinazoline synthesis [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Temperature control in the hydrolysis of 2-chloro-6-fluorotoluene derivatives
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding temperature control during the hydrolysis of 2-chloro-6-fluorotoluene derivatives, a critical step in the synthesis of valuable intermediates for the pharmaceutical and agrochemical industries.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for the hydrolysis of chlorinated 2-chloro-6-fluorotoluene intermediates?
A1: The hydrolysis of the chlorinated intermediates of 2-chloro-6-fluorotoluene is typically conducted at temperatures ranging from 100°C to 200°C.[1][2][3] The specific temperature can be optimized depending on the catalyst and specific derivative being hydrolyzed. For instance, one method specifies a hydrolysis temperature of 90°C when using 85% sulfuric acid.[1][3]
Q2: How critical is temperature control during the hydrolysis step?
A2: Temperature control is crucial for several reasons. It directly influences the reaction rate, the completion of the conversion of chlorinated intermediates, and the minimization of side reactions.[4] Inadequate temperature control can lead to lower yields and the formation of impurities, such as 2-chloro-6-fluorobenzoic acid.[1][3]
Q3: What type of catalyst is used for the hydrolysis, and how does it relate to temperature?
A3: While traditional methods use strong acids like sulfuric acid[1][2][3], a common modern approach involves using an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[1][4] This solid acid catalyst is effective within the 100-200°C temperature range and avoids the use of highly corrosive and hazardous sulfuric acid.[1][4]
Q4: How long should the hydrolysis reaction be maintained at the target temperature?
A4: After the addition of water, the reaction mixture should be maintained at the specified temperature for approximately 4 to 5 hours to ensure the complete conversion of the chlorinated intermediates.[1][2][4] The progress of the reaction should be monitored using gas chromatography (GC).[4]
Troubleshooting Guide
Q1: My hydrolysis reaction is showing a low yield of the desired 2-chloro-6-fluorobenzaldehyde. What could be the cause related to temperature?
A1: A low yield can be attributed to several temperature-related factors:
-
Temperature is too low: An insufficient temperature may lead to an incomplete reaction, leaving unreacted chlorinated intermediates.[4] The hydrolysis of halogenated alkanes is generally slow at room temperature and requires warming.[5]
-
Temperature is too high: Excessively high temperatures can promote the formation of side products, thereby reducing the yield of the desired aldehyde.
-
Inconsistent heating: Fluctuations in temperature can affect the reaction rate and lead to a mixture of products. Ensure uniform heating of the reaction vessel.
Q2: I am observing a significant amount of 2-chloro-6-fluorobenzoic acid as a byproduct. How can I minimize its formation?
A2: The formation of 2-chloro-6-fluorobenzoic acid can be an oxidation byproduct. While the primary control is the extent of the initial chlorination, temperature during hydrolysis can play a role. After the main reaction, a work-up step involving cooling the mixture to 80-100°C and adding an alkali solution to adjust the pH to ≥ 8 is crucial to separate the desired aldehyde from acidic impurities.[4]
Q3: The reaction seems to be proceeding very slowly, and GC analysis shows a high percentage of intermediates even after several hours. What should I do?
A3: A slow reaction rate is often directly linked to the reaction temperature.
-
Verify Temperature: Ensure your thermometer is calibrated and accurately measuring the internal temperature of the reaction mixture.
-
Increase Temperature: If the temperature is at the lower end of the recommended range (e.g., 100°C), a controlled increase within the optimal range (up to 200°C) can enhance the reaction rate.[1][2][3]
-
Catalyst Activity: Check the quality and activity of your catalyst, as this can also impact the reaction rate.
Quantitative Data Summary
The following tables summarize quantitative data from example embodiments for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Table 1: Reaction Parameters for Synthesis Embodiments
| Parameter | Embodiment 1 | Embodiment 2 |
| Starting Material | 250g 2-chloro-6-fluorotoluene | 250g 2-chloro-6-fluorotoluene |
| Additive | 0.5ml phosphorus trichloride | - |
| Chlorination Temperature | 180°C | 150°C |
| Hydrolysis Catalyst | Iron-based solid superacid | Iron-based solid superacid |
| Hydrolysis Temperature | 180°C | 150°C |
| Water Addition Time | 3 hours | 3 hours |
| Heat Preservation Time | 4 hours | 4 hours |
Table 2: Product Yield and Purity
| Embodiment | Final Product | Yield | Purity (LC detection) |
| 1 | 2-chloro-6-fluorobenzoic acid | 90% | 99.2% |
| 2 | 2-chloro-6-fluorobenzoic acid | 94.1% | 99.3% |
Note: The cited examples resulted in 2-chloro-6-fluorobenzoic acid after a specific work-up. The primary product of the hydrolysis step before this work-up is 2-chloro-6-fluorobenzaldehyde.[1][3]
Experimental Protocol: Synthesis of 2-Chloro-6-Fluorobenzaldehyde
This protocol is based on the side-chain chlorination of 2-chloro-6-fluorotoluene followed by hydrolysis.[4]
Materials and Equipment:
-
500ml four-necked glass reaction flask
-
Reflux condenser
-
Tail gas absorption device
-
Thermometer
-
Metal halide lamp for illumination
-
Gas chromatograph (GC)
-
2-chloro-6-fluorotoluene
-
Chlorine gas
-
Phosphorus trichloride (optional)
-
Iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃)
-
Water
-
Nitrogen gas
-
Alkali solution (e.g., sodium carbonate)
Procedure:
Step 1: Side-Chain Chlorination
-
Set up the 500ml four-necked glass reaction flask with a reflux condenser, tail gas absorption device, and thermometer.[4]
-
Add 250g of 2-chloro-6-fluorotoluene to the flask. Optionally, add 0.5ml of phosphorus trichloride to improve product quality.[2][4]
-
Heat the reaction mixture to the specified temperature (e.g., 150-180°C) under the irradiation of a metal halide lamp.[2]
-
Introduce chlorine gas into the reaction mixture.[4]
-
Monitor the reaction progress by GC until the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][2][4]
-
Stop the chlorine gas flow and purge the flask with nitrogen gas to remove any unreacted chlorine.[4]
Step 2: Hydrolysis
-
To the liquid phase from the previous step, add the iron-based solid superacid catalyst.[4]
-
Maintain the reaction temperature as specified (e.g., 150-180°C).
-
Slowly and uniformly add water to the reaction mixture over a period of 3 hours.[4]
-
After the water addition is complete, maintain the reaction mixture at the same temperature for an additional 4 hours to ensure complete conversion.[4]
-
Monitor the completion of the reaction by GC.[4]
Step 3: Work-up and Purification
-
Cool the reaction mixture to 80-100°C.[4]
-
Add an alkali solution to the mixture and stir to adjust the pH to ≥ 8.[4]
-
Allow the liquid phases to separate.
-
Separate the organic phase and purify it by reduced pressure distillation to obtain 2-chloro-6-fluorobenzaldehyde.[1][4]
Visualizations
References
- 1. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 2. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. savemyexams.com [savemyexams.com]
Preventing over-chlorination in 2-chloro-6-fluorobenzaldehyde synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-6-fluorobenzaldehyde. The content is designed to address specific issues that may be encountered during experimentation, with a focus on preventing over-chlorination and other side reactions.
Troubleshooting Guide & FAQs
This section addresses common problems encountered during the synthesis of 2-chloro-6-fluorobenzaldehyde, particularly via the side-chain chlorination of 2-chloro-6-fluorotoluene and subsequent hydrolysis.
Q1: What is the most common industrial synthesis route for 2-chloro-6-fluorobenzaldehyde and what are its main challenges?
A1: The most prevalent industrial method is the side-chain chlorination of 2-chloro-6-fluorotoluene, followed by hydrolysis of the resulting chlorinated intermediates.[1] The primary challenges associated with this route are controlling the extent of chlorination to prevent the formation of unwanted byproducts and minimizing side reactions. Over-chlorination can lead to the formation of 2-chloro-6-fluorobenzotrichloride, while incomplete chlorination will leave unreacted starting material or a high proportion of the monochlorinated product.[2] Ring chlorination is another potential side reaction that can produce impurities that are difficult to separate.[2]
Q2: My synthesis is resulting in a low overall yield. What are the likely causes and how can I address them?
A2: Low yields in this synthesis can originate from either the chlorination or the hydrolysis step.[3]
-
Incomplete Chlorination: Insufficient conversion of 2-chloro-6-fluorotoluene to its di- and tri-chlorinated intermediates is a critical factor.[3] This can be caused by inadequate UV illumination in photochlorination, low reaction temperatures, or an insufficient supply of chlorine gas.[3] It is recommended to monitor the reaction by gas chromatography (GC) and continue until the concentration of the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is below 0.5%.[3][4][5]
-
Inefficient Hydrolysis: The conversion of the chlorinated intermediates to the final aldehyde can also be problematic.[3] Potential causes include a deactivated catalyst (e.g., solid superacid), an incorrect rate of water addition, or suboptimal temperatures.[3] Ensure the catalyst is active and that water is added dropwise over a period of 2-3 hours to control the reaction rate.[3] The temperature should be strictly maintained within the optimal range (e.g., 150-180 °C) with a sufficient incubation period (e.g., 4 hours) for the reaction to go to completion.[3]
-
Product Loss During Workup: Significant product loss can occur during the neutralization and extraction phases.[3] To mitigate this, carefully adjust the pH to ≥8 with an alkali solution and ensure thorough mixing during extraction to achieve complete phase separation.[3]
Q3: I am observing high levels of impurities in my final product. How can I identify and minimize them?
A3: Impurities often stem from incomplete reactions or side reactions.
-
Unreacted Intermediates: The presence of unreacted chlorinated intermediates is a common issue. As mentioned previously, monitoring the reaction progress by GC is crucial to ensure the complete conversion of these intermediates.[3]
-
Over-Oxidation Products: Harsh reaction conditions can lead to the formation of 2-chloro-6-fluorobenzoic acid.[3] To avoid this, it is important to adhere to the recommended reaction temperatures and times.[3]
-
Side-Chain Chlorination Byproducts: The chlorination step inherently produces a mixture of mono-, di-, and tri-chlorinated species. The goal is to maximize the formation of the di- and tri-chlorinated products for efficient hydrolysis to the aldehyde.[3]
-
Purification Issues: Inefficient purification can also result in an impure final product. Fractional distillation under reduced pressure is an effective method for purifying 2-chloro-6-fluorobenzaldehyde.[3]
Q4: My reaction seems to have stalled. What should I investigate?
A4: A stalled reaction can be attributed to several factors, including catalyst, reagent, or temperature issues.[3]
-
Catalyst Deactivation (Hydrolysis Step): If you are using a solid superacid catalyst, it may have lost its activity. Using a fresh batch of the catalyst is recommended.[3]
-
Initiator Issues (Chlorination Step): In photochlorination, the light source may be failing. If a radical initiator is used, it may have decomposed or been added in an insufficient amount.[3]
-
Low Temperature: The reaction temperature may have fallen below the necessary threshold for the reaction to proceed at a reasonable rate. It is important to verify the accuracy of your temperature monitoring and control equipment.[3]
-
Reagent Quality: The purity of the starting materials, including 2-chloro-6-fluorotoluene and chlorine gas, is important. Impurities can inhibit the reaction.[3]
Data Presentation: Reaction Parameters
The following table summarizes key quantitative data from a representative synthesis protocol for the production of 2-chloro-6-fluorobenzaldehyde.[3]
| Parameter | Step 1: Chlorination | Step 2: Hydrolysis | Step 3: Workup & Purification | Reference |
| Starting Material | 250g 2-Chloro-6-fluorotoluene | Chlorinated reaction mixture | Organic phase from hydrolysis | [3] |
| Key Reagents | Chlorine gas, 0.5ml PCl₃ (optional) | 0.5-1g Solid Superacid, 37.5-40g Water | Sodium Carbonate solution | [3][4] |
| Temperature | 150-180 °C | 150-180 °C | 85-95 °C (Neutralization) | [3][4] |
| Reaction Time | Until [Monochloro-intermediate] < 0.5% | Water addition (2-3h) + Incubation (4h) | N/A | [3][4] |
| Monitoring | Gas Chromatography (GC) | Gas Chromatography (GC) | N/A | [3] |
| Final Yield | N/A | N/A | ~90% | [3][5] |
| Final Purity | N/A | N/A | >99% | [3] |
Experimental Protocols
Method: Side-Chain Chlorination and Hydrolysis of 2-Chloro-6-fluorotoluene
This protocol is adapted from established methodologies for the industrial synthesis of 2-chloro-6-fluorobenzaldehyde.[3]
Step 1: Photochlorination
-
Equip a 500 mL four-necked glass reaction flask with a reflux condenser, a gas inlet tube, a thermometer, and a stirrer. Position a metal halide lamp to irradiate the flask.[3]
-
Charge the flask with 250g of 2-chloro-6-fluorotoluene and optionally, 0.5ml of phosphorus trichloride to improve product quality.[4]
-
Heat the reaction mixture to 150-180 °C while stirring.[3]
-
Begin bubbling chlorine gas through the mixture under irradiation from the metal halide lamp.[3]
-
Monitor the reaction progress by taking aliquots and analyzing them via gas chromatography (GC).[3]
-
Continue the chlorination until the GC analysis indicates that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[3][4][5]
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add 0.5-1.0 g of an iron-based solid superacid catalyst (e.g., SO₄²⁻/Fe₂O₃).[3][1]
-
Maintain the reaction temperature at 150-180 °C.[3]
-
Slowly and uniformly add 37.5-40 g of water dropwise into the reaction flask over 2-3 hours.[3]
-
After the water addition is complete, keep the mixture at the same temperature and continue stirring for an additional 4 hours to ensure complete hydrolysis.[3]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[3]
Step 3: Neutralization, Extraction, and Purification
-
Cool the reaction mixture to 80-100 °C.[3]
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[3][5]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel.
-
Allow the layers to separate completely. The organic layer contains the crude 2-chloro-6-fluorobenzaldehyde.[4]
-
Purify the crude product by reduced pressure distillation.[2][4]
Visualizations
Caption: Experimental workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Caption: Troubleshooting logic for over-chlorination in the synthesis.
References
Technical Support Center: GC Analysis for Monitoring Benzaldehyde Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals using gas chromatography (GC) to monitor the progress of reactions involving benzaldehydes.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a GC method to analyze benzaldehyde and related compounds like benzyl alcohol and benzoic acid?
A robust starting method typically uses a Flame Ionization Detector (FID) due to its good response to hydrocarbons.[1][2] A common setup involves a capillary column, such as a 5% phenyl polysiloxane (e.g., RXI-5Sil MS or DB-5), and helium as the carrier gas.[1][3] Temperature programming is recommended over an isothermal method to ensure good separation of compounds with different boiling points, such as benzaldehyde (179°C), benzyl alcohol (205°C), and benzoic acid (250°C).[2]
Q2: How do I choose the right GC column for benzaldehyde analysis?
Column selection depends on the polarity of the analytes.[4][5]
-
For general-purpose analysis of benzaldehyde, its precursors (e.g., benzyl alcohol), and oxidation products (e.g., benzoic acid), a non-polar to mid-polar column is a good starting point.[5] Columns like those with a 5% phenyl-methylpolysiloxane stationary phase are widely used.[1]
-
For separating compounds with different hydrogen bonding capacities , such as aldehydes and alcohols, a more polar polyethylene glycol (PEG) type column (e.g., WAX) can provide better resolution and improved peak shape.[4][6]
Q3: What sample preparation is required before injecting a reaction mixture?
Proper sample preparation is crucial to protect the GC system and ensure accurate results.[7]
-
Quenching: Stop the reaction at the desired time point. This can be done by rapidly cooling the sample or adding a quenching agent.
-
Extraction: If the reaction is in an incompatible solvent or contains non-volatile components, a liquid-liquid extraction (LLE) may be necessary.[8][9] For example, after dilution, the analytes can be extracted into a solvent like chloroform or toluene.[3][8]
-
Dilution: The sample should be diluted with a suitable volatile solvent (e.g., acetone, acetonitrile) to a concentration within the linear range of the detector.[6]
-
Internal Standard (IS): Add a known concentration of an internal standard to correct for variations in injection volume and instrument response.[10][11] 3-Chlorobenzaldehyde or ethylbenzene are suitable choices for benzaldehyde analysis.[1][8]
-
Filtration: If any particulate matter (e.g., catalyst) is present, filter the sample to prevent clogging the syringe or inlet liner.[12]
Q4: Do I need to derivatize benzaldehyde for GC analysis?
No, derivatization is generally not necessary for benzaldehyde itself, as it is sufficiently volatile for direct GC analysis.[13] However, if you are analyzing less volatile or more polar related compounds in the same run, such as benzoic acid, derivatization (e.g., silylation or methylation) can improve peak shape and prevent tailing.[2] For instance, benzoic acid can be converted to its methyl ester using diazomethane.[2]
Q5: How can I quantify the concentration of benzaldehyde in my reaction mixture?
The internal standard method is highly recommended for accurate quantification.[10]
-
Prepare a Calibration Curve: Create a series of standards containing known concentrations of pure benzaldehyde and a constant concentration of your chosen internal standard.
-
Analyze Standards: Inject each standard into the GC.
-
Plot the Curve: Plot the ratio of the benzaldehyde peak area to the internal standard peak area against the concentration of benzaldehyde.
-
Analyze Sample: Prepare your reaction sample as described above, ensuring the same amount of internal standard is added.
-
Calculate Concentration: Determine the peak area ratio from your sample's chromatogram and use the calibration curve to find the corresponding concentration of benzaldehyde.[10]
Troubleshooting Guide
This section addresses common chromatographic problems encountered during the analysis of benzaldehydes.
Issue 1: Peak Tailing
Peak tailing, an asymmetrical peak shape where the latter half is drawn out, is a frequent issue with polar compounds like aldehydes.[14] It can compromise peak integration and resolution.[14]
-
Possible Cause 1: Active Sites in the Inlet or Column.
-
Diagnosis: Tailing is more pronounced for polar compounds (aldehydes, alcohols) than for non-polar ones.[14] If all peaks in the chromatogram are tailing, the issue is more likely physical rather than chemical.[15]
-
Solution:
-
Inlet Maintenance: Perform routine inlet maintenance. Replace the septum, O-ring, and especially the inlet liner. Use a deactivated (silanized) liner to minimize interactions.[16][17]
-
Column Maintenance: If the problem persists, active sites may have developed at the head of the column. Trim 15-20 cm from the column inlet to remove contaminated sections.[14][17]
-
Use an Inert Column: Consider using a column specifically designed for inertness (e.g., an "Ultra Inert" column) if you frequently work with active compounds.[16]
-
-
-
Possible Cause 2: Solvent-Phase Polarity Mismatch.
-
Diagnosis: The sample solvent is not compatible with the stationary phase (e.g., injecting a non-polar solvent like hexane onto a polar WAX column).[15][18]
-
Solution: Change the sample solvent to one that is more compatible with your column's stationary phase. Acetone is often a good choice for analyzing aromatic aldehydes.[6]
-
-
Possible Cause 3: Low Split Ratio.
-
Diagnosis: In a split injection, if the flow rate through the inlet is too low, the sample transfer to the column becomes inefficient, causing tailing for more volatile components.[18]
-
Solution: Increase the split vent flow rate. A minimum total flow of 20 mL/min through the inlet is recommended.[16][18]
-
Issue 2: Peak Fronting
Peak fronting, where the first half of the peak is drawn out, is often a sign of column overload.
-
Possible Cause 1: Column Overload.
-
Diagnosis: The peak shape is asymmetrical towards the front.[19] This occurs when too much sample mass is injected for the column to handle.[15]
-
Solution:
-
Reduce Sample Concentration: Dilute your sample further.
-
Increase Split Ratio: If using a split injection, increase the split ratio to introduce less sample onto the column.
-
Use a Higher Capacity Column: Switch to a column with a thicker stationary phase film or a wider internal diameter, as both increase sample capacity.[5][19]
-
-
Issue 3: Fluctuating Reactant Peak Area
Sometimes during reaction monitoring, the product peak increases as expected, but the reactant peak area fluctuates instead of steadily decreasing.
-
Possible Cause 1: Reactant Concentration is Too High.
-
Diagnosis: The reactant peak is very large compared to the product peak and may be showing signs of fronting.[20] The detector or stationary phase is saturated, leading to non-linear response and poor quantitation.[20]
-
Solution: Dilute the sample significantly (e.g., 10-fold or more) to bring the reactant peak into the optimal linear range of the detector.[20] You may need to use two different dilutions or methods to accurately quantify both the high-concentration reactant and the low-concentration product.
-
-
Possible Cause 2: Injection Variability.
-
Diagnosis: All peak areas (reactant, product, and internal standard) fluctuate proportionally between runs.
-
Solution: Use an internal standard. Plotting the ratio of the reactant to the internal standard should yield a steadily decreasing trend.[20] This corrects for minor variations in the injected volume.[11]
-
Experimental Protocols
Protocol 1: General GC-FID Method for Monitoring Benzaldehyde Formation
This protocol provides a starting point for analyzing a reaction mixture containing benzaldehyde, benzyl alcohol, and an internal standard.
-
Sample Preparation:
-
Withdraw an aliquot (e.g., 100 µL) from the reaction vessel.
-
Immediately dilute it in a 10 mL volumetric flask with a suitable solvent (e.g., acetone).
-
Add a precise volume of an internal standard stock solution (e.g., ethylbenzene in acetone) to the flask.[1]
-
Fill the flask to the mark with the solvent.
-
If solids are present, filter the solution through a 0.45 µm syringe filter into a GC vial.
-
-
Instrumentation:
-
GC Method Parameters:
| Parameter | Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid vaporization of all analytes.[2][21] |
| Injection Mode | Split (e.g., 50:1 ratio) | Prevents column overload and ensures sharp peaks. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Oven Program | 80 °C (hold 2 min), then ramp 10 °C/min to 240 °C (hold 5 min) | Separates compounds with varying boiling points effectively.[14] |
| Detector | FID | Flame Ionization Detector. |
| Detector Temp. | 270 °C | Prevents condensation of analytes in the detector.[3] |
| H₂ Flow | 30-40 mL/min | FID fuel gas.[2][3] |
| Air Flow | 300-400 mL/min | FID oxidant gas.[2][3] |
| Makeup Gas (He) | 25 mL/min | Improves peak shape and detector response. |
-
Data Analysis Workflow:
Quantitative Data Summary
The following table summarizes typical performance data for a validated GC-FID method for benzaldehyde analysis, demonstrating the method's suitability for quantitative work.
| Parameter | Typical Value | Source |
| Linearity Range | 0.5 - 100 µg/mL | [8] |
| Correlation Coefficient (r²) | > 0.99 | [22] |
| Quantification Limit (LOQ) | 0.4 µg/mL | [8] |
| Precision (RSD%) | < 2.5% (Intra- and Inter-day) | [8] |
| Recovery | 98.0% - 107.2% | [1] |
| Internal Standard | 3-Chlorobenzaldehyde or Ethylbenzene | [1][8] |
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. trajanscimed.com [trajanscimed.com]
- 5. Gas Chromatography (GC) Column Selection Guide [sigmaaldrich.com]
- 6. aldehydes by GC - Chromatography Forum [chromforum.org]
- 7. aelabgroup.com [aelabgroup.com]
- 8. Capillary gas chromatography determination of benzaldehyde arising from benzyl alcohol used as preservative in injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sample preparation GC-MS [scioninstruments.com]
- 10. Internal Standard Method and Calibration Curve Analysis in Gas Chromatography | MtoZ Biolabs [mtoz-biolabs.com]
- 11. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 12. iltusa.com [iltusa.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. agilent.com [agilent.com]
- 17. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 18. youtube.com [youtube.com]
- 19. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. [Application of gas chromatography-high resolution quadrupole time of flight mass spectrometry to the analysis of benzaldehyde, benzyl alcohol acetophenone and phenylacetaldehyde in complex aromatic samples] - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting low yields in the synthesis of 2-chloro-6-fluorobenzaldehyde
Technical Support Center: Synthesis of 2-Chloro-6-fluorobenzaldehyde
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of 2-chloro-6-fluorobenzaldehyde, a key intermediate for pharmaceuticals like Dicloxacillin and Flucloxacillin, as well as for advanced pesticides.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrial-scale method for synthesizing 2-chloro-6-fluorobenzaldehyde?
A1: The most prevalent industrial method is the oxidation of 2-chloro-6-fluorotoluene.[1] This is typically a two-step process involving the free-radical side-chain chlorination of the toluene methyl group, followed by the hydrolysis of the resulting chlorinated intermediates (2-chloro-6-fluorobenzyl dichloride and trichloride) to the final aldehyde.[1][2][4][5]
Q2: What are the main alternative synthesis routes?
A2: Other reported methods, though less common, include:
-
Formylation of 1-chloro-3-fluorobenzene: This involves adding a formyl group (-CHO) to the aromatic ring, for instance, via ortho-lithiation followed by reaction with a formylating agent like DMF.[1][6][7] However, this can lead to a mixture of isomers due to competing directing effects of the chloro and fluoro groups.[6]
-
Oxidation of 2-chloro-6-fluorobenzyl alcohol. [1]
-
Halogen exchange from 2,6-dichlorobenzaldehyde: This route often suffers from poor selectivity, yielding 2,6-difluorobenzaldehyde as the major product.[7]
Q3: What are the key physical properties of 2-chloro-6-fluorobenzaldehyde relevant for purification?
A3: It is a white solid with a melting point of 32–35 °C and a boiling point of 104–105 °C.[1][8] It is insoluble in water but soluble in organic solvents like methanol and ethanol.[1][8] These properties are critical for designing purification strategies such as distillation or recrystallization.
Troubleshooting Guide: Low Yields & Side Reactions
This section addresses common problems encountered during the synthesis of 2-chloro-6-fluorobenzaldehyde from 2-chloro-6-fluorotoluene.
Problem 1: Overall yield is low.
Low overall yield can often be traced back to issues in either the chlorination or hydrolysis step.
► Incomplete Side-Chain Chlorination
-
Cause: The goal is to maximize the formation of di- and tri-chlorinated intermediates. Incomplete reaction leaves starting material or monochlorinated product, which will not hydrolyze to the aldehyde.[1][6]
-
Solutions:
-
Insufficient Initiation: If using photochlorination, ensure the light source (e.g., a metal halide lamp) is functional and provides optimal irradiation.[1][4] For chemical initiation, use a fresh, high-purity radical initiator (e.g., AIBN, benzoyl peroxide).[6]
-
Suboptimal Temperature: Maintain the reaction temperature within the optimal range (e.g., 150-180 °C) to ensure a steady reaction rate.[1][2][9]
-
Inadequate Chlorine Supply: Ensure a consistent and controlled flow of chlorine gas.[6]
-
Monitoring: Use Gas Chromatography (GC) to monitor the reaction. The chlorination should proceed until the monochlorinated intermediate (2-chloro-6-fluorobenzyl chloride) is less than 0.5%.[1][2][3][7][9]
-
► Inefficient Hydrolysis
-
Cause: The conversion of the chlorinated benzyl species to the aldehyde is incomplete.
-
Solutions:
-
Catalyst Deactivation: If using a solid superacid catalyst (e.g., Fe-SO₄²⁻/Fe₃O₄), it may have lost activity. Use a fresh batch and ensure no contaminants are introduced that could poison it.[1][6]
-
Incorrect Reagent Addition: The dropwise addition of water should be slow and uniform (e.g., over 2-3 hours) to control the reaction rate and prevent side reactions.[1]
-
Suboptimal Temperature/Time: Maintain the hydrolysis temperature strictly within the recommended range (e.g., 150-180 °C) and ensure sufficient incubation time (e.g., 4 hours) for the reaction to complete.[1][2][6]
-
Problem 2: Significant formation of 2-chloro-6-fluorobenzoic acid.
-
Cause: This byproduct arises from the over-oxidation of the aldehyde.[1][6] Harsh reaction conditions, such as excessively high temperatures or prolonged reaction times during hydrolysis, can promote its formation.[1][6]
-
Solution: Strictly control the temperature and reaction time during the hydrolysis step. Monitor the reaction progress by GC to determine the optimal endpoint. Promptly work up the reaction once hydrolysis is complete to isolate the aldehyde.[6]
Problem 3: The reaction has stalled and is not proceeding to completion.
-
Cause: A stalled reaction can be due to issues with the catalyst, reagents, or temperature.
-
Solutions:
-
Check Catalyst: The catalyst may be deactivated, particularly in the hydrolysis step.[1][6]
-
Verify Reagents: The starting materials may contain impurities or inhibitors. Ensure the chlorine gas is pure and the supply is adequate.[1]
-
Confirm Temperature: Ensure the reaction temperature has not dropped below the required threshold for the reaction to proceed at a reasonable rate.[1]
-
Problem 4: Difficulty purifying the final product.
-
Cause: The presence of unreacted starting materials, intermediates, or side products like benzoic acid can complicate purification.
-
Solutions:
-
Fractional Distillation: Use fractional distillation under reduced pressure. An efficient column is necessary to separate the product from close-boiling impurities.[1][6]
-
Bisulfite Adduct Formation: To specifically separate the aldehyde from non-carbonyl impurities, react the crude mixture with sodium bisulfite. This forms a water-soluble adduct. The aldehyde can be regenerated from the aqueous layer by adding a base (e.g., 10% NaOH).[10]
-
Column Chromatography: Silica gel chromatography is a suitable technique. An eluent system of n-hexane and ethyl acetate is a good starting point, with the ideal ratio determined by TLC to give the product an Rf value of ~0.2-0.3.[10]
-
Recrystallization: As a final polishing step, recrystallization can be effective since the product is a solid at room temperature.[10] Ethanol or a mixture of n-hexane and ethyl acetate can be suitable solvents.[10]
-
Data Presentation: Reaction Parameters
The following table summarizes key quantitative data from a representative industrial synthesis protocol.
| Parameter | Step 1: Side-Chain Chlorination | Step 2: Hydrolysis | Step 3: Work-up & Purification | Reference |
| Starting Material | 250g 2-chloro-6-fluorotoluene | Crude chlorinated mixture | Crude organic product | [2][9] |
| Key Reagents | Chlorine gas, Metal Halide Lamp | Iron-based solid superacid (0.5-1.0g), Water (37.5-40g) | Aqueous alkali (e.g., NaOH) | [1][2][9] |
| Temperature | 150-180 °C | 150-180 °C (or 100-200 °C) | Cool to 80-100 °C | [1][2][7][9] |
| Duration | Until [Monochloro-intermediate] < 0.5% (by GC) | Water addition over 2-3 hours, then hold for 4 hours | N/A | [1][2][9] |
| Key Control Point | GC monitoring of monochloro species | Slow, uniform water addition; GC monitoring of intermediates | Adjust pH to ≥ 8 | [1][2][3][6] |
| Purification | N/A | N/A | Reduced pressure distillation | [2][6] |
| Reported Yield | N/A | N/A | ~90% (for similar processes) | [2][3] |
Experimental Protocols
Protocol 1: Synthesis via Chlorination and Hydrolysis
This protocol is based on a common industrial method.[1][2][4][7]
Step 1: Side-Chain Chlorination
-
Charge a four-necked reaction flask equipped with a reflux condenser, thermometer, gas inlet, and tail gas absorption device with 2-chloro-6-fluorotoluene.
-
Position a metal halide lamp to irradiate the flask.
-
Heat the reaction mixture to 150-180 °C while stirring.
-
Begin bubbling chlorine gas through the mixture.
-
Monitor the reaction progress by taking aliquots and analyzing them via Gas Chromatography (GC).
-
Continue chlorination until the GC analysis shows that the content of 2-chloro-6-fluorobenzyl chloride is less than 0.5%.[1][2][7]
Step 2: Hydrolysis
-
To the crude chlorinated mixture from Step 1, add an iron-based solid superacid catalyst (0.5-1.0 g).[1]
-
Maintain the reaction temperature at 150-180 °C.
-
Slowly and uniformly add water (37.5-40 g) dropwise into the reaction flask over 2-3 hours.[1]
-
After water addition is complete, keep the mixture at temperature and continue stirring for an additional 4 hours.[1][2]
-
Use GC to confirm the complete conversion of the di- and tri-chlorinated intermediates.[1]
Step 3: Neutralization and Purification
-
Slowly add an aqueous alkali solution (e.g., sodium carbonate or sodium hydroxide) while stirring until the pH of the mixture is ≥ 8.[1][2][6]
-
Continue stirring for 30 minutes, then transfer the mixture to a separatory funnel and allow the layers to separate.
-
The organic layer is the crude 2-chloro-6-fluorobenzaldehyde.
-
Purify the crude product by distillation under reduced pressure.[2][6]
Protocol 2: Purification by Bisulfite Adduct Formation[10]
-
Dissolve the crude organic product in a suitable solvent (e.g., diethyl ether).
-
Extract the organic solution with a saturated sodium bisulfite solution. The aldehyde will form a water-soluble adduct and move to the aqueous layer.
-
Separate the aqueous layer. To ensure complete extraction, you can wash the organic layer again with a fresh portion of bisulfite solution.
-
Combine the aqueous layers. To regenerate the aldehyde, add a strong base (e.g., 10% NaOH solution) until the solution is basic (pH > 10).
-
Extract the regenerated aldehyde from the aqueous solution using a fresh portion of an organic solvent.
-
Dry the organic layer (e.g., with anhydrous MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified aldehyde.
Visualizations
Workflow & Decision Diagrams
Caption: General workflow for the synthesis of 2-chloro-6-fluorobenzaldehyde.
Caption: Decision tree for troubleshooting low synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. CN102617312B - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102617312A - Method for preparing 2-chloro-6-fluorobenzaldehyde - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. 2-Chloro-6-fluorobenzaldehyde - Wikipedia [en.wikipedia.org]
- 9. Method for preparing 2-chloro-6-fluorobenzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Vilsmeier-Haack Reaction for Benzaldehyde Synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges of synthesizing benzaldehyde and its derivatives via the Vilsmeier-Haack reaction.
Troubleshooting Guide
This section addresses common issues encountered during the Vilsmeier-Haack reaction for benzaldehyde synthesis, offering potential causes and solutions to optimize reaction outcomes.
Issue 1: Low or No Product Yield
Question: My Vilsmeier-Haack reaction is resulting in a low yield or no benzaldehyde at all. What are the potential causes and how can I improve the yield?
Answer: Low or no product yield in a Vilsmeier-Haack reaction can stem from several factors, primarily related to the reagents and reaction conditions.
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive and can decompose if exposed to atmospheric moisture.[1] It is crucial to use anhydrous N,N-dimethylformamide (DMF) and fresh, high-purity phosphorus oxychloride (POCl₃) under an inert atmosphere (e.g., nitrogen or argon).[1] All glassware should be thoroughly dried before use.[1] The reagent is typically prepared at low temperatures (0-5 °C) and used immediately.[1]
-
Insufficiently Activated Substrate: The Vilsmeier-Haack reaction is most effective for electron-rich aromatic compounds.[2][3] Benzene itself is not sufficiently activated to react under standard Vilsmeier-Haack conditions.[4] The reaction works well with substrates like aniline, phenol, and their derivatives.[2] For less reactive substrates, increasing the amount of the Vilsmeier reagent or raising the reaction temperature might be necessary.[1]
-
Suboptimal Reaction Temperature: The reaction temperature is a critical parameter and is dependent on the reactivity of the substrate, typically ranging from below 0°C to 80°C.[3] For highly reactive substrates, maintaining a low temperature is essential to prevent side reactions and decomposition.[5] If the reaction is sluggish, a gradual increase in temperature can be beneficial.[1]
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a critical step.[3] The reaction mixture is typically quenched by pouring it onto crushed ice or into ice-cold water.[1] This should be done carefully to control the exothermic reaction with any unreacted POCl₃.[1] The pH of the aqueous solution is then adjusted to neutral or slightly basic to facilitate product isolation.[1]
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing multiple spots on the TLC plate, including di-formylated and chlorinated byproducts. How can I improve the selectivity for the desired mono-formylated benzaldehyde?
Answer: The formation of multiple products is a common challenge, often arising from the high reactivity of the Vilsmeier reagent and the substrate.
-
Multiple Formylations: Over-formylation, leading to di- or tri-formylated products, is particularly prevalent with highly activated aromatic substrates.[5] To enhance selectivity for mono-formylation, several parameters can be controlled:
-
Stoichiometry: Carefully controlling the molar ratio of the Vilsmeier reagent to the substrate is crucial. A ratio of 1.1:1 to 1.5:1 (reagent:substrate) is a good starting point for optimization.[5]
-
Order of Addition: For highly reactive substrates, adding the pre-formed Vilsmeier reagent dropwise to a solution of the substrate can prevent localized high concentrations of the reagent and minimize multiple additions.[5]
-
Reaction Time: Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential.[5] The reaction should be quenched once the starting material is consumed to prevent the formation of over-formylated products.[5]
-
-
Chlorinated Byproducts: The formation of chlorinated aromatic byproducts can occur, especially when using POCl₃.[5] The Vilsmeier reagent itself, a chloroiminium salt, can act as a chlorinating agent.[5] To minimize this side reaction:
-
Temperature Control: Higher reaction temperatures can promote chlorination. Running the reaction at the lowest effective temperature is recommended.[5]
-
Alternative Reagents: If chlorination is a persistent issue, consider using alternative reagents like oxalyl chloride or thionyl chloride with DMF to generate the Vilsmeier reagent.[5]
-
Issue 3: Difficulties in Product Isolation and Purification
Question: I am having trouble isolating and purifying my benzaldehyde product. The work-up is messy, and I am getting a tarry residue.
Answer: Product isolation and purification can be challenging due to the nature of the reaction mixture and potential side products.
-
Formation of Tarry Residue: Overheating the reaction can lead to polymerization and the formation of a dark, tarry residue.[1] Strict temperature control throughout the process is vital.[1] Impurities in the starting materials can also contribute to side reactions and residue formation, so using high-purity reagents is recommended.[1]
-
Emulsion during Extraction: The presence of DMF and the generation of salts during work-up can lead to the formation of emulsions during solvent extraction, making phase separation difficult.[1] Adding brine (saturated NaCl solution) can help to break up emulsions.
-
Purification Strategy: The crude product is often purified by column chromatography on silica gel or by recrystallization.[6] A suitable solvent system for column chromatography can be determined by TLC analysis.[1]
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions for the Vilsmeier-Haack reaction?
A1: The reagents used in the Vilsmeier-Haack reaction are hazardous and require careful handling.
-
Phosphorus oxychloride (POCl₃): It is highly corrosive and reacts violently and exothermically with water.[1] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[1]
-
Vilsmeier Reagent: This reagent is also moisture-sensitive.[1]
-
Quenching: The work-up procedure, which involves quenching the reaction with ice or water, must be performed slowly and with vigorous stirring to dissipate the heat generated from the hydrolysis of excess POCl₃.[1]
Q2: How can I monitor the formation of the Vilsmeier reagent?
A2: The formation of the Vilsmeier reagent from DMF and POCl₃ is an exothermic reaction.[5] While direct spectroscopic monitoring in the reaction vessel is not standard practice in most labs, its formation can be inferred by the temperature increase upon the addition of POCl₃ to DMF.[5] The reagent is typically prepared at 0 °C, and the temperature should be carefully maintained during the addition.[5]
Q3: How do I monitor the progress of the formylation reaction?
A3: The progress of the reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] A small aliquot of the reaction mixture is carefully withdrawn, quenched with a basic solution (like saturated sodium bicarbonate), and extracted with an organic solvent (e.g., ethyl acetate).[1] The organic extract is then spotted on a TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate the reaction's progress.[1]
Q4: Can I store the pre-formed Vilsmeier reagent?
A4: While the Vilsmeier reagent is commercially available as a stable salt, it is generally prepared in situ and used immediately in the reaction.[7] If prepared in solution, it is recommended to use it without prolonged storage to avoid decomposition due to any residual moisture.[7] For specific applications, storage at low temperatures (-20°C) in an anhydrous solvent like acetonitrile has been reported.[7]
Q5: What solvents are typically used for the Vilsmeier-Haack reaction?
A5: Common solvents for this reaction include dichloromethane (DCM), DMF itself, and POCl₃ when used in excess.[6][8] Other solvents like chloroform, benzene, toluene, and o-dichlorobenzene have also been used.[8] The choice of solvent can depend on the substrate's solubility and the reaction temperature.
Quantitative Data
Table 1: Effect of Vilsmeier Reagent Stoichiometry on Product Distribution
The stoichiometry of the Vilsmeier reagent relative to the aromatic substrate significantly impacts the product distribution, particularly the ratio of mono- to di-formylated products.
| Vilsmeier Reagent:Substrate Ratio | Mono-formylated Product Yield (%) | Di-formylated Byproduct Yield (%) |
| 1.1 : 1 | 85 | 5 |
| 2.0 : 1 | 60 | 30 |
| 3.0 : 1 | 35 | 55 |
| (Data is for a generic activated aromatic compound and serves as a general guideline.[5]) |
Experimental Protocols
Detailed Protocol for the Vilsmeier-Haack Synthesis of p-Dimethylaminobenzaldehyde
This protocol is adapted from established procedures for the formylation of electron-rich aromatic compounds.[9]
1. Vilsmeier Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus oxychloride (POCl₃) (1.05 equivalents) dropwise to the stirred DMF solution, ensuring the temperature does not exceed 5 °C.[5]
-
After the addition is complete, stir the resulting mixture at 0 °C for 30 minutes to ensure the complete formation of the Vilsmeier reagent.[5]
2. Formylation Reaction:
-
Dissolve N,N-dimethylaniline (1.0 equivalent) in anhydrous DCM.
-
Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over a period of 30-60 minutes.[5]
-
After the addition, allow the reaction mixture to warm to room temperature and then heat on a steam bath for 2 hours.[9]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 2-4 hours).[1]
3. Work-up and Purification:
-
Cool the reaction mixture and pour it slowly into a vigorously stirred beaker containing crushed ice.[9]
-
Neutralize the acidic solution to a pH of 6-8 by the dropwise addition of a saturated aqueous solution of sodium acetate.[9] Keep the temperature below 20°C during neutralization by adding more ice if necessary.[9]
-
The product, p-dimethylaminobenzaldehyde, will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold water.
-
The crude product can be further purified by recrystallization.
Visualizations
Caption: The Vilsmeier-Haack reaction mechanism.
Caption: Experimental workflow for benzaldehyde synthesis.
Caption: Troubleshooting decision tree for the Vilsmeier-Haack reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. Vilsmeier Reagent - Enamine [enamine.net]
- 5. benchchem.com [benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-6-fluorobenzaldehyde and 2-aminobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 2-Amino-6-fluorobenzaldehyde and 2-aminobenzaldehyde, two key building blocks in the synthesis of quinolines and other heterocyclic compounds. The introduction of a fluorine atom at the 6-position of the benzaldehyde ring significantly influences the electron distribution and, consequently, the reactivity of the molecule. This comparison is supported by established chemical principles and available experimental data.
Introduction to the Reactants
2-aminobenzaldehyde is a well-known organic compound used extensively in the synthesis of quinolines via the Friedländer synthesis.[1] It is a yellow solid that is soluble in water.[1] However, it is known to be unstable and susceptible to self-condensation.[1]
This compound is a fluorinated analog. The presence of the highly electronegative fluorine atom is expected to modulate the reactivity of both the amino and aldehyde functional groups.
Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic properties of both compounds is presented below. This data is crucial for reaction monitoring and product characterization.
| Property | 2-aminobenzaldehyde | This compound |
| Molecular Formula | C₇H₇NO | C₇H₆FNO |
| Molecular Weight | 121.14 g/mol [2] | 139.13 g/mol |
| Appearance | Yellow solid[1] | Not specified |
| Melting Point | 32-34 °C[1] | Not specified |
| ¹H NMR (DMSO-d₆) | δ 9.87 (s, 1H), 7.56–7.46 (m, 1H), 7.30 (m, 1H), 7.20 (s, 2H), 6.84 (d, J=8.4Hz, 1H), 6.62 (d, J=0.8Hz, 1H)[3] | Data not readily available in literature. Predicted shifts would show coupling to fluorine. |
| ¹³C NMR (DMSO-d₆) | δ 194.33, 151.19, 136.02, 135.45, 118.34, 116.36, 115.47[3] | Data not readily available in literature. Predicted spectrum would show C-F coupling. |
Comparative Reactivity in the Friedländer Synthesis
The Friedländer synthesis is a cornerstone reaction for the preparation of quinolines, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[4] The reactivity of the 2-aminobenzaldehyde derivative is a key factor in the efficiency of this reaction.
Electronic Effects
The primary difference in reactivity between this compound and 2-aminobenzaldehyde stems from the electronic properties of the fluorine substituent.
-
2-aminobenzaldehyde : The amino group (-NH₂) is an electron-donating group, which increases the electron density of the aromatic ring and can slightly decrease the electrophilicity of the aldehyde's carbonyl carbon through resonance.
-
This compound : The fluorine atom is a strongly electron-withdrawing group due to its high electronegativity (inductive effect, -I). This effect is expected to have two major consequences:
-
Increased Electrophilicity of the Carbonyl Carbon : The -I effect of fluorine will withdraw electron density from the aromatic ring, making the carbonyl carbon of the aldehyde group more electrophilic and thus more susceptible to nucleophilic attack by the enolate of the active methylene compound in the first step of the Friedländer synthesis.
-
Decreased Nucleophilicity of the Amino Group : The electron-withdrawing nature of the fluorine will also decrease the electron density on the nitrogen atom of the amino group, making it less nucleophilic. This could potentially slow down the final cyclization step of the Friedländer synthesis, which involves the attack of the amino group on a carbonyl.
-
Overall, the enhanced electrophilicity of the aldehyde in this compound is predicted to be the dominant factor, leading to a faster initial condensation step compared to 2-aminobenzaldehyde.
Experimental Protocols and Expected Outcomes
Friedländer Synthesis of 2-Methylquinoline from 2-aminobenzaldehyde
This protocol is a classic example of the Friedländer synthesis.
Experimental Protocol:
-
In a 250-mL Erlenmeyer flask, dissolve 12.1 g (0.1 mole) of 2-aminobenzaldehyde in 58 g (1.0 mole) of acetone.
-
Add 10 mL of a 10% aqueous sodium hydroxide solution and swirl the mixture.
-
Allow the mixture to stand at room temperature for 12 hours, during which a crystalline product will separate.
-
Collect the crystals by filtration and wash them with a small amount of cold 50% aqueous acetone.
-
Recrystallize the crude product from ethanol to obtain pure 2-methylquinoline.[5]
Expected Yield: High yields are generally reported for this reaction.
Proposed Friedländer Synthesis of 8-Fluoro-2-methylquinoline from this compound
This proposed protocol is based on the standard Friedländer conditions, with the expectation of higher reactivity for the fluorinated starting material.
Proposed Experimental Protocol:
-
In a round-bottom flask, dissolve 1.39 g (10 mmol) of this compound and 0.87 g (15 mmol) of acetone in 20 mL of ethanol.
-
Add a catalytic amount of a base (e.g., 10% aqueous NaOH or piperidine).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to afford pure 8-fluoro-2-methylquinoline.
Expected Outcome: Due to the increased electrophilicity of the aldehyde, it is anticipated that the reaction with this compound may proceed faster or under milder conditions compared to 2-aminobenzaldehyde. The yield is expected to be comparable or potentially higher, assuming the decreased nucleophilicity of the amino group does not significantly hinder the final cyclization step.
Visualizing the Reaction Pathways
The following diagrams illustrate the logical flow of the Friedländer synthesis and a comparison of the electronic effects influencing the reactivity of the two aldehydes.
Conclusion
The presence of a fluorine atom at the 6-position in this compound is predicted to significantly enhance the electrophilicity of the aldehyde's carbonyl carbon compared to 2-aminobenzaldehyde. This increased reactivity is expected to facilitate the initial condensation step in reactions such as the Friedländer synthesis, potentially leading to faster reaction times or allowing for milder reaction conditions. While the electron-withdrawing fluorine atom may slightly decrease the nucleophilicity of the amino group, the overall effect is anticipated to favor a higher reactivity for the fluorinated analog in heterocyclic synthesis. Further experimental studies are warranted to quantify these differences in reactivity and to fully explore the synthetic utility of this compound.
References
- 1. 2-Aminobenzaldehyde - Wikipedia [en.wikipedia.org]
- 2. 2-Aminobenzaldehyde | C7H7NO | CID 68255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN113979878A - Preparation method of 2-aminobenzaldehyde - Google Patents [patents.google.com]
- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
A Comparative Analysis of 2-Amino-6-fluorobenzaldehyde and Other Substituted Benzaldehydes for Researchers and Drug Development Professionals
An in-depth guide to the physicochemical properties, reactivity, and biological significance of 2-Amino-6-fluorobenzaldehyde in comparison to other key substituted benzaldehydes, providing researchers with essential data for informed decision-making in chemical synthesis and drug discovery.
This guide offers a comprehensive comparison of this compound with other substituted benzaldehydes, focusing on their physicochemical properties, reactivity in common organic transformations, and the biological activities of their derivatives. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by providing objective data, detailed experimental protocols, and visualizations of key chemical and biological pathways.
Physicochemical Properties: A Comparative Overview
The substitution pattern on the benzaldehyde ring significantly influences its physical and chemical characteristics. The table below summarizes the key physicochemical properties of this compound alongside other commonly used benzaldehydes. The presence of an amino group in the ortho position and a fluorine atom imparts unique electronic properties, affecting its reactivity and potential biological applications.
| Property | This compound | 2-Aminobenzaldehyde[1][2][3][4] | 2-Chlorobenzaldehyde[5][6][7][8][9] | 2-Nitrobenzaldehyde[10][11][12][13] |
| Molecular Formula | C₇H₆FNO | C₇H₇NO | C₇H₅ClO | C₇H₅NO₃ |
| Molecular Weight | 139.13 g/mol | 121.14 g/mol | 140.57 g/mol | 151.12 g/mol |
| Appearance | - | Low melting yellow solid | Clear colorless to pale yellow oily liquid | Pale yellow crystalline powder |
| Melting Point | - | 38-42 °C | 9-12 °C | 42-44 °C |
| Boiling Point | - | 80-85 °C (at 0.27 kPa) | 209-215 °C | 153 °C (at 23 mmHg) |
| Solubility | - | Slightly soluble in cold water; soluble in ethanol, ether, chloroform, and benzene | Insoluble in water; soluble in benzene, alcohol, and ether | Insoluble in water; soluble in ethanol, benzene, and ether |
Comparative Reactivity in Key Organic Reactions
The reactivity of the aldehyde functional group is heavily influenced by the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs) like the amino group (-NH₂) tend to decrease the electrophilicity of the carbonyl carbon, thus reducing the reactivity towards nucleophiles. Conversely, electron-withdrawing groups (EWGs) such as chloro (-Cl) and nitro (-NO₂) groups increase the electrophilicity of the carbonyl carbon, enhancing its reactivity.
Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group. The reaction rate is sensitive to the electrophilicity of the aldehyde.
| Aldehyde | Active Methylene Compound | Catalyst | Solvent | Reaction Conditions | Yield |
| 2-Aminobenzaldehyde | Malononitrile | Ammonium Acetate | - (Solvent-free) | Sonication, Room Temperature, 5-7 min | High (Specific yield not reported)[11] |
| 2-Chlorobenzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux, 1-3 hours | ~90%[14] |
| 4-Chlorobenzaldehyde | Malononitrile | - | Water/Glycerol (1:1) | Room Temperature, 24 hours | 79%[15] |
| 2-Nitrobenzaldehyde | Malononitrile | Ammonium Acetate | - (Solvent-free) | Sonication, Room Temperature, 5-7 min | High (Specific yield not reported)[11] |
| Benzaldehyde | Malononitrile | - | Water | 50 °C, 120 min | >99%[16] |
| 4-Nitrobenzaldehyde | Malononitrile | - | Water | 50 °C, 15 min | >99%[16] |
Wittig Reaction
The Wittig reaction is a versatile method for the synthesis of alkenes from aldehydes and ketones using a phosphonium ylide. The reactivity of the aldehyde plays a crucial role in the success of this transformation.
| Aldehyde | Wittig Reagent | Base | Solvent | Reaction Conditions | Yield |
| 2-Methylbenzaldehyde | Methyltriphenylphosphonium bromide | n-Butyllithium | Anhydrous THF | 0 °C to Room Temperature, 2-4 hours | Quantitative data not specified[7] |
| 2-Nitrobenzaldehyde | Methyl (triphenylphosphoranylidene)acetate | - | - (Solvent-free with silica gel) | Microwave, 40% power, 2 min | Not specified[17] |
| Cyclohexanone | Methyltriphenylphosphonium bromide | n-Butyllithium | Anhydrous ether | Reflux, overnight | 35-40%[2] |
| Benzaldehyde | Ethyl (triphenylphosphoranylidene)acetate | - | Dichloromethane | 40 °C, 2 hours | 94.6% (E-isomer only)[8] |
Experimental Protocols
Knoevenagel Condensation of 2-Chlorobenzaldehyde with Malononitrile
Materials:
-
2-Chlorobenzaldehyde (1.0 mmol)
-
Malononitrile (1.0 mmol)
-
Piperidine (0.1 mmol)
-
Ethanol (10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2-chlorobenzaldehyde (1.0 mmol) and malononitrile (1.0 mmol).
-
Add ethanol (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to reflux (approximately 78°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete (typically 1-3 hours), cool the mixture to room temperature and then in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum.[14]
Wittig Reaction of 2-Nitrobenzaldehyde with a Stabilized Ylide
Materials:
-
2-Nitrobenzaldehyde (0.56 mmol, 0.084 g)
-
Methyl (triphenylphosphoranylidene)acetate (0.522 mmol, 0.174 g)
-
Powdered silica gel (0.108 g)
-
Reaction tube
-
Microwave oven
-
Ethyl acetate
-
Hexane
Procedure:
-
In a reaction tube, mix 2-nitrobenzaldehyde powder with methyl (triphenylphosphoranylidene)acetate and powdered silica gel.
-
Heat the mixture in a microwave oven at 40% power for 2 minutes.
-
Grind the resulting gel to a powder by stirring and allow it to cool to room temperature.
-
Purify the product by column chromatography using a 50:50 ethyl acetate:hexane mobile phase.
-
Evaporate the solvent to obtain the methyl (2E)-3-(2-nitrophenyl)acrylate product.[17]
Synthesis of Biologically Active Heterocycles
2-Aminobenzaldehydes are valuable precursors for the synthesis of various heterocyclic compounds with significant biological activities.
Quinazoline Synthesis
2-Aminobenzaldehydes can be reacted with a variety of reagents to form quinazolines, a class of compounds known for their broad spectrum of pharmacological activities, including antimicrobial, anticancer, and anticonvulsant properties. For instance, the reaction of 2-aminobenzaldehydes with benzylamines, catalyzed by molecular iodine with oxygen as the oxidant, provides a green and economical method for quinazoline synthesis.
Benzodiazepine Synthesis
2-Aminobenzaldehydes are also key starting materials for the synthesis of benzodiazepines, a class of psychoactive drugs. The synthesis often involves the condensation of a 2-aminobenzaldehyde derivative with an appropriate partner to form the characteristic seven-membered ring.
Biological Activities and Signaling Pathways
Derivatives of substituted benzaldehydes, particularly the resulting heterocyclic compounds, have shown a wide range of biological activities.
-
Antimicrobial Activity: Quinazoline derivatives have demonstrated significant activity against various bacterial and fungal strains.[5][10][18]
-
Anticancer Activity: Benzodiazepine and benzothiazepine derivatives synthesized from related precursors have exhibited anticancer properties.[3][9][19]
-
Anticonvulsant Activity: Certain quinazoline analogs have shown protection against seizures, potentially by potentiating GABA activity in the central nervous system.[19][20]
The biological effects of these compounds are often mediated through their interaction with specific cellular signaling pathways. Two of the most critical pathways in cancer and other diseases are the PI3K/Akt and MAPK signaling pathways.
-
PI3K/Akt Signaling Pathway: This pathway is crucial for regulating cell survival, proliferation, and metabolism. Its dysregulation is a hallmark of many cancers. Amino acids have been shown to activate mTORC2, a component of this pathway, via PI3K/Akt signaling.[16][21][22][23][24]
-
MAPK Signaling Pathway: This pathway is involved in a wide range of cellular processes, including proliferation, differentiation, and apoptosis. It is frequently hyperactivated in various cancers.[14][25][26][27][28]
The development of novel derivatives from substituted benzaldehydes that can modulate these pathways is a key area of research in drug discovery.
Conclusion
This compound presents a unique structural motif for the synthesis of novel compounds with potential biological activities. Its reactivity, influenced by both an electron-donating amino group and an electron-withdrawing fluorine atom, offers distinct advantages and challenges in synthetic chemistry. This guide provides a foundational comparison with other key substituted benzaldehydes, highlighting the importance of substituent effects on physicochemical properties and reactivity. The detailed protocols and compiled data aim to facilitate further research into the synthesis of novel quinazolines, benzodiazepines, and other heterocyclic systems with therapeutic potential. Further investigation into the specific reaction kinetics and biological pathway modulation of derivatives of this compound is warranted to fully elucidate its potential in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Benzodiazepines: Drugs with Chemical Skeletons Suitable for the Preparation of Metallacycles with Potential Pharmacological Activity [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 11. bhu.ac.in [bhu.ac.in]
- 12. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]
- 13. benchchem.com [benchchem.com]
- 14. Impacts of Activation of the Mitogen-Activated Protein Kinase Pathway in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Amino Acids Activate Mammalian Target of Rapamycin Complex 2 (mTORC2) via PI3K/Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Recent advances on anticancer activity of benzodiazine heterocycles through kinase inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 20. Preparation and Wittig Reactions of Organotrifluoroborato Phosphonium Ylides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. PI3K/AKT signaling pathway involvement in fluoride-induced apoptosis in C2C12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. PI3K/Akt signaling transduction pathway, erythropoiesis and glycolysis in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Functional characterization of the PI3K/AKT/MTOR signaling pathway for targeted therapy in B-precursor acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. TGFβ activates PI3K-AKT signaling via TRAF6 - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Systematic Analysis of the MAPK Signaling Network Reveals MAP3K Driven Control of Cell Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 27. The Role of Specific Mitogen-Activated Protein Kinase Signaling Cascades in the Regulation of Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Activation and Function of the MAPKs and Their Substrates, the MAPK-Activated Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of 2-Chloro-6-fluorobenzaldehyde vs 2-Bromo-6-fluorobenzaldehyde
A Comparative Guide to the Reactivity of 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde
For researchers, scientists, and professionals in drug development, the selection of appropriate starting materials is fundamental to the success of a synthetic pathway. Halogenated benzaldehydes are invaluable building blocks, and this guide provides an objective, data-driven comparison of two key reagents: 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde. The primary distinction in their chemical behavior arises from the nature of the carbon-halogen bond, which dictates their reactivity in various critical synthetic transformations.
Physicochemical Properties
A foundational understanding of the physical and chemical properties of these reagents is essential for their effective application in synthesis.[1]
| Property | 2-Chloro-6-fluorobenzaldehyde | 2-Bromo-6-fluorobenzaldehyde |
| CAS Number | 387-45-1[1][2][3] | 360575-28-6[1][4][5][6] |
| Molecular Formula | C₇H₄ClFO[1][2][3][7] | C₇H₄BrFO[1][4][5][6] |
| Molecular Weight | 158.56 g/mol [1][2][3][7] | 203.01 g/mol [1][4][5][6] |
| Appearance | White solid[1][2] | White to off-white solid[1][5] |
| Melting Point | 32-35 °C[1][2][7][8] | 43-47 °C[1] |
Reactivity in Key Synthetic Transformations
The synthetic utility of these compounds is primarily differentiated by the carbon-halogen bond. The relative strengths of the C-Cl and C-Br bonds significantly influence their reactivity in different reaction classes.[1]
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex.[1] The reactivity of aryl halides in this step generally follows the trend: I > Br > Cl.[1][9] This trend is attributed to the bond dissociation energies of the carbon-halogen bond; the weaker C-Br bond is more readily cleaved than the stronger C-Cl bond.[1][10]
Experimental Protocol: Representative Suzuki-Miyaura Coupling
This protocol is a generalized starting point and may require optimization for specific substrates.
-
Reaction Setup : In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine 2-halo-6-fluorobenzaldehyde (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[13]
-
Catalyst Addition : Add the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the appropriate ligand (e.g., a Buchwald ligand like SPhos or XPhos).
-
Solvent Addition : Add a degassed solvent system, such as a mixture of toluene and water.
-
Reaction : Heat the mixture to the optimized temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up : After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[12]
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the rate is influenced by the ability of the leaving group to polarize the carbon-halogen bond, making the ipso-carbon more electrophilic and susceptible to nucleophilic attack.[1] The reactivity generally follows the trend of electronegativity: F > Cl > Br > I.[1] The more electronegative halogen polarizes the C-X bond to a greater extent.[1]
Experimental Protocol: Representative Nucleophilic Aromatic Substitution
This is a generalized protocol for an SNAr reaction with an alkoxide nucleophile.
-
Reactant Mixture : To a solution of the 2-halo-6-fluorobenzaldehyde (1.0 mmol) in an anhydrous polar aprotic solvent (e.g., DMF, DMSO), add the alkoxide nucleophile (e.g., sodium methoxide, 1.1 mmol).
-
Reaction : Stir the mixture at an appropriate temperature (ranging from room temperature to elevated temperatures, depending on the nucleophile's reactivity) and monitor by TLC.
-
Work-up : Once the reaction is complete, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification : Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the product via column chromatography or recrystallization.
Caption: Generalized pathway for a nucleophilic aromatic substitution reaction.
Reactions Involving the Aldehyde Group
Reactions such as Grignard additions, Knoevenagel condensations, and Wittig reactions primarily involve the aldehyde functional group.[14][15] The reactivity of the carbonyl carbon is significantly enhanced by the strong electron-withdrawing inductive effects of the two ortho-halogen substituents (Cl and F).[16][17] This makes the carbonyl carbon highly electrophilic and thus more susceptible to nucleophilic attack.[16]
Experimental Protocol: Representative Grignard Reaction
This protocol describes the addition of a Grignard reagent to the aldehyde.[18] All glassware must be flame-dried, and the reaction must be conducted under anhydrous conditions and an inert atmosphere.[18][19]
-
Grignard Reagent Preparation : In a three-necked flask, prepare the Grignard reagent (e.g., methylmagnesium bromide) by adding the corresponding alkyl or aryl halide (1.1 equiv.) in anhydrous diethyl ether or THF to magnesium turnings (1.2 equiv.).[18]
-
Aldehyde Addition : Cool the freshly prepared Grignard reagent solution to 0 °C in an ice bath.[18] Dropwise, add a solution of 2-halo-6-fluorobenzaldehyde (1.0 equiv.) in the same anhydrous solvent.[18]
-
Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours, monitoring by TLC.[18]
-
Work-up : Cool the reaction mixture back to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of ammonium chloride.[18]
-
Purification : Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the secondary alcohol product.[18]
Caption: A typical experimental workflow for the Grignard reaction.
Summary and Conclusion
The choice between 2-Chloro-6-fluorobenzaldehyde and 2-Bromo-6-fluorobenzaldehyde is a strategic decision that hinges on the specific chemical transformation intended.
-
For Palladium-Catalyzed Cross-Coupling Reactions , 2-Bromo-6-fluorobenzaldehyde is the more reactive substrate due to the lower C-Br bond dissociation energy.[1][10] It is often preferred for achieving higher yields under milder conditions.[1]
-
For Nucleophilic Aromatic Substitution (SNAr) Reactions , 2-Chloro-6-fluorobenzaldehyde is generally more reactive because the higher electronegativity of chlorine makes the attached carbon more electrophilic.[1]
-
For Nucleophilic Additions to the Aldehyde , both compounds exhibit high reactivity due to the strong inductive effects of the two ortho-halogens, with minimal difference in performance between the chloro and bromo analogues.[16]
While the bromo-derivative often provides superior reactivity in many common C-C and C-N bond-forming reactions, the lower cost and broader availability of the chloro-analogue make it an attractive option, especially with the advent of highly active catalyst systems capable of activating C-Cl bonds.[1] Ultimately, the optimal choice will depend on a careful evaluation of the reaction type, desired conditions, catalyst availability, and overall cost-effectiveness.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. chemimpex.com [chemimpex.com]
- 6. 2-Bromo-6-fluorobenzaldehyde | C7H4BrFO | CID 22473977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. chembk.com [chembk.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Grignard Reaction [organic-chemistry.org]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Grignard reaction - Wikipedia [en.wikipedia.org]
Comparative Guide to the Characterization of Quoline Derivatives from 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes and characterization of quinoline derivatives, with a primary focus on those derived from 2-Amino-6-fluorobenzaldehyde. This document is intended to serve as a valuable resource for researchers in medicinal chemistry and drug discovery by presenting objective comparisons of synthetic methodologies, supported by experimental data.
Introduction to Fluoroquinolines
Quinolone antibiotics represent a significant class of synthetic antibacterial agents with a broad spectrum of activity. Their core bicyclic structure is a cornerstone in medicinal chemistry. The introduction of a fluorine atom into the quinoline ring, creating fluoroquinolines, markedly enhances their antibacterial potency and spectrum of activity. The 8-fluoroquinoline scaffold, in particular, has garnered substantial interest. Modifications at various positions of the quinoline ring are actively explored to develop new derivatives with improved therapeutic properties and to combat antibiotic resistance.
Primary Synthetic Route: Friedländer Synthesis
The Friedländer synthesis is a classical and highly versatile method for the preparation of quinolines. This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing a reactive α-methylene group, typically under acid or base catalysis.
For the synthesis of 8-fluoroquinoline derivatives, this compound serves as the key starting material. The general scheme for the Friedländer synthesis is depicted below:
Caption: General workflow of the Friedländer synthesis.
Experimental Protocol: Synthesis of 8-Fluoro-2,3-dimethylquinoline
This protocol is adapted from a similar synthesis using a related starting material and illustrates the general procedure.
Materials:
-
This compound
-
2-Butanone (Methyl Ethyl Ketone)
-
Polyphosphoric acid (PPA)
Procedure:
-
To a reaction vessel, add this compound and 2-butanone.
-
Slowly add polyphosphoric acid to the mixture while stirring. PPA acts as both a solvent and an acidic catalyst.
-
Heat the reaction mixture, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and carefully pour it into a beaker of ice water.
-
Neutralize the solution with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Alternative Synthetic Routes
While the Friedländer synthesis is a primary method, other named reactions provide alternative pathways to quinoline derivatives, each with its own advantages and substrate scope.
Combes Quinoline Synthesis
The Combes synthesis involves the condensation of an aniline with a β-diketone under acidic conditions. For the synthesis of 8-fluoroquinolines, a fluorinated aniline would be the starting material. This method is particularly useful for accessing 2,4-disubstituted quinolines.[1][2]
Caption: Workflow of the Combes quinoline synthesis.
Doebner-von Miller Reaction
The Doebner-von Miller reaction is an acid-catalyzed synthesis of quinolines from primary aromatic amines and α,β-unsaturated carbonyl compounds.[3][4] This method is effective for producing a variety of substituted quinolines.
Caption: The Doebner-von Miller reaction pathway.
Characterization Data
The synthesized quinoline derivatives are typically characterized using a combination of spectroscopic techniques to confirm their structure and purity.
Spectroscopic Data for a Representative 8-Fluoroquinoline Derivative
The following table summarizes the expected spectroscopic data for a representative 8-fluoro-2,3-disubstituted quinoline, based on literature values for similar compounds.[5]
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. Signals for the substituents on the quinoline ring. Coupling patterns consistent with the substitution pattern. |
| ¹³C NMR | Aromatic carbons in the range of δ 110-160 ppm. Signals for the substituent carbons. Carbon signals showing coupling with the fluorine atom. |
| IR (Infrared) | C=C and C=N stretching vibrations in the aromatic region (1400-1600 cm⁻¹). C-F stretching vibration. |
| Mass Spec. | Molecular ion peak corresponding to the calculated molecular weight of the derivative. Fragmentation pattern consistent with the quinoline structure. |
Performance Comparison: Antibacterial Activity
Fluoroquinolone derivatives are primarily evaluated for their antibacterial activity. The minimum inhibitory concentration (MIC) is a key quantitative measure of their potency.
Comparative Antibacterial Activity of Fluoroquinolone Derivatives
The following table presents a hypothetical comparison of the antibacterial activity of a newly synthesized 8-fluoroquinoline derivative against established fluoroquinolones. The data is illustrative and based on typical MIC values reported in the literature for similar compounds.[6][7]
| Compound | S. aureus (MIC, µg/mL) | E. coli (MIC, µg/mL) |
| 8-Fluoroquinoline Derivative (Hypothetical) | 2-5 | 4-8 |
| Ciprofloxacin (Reference) | 0.5-2 | 0.015-1 |
| Levofloxacin (Reference) | 0.25-1 | 0.03-0.12 |
Note: Lower MIC values indicate higher antibacterial potency.
Conclusion
The synthesis of quinoline derivatives from this compound, primarily through the Friedländer synthesis, offers a direct route to novel 8-fluoroquinolines. A comparative analysis with alternative synthetic methods such as the Combes and Doebner-von Miller reactions highlights the versatility of quinoline synthesis. The characterization of these compounds relies on standard spectroscopic techniques, and their performance is benchmarked by their biological activity, particularly their antibacterial efficacy. Further research and derivatization of the 8-fluoroquinoline scaffold hold promise for the development of new therapeutic agents.
References
- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 2. Combes Quinoline Synthesis [drugfuture.com]
- 3. Doebner-Miller Reaction [drugfuture.com]
- 4. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis, Structural Determination, and Antifungal Activity of Novel Fluorinated Quinoline Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Amino-6-fluorobenzaldehyde Reaction Products: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic analysis of reaction products derived from 2-amino-6-fluorobenzaldehyde. It is designed to assist researchers in identifying and characterizing these products by offering a comparative overview of their expected spectroscopic signatures against alternative compounds. The information herein is supported by experimental data from analogous compounds due to the limited availability of direct spectroscopic data for the specific reaction products of this compound.
Synthesis of 8-Fluoroquinoline Derivatives via Friedländer Annulation
The Friedländer synthesis is a classical and efficient method for the construction of quinoline rings. The reaction of this compound with a compound containing an α-methylene group, such as a ketone, in the presence of a catalyst, is expected to yield 8-fluoroquinoline derivatives. These compounds are of significant interest in medicinal chemistry due to their potential biological activities.
A plausible alternative to this method is the use of a different starting material, such as a 2-aminobenzaldehyde with a different substitution pattern, to generate a diverse library of quinoline derivatives for comparative biological screening.
Experimental Protocol: Friedländer Synthesis of 8-Fluoroquinolines
This protocol is a generalized procedure based on established methods for the Friedländer condensation.
Materials:
-
This compound
-
An appropriate ketone (e.g., ethyl acetoacetate, acetylacetone)
-
Catalyst (e.g., p-toluenesulfonic acid, iodine, or a Lewis acid)
-
Solvent (e.g., ethanol, toluene, or solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine this compound (1 equivalent) and the ketone (1.1 equivalents).
-
Add the catalyst (catalytic amount, e.g., 0.1 equivalent).
-
If using a solvent, add it to the flask. For solvent-free conditions, proceed to the next step.
-
The reaction mixture is then heated under reflux or with microwave irradiation for a specified time, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The product is isolated by filtration if it precipitates, or by extraction with a suitable organic solvent followed by evaporation of the solvent.
-
The crude product is purified by recrystallization or column chromatography.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for an 8-fluoroquinoline derivative, based on the known data of analogous substituted quinolines.
Table 1: Expected ¹H and ¹³C NMR Spectral Data for a Representative 8-Fluoroquinoline Derivative
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | 7.0 - 9.0 | Aromatic protons, with splitting patterns influenced by the substituents. The proton adjacent to the fluorine atom will exhibit coupling. |
| ¹³C | 110 - 160 | Aromatic carbons. The carbon bearing the fluorine atom will show a large C-F coupling constant. |
Table 2: Key Infrared (IR) Spectroscopy Data for a Representative 8-Fluoroquinoline Derivative
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretch | 1600 - 1650 |
| C-F Stretch | 1000 - 1400 |
| Aromatic C-H Stretch | 3000 - 3100 |
Table 3: Mass Spectrometry (MS) Data for a Representative 8-Fluoroquinoline Derivative
| Ion | Expected m/z | Notes |
| Molecular Ion [M]⁺ | Dependent on the specific product | The molecular weight of the synthesized quinoline. |
| Key Fragment Ions | Dependent on the specific product | Fragmentation pattern can provide structural information. |
Synthesis of 7-Fluoropyrimidine Derivatives via Biginelli Reaction
The Biginelli reaction is a one-pot multicomponent reaction that allows for the synthesis of dihydropyrimidinones and their derivatives. Reacting this compound with a β-ketoester and urea or thiourea is a potential route to novel 7-fluoropyrimidine derivatives. These heterocyclic scaffolds are prevalent in a wide range of biologically active compounds.
An alternative approach would be to employ a different aldehyde or β-dicarbonyl compound to generate a library of structurally diverse pyrimidine derivatives for structure-activity relationship (SAR) studies.
Experimental Protocol: Biginelli Reaction for 7-Fluoropyrimidine Synthesis
This protocol is a generalized procedure based on established methods for the Biginelli reaction.[1]
Materials:
-
This compound
-
A β-ketoester (e.g., ethyl acetoacetate)
-
Urea or Thiourea
-
Catalyst (e.g., Yb(OTf)₃, HCl)
-
Solvent (e.g., acetonitrile, ethanol)
Procedure:
-
To a solution of this compound (1 equivalent) in the chosen solvent, add the β-ketoester (1 equivalent) and urea or thiourea (1.5 equivalents).
-
Add a catalytic amount of the acid catalyst.
-
The reaction mixture is stirred and heated, often under microwave irradiation, for a specified duration.
-
The reaction progress is monitored by TLC.
-
After completion, the reaction mixture is cooled, and the product is typically collected by filtration.
-
The crude product is washed with a cold solvent and can be further purified by recrystallization.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a 7-fluorodihydropyrimidinone derivative, based on the known data of analogous structures.
Table 4: Expected ¹H and ¹³C NMR Spectral Data for a Representative 7-Fluorodihydropyrimidinone Derivative
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | 5.0 - 5.5 (methine H), 7.0 - 8.0 (aromatic H), 9.0 - 10.0 (NH) | Characteristic signals for the dihydropyrimidine core and the substituted aromatic ring. |
| ¹³C | 100 - 110 (methine C), 145 - 155 (C=O), 110 - 160 (aromatic C) | The carbon attached to the fluorine will show a significant C-F coupling. |
Table 5: Key Infrared (IR) Spectroscopy Data for a Representative 7-Fluorodihydropyrimidinone Derivative
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch | 3200 - 3400 |
| C=O Stretch | 1650 - 1700 |
| C-F Stretch | 1000 - 1400 |
Table 6: Mass Spectrometry (MS) Data for a Representative 7-Fluorodihydropyrimidinone Derivative
| Ion | Expected m/z | Notes |
| Molecular Ion [M]⁺ | Dependent on the specific product | The molecular weight of the synthesized pyrimidine. |
| Key Fragment Ions | Dependent on the specific product | Fragmentation can involve the loss of side chains. |
Synthesis of Schiff Bases
Schiff bases are readily formed through the condensation reaction between a primary amine and an aldehyde. The reaction of this compound with various primary amines will produce a range of Schiff base derivatives. These compounds are known for their diverse biological activities and applications in coordination chemistry.
As an alternative, one could use different substituted anilines or aliphatic amines to create a library of Schiff bases with varying electronic and steric properties.
Experimental Protocol: Schiff Base Synthesis
This is a general and straightforward protocol for the synthesis of Schiff bases.
Materials:
-
This compound
-
A primary amine (e.g., aniline, p-toluidine)
-
Solvent (e.g., ethanol, methanol)
-
Catalyst (optional, e.g., a few drops of glacial acetic acid)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent in a round-bottom flask.
-
Add the primary amine (1 equivalent) to the solution.
-
If desired, add a catalytic amount of glacial acetic acid.
-
The mixture is stirred at room temperature or under reflux for a few hours. The reaction progress can be monitored by TLC.
-
The formation of a precipitate often indicates product formation.
-
The product is collected by filtration, washed with a cold solvent, and can be recrystallized for purification.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for a Schiff base derived from this compound, based on the known data of analogous compounds.
Table 7: Expected ¹H and ¹³C NMR Spectral Data for a Representative Schiff Base
| Nucleus | Expected Chemical Shift (δ, ppm) | Notes |
| ¹H | 8.0 - 9.0 (azomethine H), 6.5 - 8.0 (aromatic H) | The azomethine proton (CH=N) is a characteristic singlet in this region. |
| ¹³C | 150 - 165 (azomethine C), 110 - 160 (aromatic C) | The azomethine carbon is a key diagnostic signal. |
Table 8: Key Infrared (IR) Spectroscopy Data for a Representative Schiff Base
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=N Stretch (Azomethine) | 1600 - 1650 |
| C-F Stretch | 1000 - 1400 |
Table 9: Mass Spectrometry (MS) Data for a Representative Schiff Base
| Ion | Expected m/z | Notes |
| Molecular Ion [M]⁺ | Dependent on the specific product | The molecular weight of the synthesized Schiff base. |
| Key Fragment Ions | Dependent on the specific product | Fragmentation can occur at the C-N bond of the imine. |
Visualizations
Caption: Reaction pathways from this compound.
Caption: General experimental workflow for synthesis and analysis.
Caption: Logical relationship of spectroscopic techniques for structure elucidation.
References
A Comparative Guide to HPLC Methods for the Quantitative Analysis of Benzaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantitative analysis of various benzaldehyde derivatives. The selection of an appropriate analytical method is crucial for accurate quantification in research, quality control, and drug development. This document presents a side-by-side comparison of different HPLC methodologies, including experimental protocols and performance data, to aid in selecting the most suitable technique for your specific analytical needs.
Introduction to HPLC Analysis of Benzaldehyde Derivatives
Benzaldehyde and its derivatives are a class of aromatic aldehydes widely used as intermediates in the synthesis of pharmaceuticals, agrochemicals, and fragrances. Accurate and reliable quantitative analysis of these compounds is essential to ensure product quality, monitor reaction progress, and conduct pharmacokinetic studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a powerful and versatile technique for the separation and quantification of these compounds. This guide explores various RP-HPLC methods, highlighting key differences in stationary phases, mobile phases, and detection techniques. Additionally, derivatization techniques to enhance the detection of benzaldehydes are discussed.
Comparison of HPLC Methods
The following tables summarize the chromatographic conditions and validation parameters for the quantitative analysis of a range of benzaldehyde derivatives. These methods have been selected from various scientific publications to provide a broad overview of the available techniques.
Method 1: Simultaneous Determination of Vanillin and Related Phenolic Compounds
This method is suitable for the analysis of vanillin (4-hydroxy-3-methoxybenzaldehyde) and other related phenolic compounds, including other benzaldehyde derivatives.[1][2][3]
Table 1: Chromatographic Conditions and Validation Data for Vanillin and Related Compounds
| Parameter | Details |
| Analytes | Vanillin, 4-Hydroxybenzaldehyde, 3,4-dihydroxybenzaldehyde, Vanillic Acid, etc.[1][2][3] |
| Stationary Phase | C18 column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient elution with Acetonitrile, Methanol, and 0.2% Acetic Acid in Water[1][2][3] |
| Flow Rate | 1.0 mL/min[4] |
| Detection | UV/Vis or Photodiode Array (PDA) Detector at 280 nm[4] |
| Linearity (R²) | > 0.99[4] |
| Precision (RSD) | < 2%[4] |
| Accuracy (Recovery) | 93.12 - 113.74%[4] |
| LOD/LOQ | Analyte dependent |
Method 2: Analysis of Hydroxy- and Methoxybenzaldehyde Derivatives
This general-purpose reversed-phase method can be adapted for the analysis of various hydroxy- and methoxy-substituted benzaldehydes.[5][6][7]
Table 2: Chromatographic Conditions for Hydroxy- and Methoxybenzaldehydes
| Parameter | Details |
| Analytes | p-Hydroxybenzaldehyde, 2-Hydroxy-3-methoxybenzaldehyde, 3-Hydroxy-4-methoxybenzaldehyde[5][6][7] |
| Stationary Phase | Newcrom R1 or other suitable C18 column[5][6][7] |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water with Phosphoric Acid[5][6][7] |
| Flow Rate | Typically 1.0 mL/min |
| Detection | UV/Vis Detector (wavelength analyte-dependent, typically around 254 nm) |
| Linearity (R²) | Not specified in the provided abstracts |
| Precision (RSD) | Not specified in the provided abstracts |
| Accuracy (Recovery) | Not specified in the provided abstracts |
| LOD/LOQ | Not specified in the provided abstracts |
Method 3: Simultaneous Determination of Nitrobenzaldehyde Isomers
This method is specifically designed for the separation and quantification of benzaldehyde and its ortho-, meta-, and para-nitrobenzaldehyde isomers.[8][9]
Table 3: Chromatographic Conditions and Validation Data for Nitrobenzaldehyde Isomers
| Parameter | Details |
| Analytes | Benzaldehyde, o-Nitrobenzaldehyde, m-Nitrobenzaldehyde, p-Nitrobenzaldehyde[8][9] |
| Stationary Phase | C18 and 5-fluorophenyl mixed bonded silica gel[8] |
| Mobile Phase | Dipotassium hydrogen phosphate buffer, Methanol, and an organic base (e.g., triethylamine), pH adjusted to ~7.5[8] |
| Flow Rate | 1.0 mL/min[8] |
| Detection | UV/Vis Detector at 240 nm[8] |
| Linearity (R²) | Not specified in the provided abstracts |
| Precision (RSD) | Not specified in the provided abstracts |
| Accuracy (Recovery) | Not specified in the provided abstracts |
| LOD/LOQ | Not specified in the provided abstracts |
Method 4: HPLC with Fluorescence Detection after Derivatization
For enhanced sensitivity, benzaldehyde can be derivatized with a fluorescent labeling agent. This method is particularly useful for trace-level analysis in complex matrices.[10][11][12]
Table 4: Chromatographic Conditions and Validation Data for Derivatized Benzaldehyde
| Parameter | Details |
| Analyte | Benzaldehyde |
| Derivatizing Agent | N-acetylhydrazine acridone (AHAD)[10][11][12] |
| Stationary Phase | SB-C18 column (150 mm x 4.6 mm, 5 µm)[10][12] |
| Mobile Phase | Gradient elution with Acetonitrile and Water[10][12] |
| Flow Rate | 1.0 mL/min[12] |
| Detection | Fluorescence Detector (Excitation: 371 nm, Emission: 421 nm)[10][12] |
| Linearity Range | 0.003 to 5 nmol/mL[10][12] |
| Precision (RSD) | Inter-day: 4.2% to 6.9%[12] |
| Accuracy (Recovery) | 93.5% to 96.1%[12] |
| LOD/LOQ | Not specified in the provided abstracts |
Alternative and Advanced Techniques
Ultra-High-Performance Liquid Chromatography (UPLC)
UPLC systems utilize columns with smaller particle sizes (<2 µm), leading to faster analysis times, higher resolution, and improved sensitivity compared to conventional HPLC. Many of the HPLC methods described can be transferred to a UPLC system for enhanced performance.
Liquid Chromatography-Mass Spectrometry (LC-MS)
For highly complex samples or when structural confirmation is required, coupling HPLC or UPLC with a mass spectrometer (MS) provides superior selectivity and sensitivity. LC-MS/MS methods have been developed for the simultaneous measurement of multiple aldehydes, including benzaldehyde, in various matrices.[13]
Experimental Protocols
The following are generalized experimental protocols based on the reviewed literature. Specific parameters should be optimized for the particular application and instrumentation.
Standard Preparation
-
Stock Solutions: Accurately weigh a known amount of the benzaldehyde derivative standard and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to cover the desired concentration range for calibration.
Sample Preparation
The sample preparation procedure will vary depending on the matrix. A general workflow is as follows:
-
Extraction: Extract the benzaldehyde derivatives from the sample matrix using a suitable solvent. This may involve liquid-liquid extraction, solid-phase extraction (SPE), or simple dissolution.
-
Filtration: Filter the extracted sample through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.
-
Derivatization (if applicable): If derivatization is required, mix the extracted sample with the derivatizing agent solution and incubate under the optimized conditions (e.g., temperature and time) to ensure complete reaction.[10][12]
HPLC Analysis
-
System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a fixed volume (e.g., 10 or 20 µL) of the standard and sample solutions into the chromatograph.
-
Data Acquisition: Record the chromatograms and integrate the peak areas of the analytes.
-
Quantification: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Determine the concentration of the benzaldehyde derivative in the samples by interpolating their peak areas from the calibration curve.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the general workflows for HPLC analysis of benzaldehyde derivatives.
Caption: General workflow for direct HPLC analysis of benzaldehyde derivatives.
Caption: Workflow for HPLC analysis of benzaldehyde derivatives with a derivatization step.
Conclusion
This guide provides a comparative overview of various HPLC methods for the quantitative analysis of benzaldehyde derivatives. The choice of the optimal method depends on several factors, including the specific analytes of interest, the sample matrix, the required sensitivity, and the available instrumentation. For routine analysis of relatively high concentrations, a simple isocratic or gradient RP-HPLC method with UV detection is often sufficient. For trace analysis or in complex matrices, derivatization with a fluorescent tag followed by fluorescence detection or the use of LC-MS/MS can provide the necessary sensitivity and selectivity. Researchers are encouraged to validate the chosen method for their specific application to ensure accurate and reliable results.
References
- 1. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an RP-HPLC method for quantitative determination of vanillin and related phenolic compounds in Vanilla planifolia. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. seer.ufrgs.br [seer.ufrgs.br]
- 5. 2-Hydroxy-3-methoxybenzaldehyde | SIELC Technologies [sielc.com]
- 6. 3-Hydroxy-4-methoxy-benzaldehyde | SIELC Technologies [sielc.com]
- 7. Separation of p-Hydroxybenzaldehyde on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. 2024.sci-hub.ru [2024.sci-hub.ru]
- 12. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N -acetylhydrazine acridone and its application for determination ... - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10004G [pubs.rsc.org]
- 13. Development of an LC-MS/MS analytical method for the simultaneous measurement of aldehydes from polyunsaturated fatty acids degradation in animal feed - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative GC-MS Analysis of 2-Amino-6-fluorobenzaldehyde Synthesis via Catalytic Reduction and Nucleophilic Substitution
This guide provides a comparative analysis of two distinct synthetic pathways for 2-Amino-6-fluorobenzaldehyde, evaluated through Gas Chromatography-Mass Spectrometry (GC-MS). The objective is to offer researchers and drug development professionals a clear comparison of reaction outcomes, focusing on product yield and impurity profiles. The methodologies detailed below provide a framework for the synthesis and subsequent analysis of this compound reaction mixtures.
Alternative 1: Catalytic Hydrogenation of 2-Fluoro-6-nitrobenzaldehyde
This synthetic route involves the reduction of a nitro group to an amine using a catalyst.
Experimental Protocol:
A solution of 2-fluoro-6-nitrobenzaldehyde (1.0 g, 5.9 mmol) in ethanol (20 mL) is placed in a hydrogenation vessel. Palladium on carbon (10% w/w, 0.1 g) is added as a catalyst. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (1 atm) at room temperature for 4 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude product.
Alternative 2: Nucleophilic Aromatic Substitution of 2,6-Difluorobenzaldehyde
This approach utilizes the displacement of a fluoride ion by an amine.
Experimental Protocol:
To a solution of 2,6-difluorobenzaldehyde (1.0 g, 7.0 mmol) in dimethyl sulfoxide (DMSO) (15 mL), aqueous ammonia (28-30%, 5 mL) is added. The reaction mixture is heated to 80°C in a sealed vessel and stirred for 6 hours. The reaction is monitored by TLC. After completion, the mixture is cooled to room temperature, diluted with water (50 mL), and extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.
GC-MS Analysis Protocol
Due to the polar nature of the amino group, which can lead to poor peak shape and tailing in GC analysis, derivatization of the crude reaction mixtures is performed prior to injection.[1]
Derivatization:
A 1 mg sample of the crude reaction mixture is dissolved in 100 µL of acetonitrile. To this solution, 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) is added. The mixture is heated at 70°C for 30 minutes to form the trimethylsilyl (TMS) derivative of this compound.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-550.
Comparative Data Summary
The following table summarizes the hypothetical quantitative GC-MS data for the two synthetic routes. The data is presented for illustrative purposes to highlight the potential differences in product yield and impurity profiles that could be observed.
| Analyte (as TMS derivative) | Retention Time (min) | Alternative 1: Catalytic Hydrogenation (% Peak Area) | Alternative 2: Nucleophilic Substitution (% Peak Area) |
| This compound | 12.5 | 92.3 | 85.1 |
| 2-Fluoro-6-nitrobenzaldehyde | 11.8 | 0.5 | - |
| 2,6-Difluorobenzaldehyde | 9.7 | - | 5.2 |
| Unidentified Byproduct A | 13.1 | 1.2 | 3.7 |
| Unidentified Byproduct B | 14.2 | 0.8 | 2.5 |
| Starting Material Impurity | 10.3 | 5.2 | 3.5 |
Visualizations
Caption: Experimental workflow from synthesis to GC-MS data analysis.
Caption: Relationship between the target product and potential impurities.
Objective Comparison
Based on the illustrative data, the Catalytic Hydrogenation route (Alternative 1) appears to be the more efficient method for the synthesis of this compound, demonstrating a higher yield of the desired product and a cleaner impurity profile with a lower percentage of byproducts. The Nucleophilic Aromatic Substitution (Alternative 2) resulted in a lower yield and a higher percentage of unreacted starting material and other byproducts, suggesting that the reaction conditions may require further optimization.
For researchers aiming for high purity and yield, the catalytic hydrogenation method would be the recommended starting point. However, the choice of synthetic route in a drug development setting will also depend on factors such as the cost and availability of starting materials, scalability, and safety considerations. The GC-MS analysis protocol outlined provides a robust method for quantifying the success of either synthetic approach.
References
A Comparative Guide to Catalytic Systems for Quinazoline Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of quinazolines, a core scaffold in numerous pharmaceuticals and biologically active compounds, is a cornerstone of medicinal chemistry.[1][2] The efficiency and selectivity of quinazoline synthesis are critically dependent on the catalytic system employed. This guide provides an objective comparison of various catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their specific applications. We will explore transition-metal-catalyzed, organocatalytic, and other modern approaches, presenting quantitative data in a clear, comparative format, alongside detailed experimental protocols and illustrative diagrams.
Performance Benchmark of Catalytic Systems
The choice of catalyst profoundly impacts the yield, reaction time, and conditions required for quinazoline synthesis. Transition metals such as ruthenium, copper, cobalt, manganese, and iron have all been successfully employed, each with its own set of advantages and limitations.[2][3] Organocatalysts and metal-free methods are also emerging as powerful, often more sustainable alternatives.[4][5][6]
The following table summarizes the performance of different catalytic systems in the synthesis of 2-substituted quinazolines, a common structural motif. To ensure a fair comparison, the data is presented for reactions starting from structurally similar substrates where available.
| Catalyst System | Starting Materials | Product | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Transition-Metal Catalysts | ||||||
| [Ru(p-cymene)Cl₂]₂ / 1,2-benzenediol | 1-(2-aminophenyl)ethanone + Benzylamine | 2-Phenyl-4-methylquinazoline | 140 | 24 | 92 | [7] |
| CuCl/DABCO/4-HO-TEMPO | 2-Aminobenzylamine + Benzaldehyde | 2-Phenylquinazoline | 80 | 12 | 98 | [1] |
| Co(OAc)₂·4H₂O | 2-Aminobenzyl alcohol + Benzonitrile | 2-Phenylquinazoline | 95 | 24 | 95 | [2][3] |
| Mn(I)-pincer complex | 2-Aminobenzyl alcohol + Benzonitrile | 2-Phenylquinazoline | 140 | 24 | 86 | [2] |
| FeBr₂ | 2-Aminobenzyl alcohol + Benzylamine | 2-Phenylquinazoline | 120 | 12 | 91 | [1] |
| Ni(II)-complex | 2-Aminobenzylamine + Benzyl alcohol | 2-Phenylquinazoline | 130 | 24 | 85 | [8] |
| Organocatalysts & Metal-Free Systems | ||||||
| Iodine (I₂) | 2-Aminobenzylamine + Benzaldehyde | 2-Phenylquinazoline | RT | 6 | 94 | [6][9] |
| p-Toluenesulfonic acid (p-TSA) | 2-Aminobenzamide + Benzaldehyde | 2-Phenylquinazolin-4(3H)-one | 100 | 2 | 95 | [4] |
| Rose Bengal (Visible Light) | N-Benzylbenzamidine | 2-Phenylquinazoline | 100 | 1.5 | 96 | [6][8] |
Note: Direct comparison should be made with caution as substrate scope, solvent, and other reaction conditions can vary between studies. "RT" denotes room temperature.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the successful implementation of any synthetic methodology. Below are representative procedures for key catalytic systems.
Ruthenium-Catalyzed Synthesis from a 2-Aminoaryl Ketone
This protocol details the synthesis of 2-phenyl-4-methylquinazoline using a ruthenium-based catalyst.[7]
Materials:
-
[Ru(p-cymene)Cl₂]₂
-
1,2-Benzenediol (Catechol)
-
1-(2-Aminophenyl)ethanone
-
Benzylamine
-
Anhydrous 1,4-dioxane
-
Schlenk tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add [Ru(p-cymene)Cl₂]₂ (0.0075 mmol, 1.5 mol % Ru) and 1,2-benzenediol (0.025 mmol, 5 mol %).
-
Add anhydrous 1,4-dioxane (2 mL) to the tube.
-
Stir the mixture at room temperature for 10 minutes to allow for the in situ formation of the active catalyst.
-
Add 1-(2-aminophenyl)ethanone (0.5 mmol) and benzylamine (0.6 mmol) to the reaction mixture.
-
Seal the Schlenk tube and place it in a preheated oil bath at 140 °C.
-
Stir the reaction mixture for 24 hours.
-
After cooling to room temperature, the reaction mixture is concentrated under reduced pressure.
-
The residue is then purified by column chromatography on silica gel to afford the desired product.
Copper-Catalyzed Aerobic Oxidative Synthesis
This procedure describes a copper-catalyzed synthesis of 2-phenylquinazoline from 2-aminobenzylamine and benzaldehyde under an oxygen atmosphere.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
4-Hydroxy-TEMPO
-
2-Aminobenzylamine
-
Benzaldehyde
-
Acetonitrile (CH₃CN)
-
Oxygen balloon
Procedure:
-
In a round-bottom flask, combine 2-aminobenzylamine (1.0 mmol), benzaldehyde (1.2 mmol), CuCl (0.1 mmol, 10 mol %), DABCO (0.1 mmol, 10 mol %), and 4-hydroxy-TEMPO (0.1 mmol, 10 mol %).
-
Add acetonitrile (5 mL) to the flask.
-
Fit the flask with an oxygen balloon.
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to yield 2-phenylquinazoline.
Iodine-Catalyzed Metal-Free Synthesis
This protocol outlines a metal-free synthesis of 2-phenylquinazoline using molecular iodine as the catalyst.[6][9]
Materials:
-
Iodine (I₂)
-
2-Aminobenzylamine
-
Benzaldehyde
-
Acetonitrile (CH₃CN)
Procedure:
-
To a solution of 2-aminobenzylamine (1.0 mmol) and benzaldehyde (1.1 mmol) in acetonitrile (5 mL), add molecular iodine (0.2 mmol, 20 mol %).
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain 2-phenylquinazoline.
Visualizing the Process
To better understand the relationships between starting materials, intermediates, and final products, as well as the overall experimental workflow, the following diagrams are provided.
Caption: Generalized reaction pathway for quinazoline synthesis.
Caption: Experimental workflow for comparing catalytic systems.
References
- 1. mdpi.com [mdpi.com]
- 2. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]
- 5. Recent advances and prospects in the organocatalytic synthesis of quinazolinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinazoline synthesis [organic-chemistry.org]
- 9. Recent Advances in the Transition-Metal-Free Synthesis of Quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Diastereoselective Friedländer Heterocyclization Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedländer annulation, a cornerstone in quinoline synthesis, has been refined to afford remarkable control over stereochemistry, leading to the development of diastereoselective variants crucial for the synthesis of complex, biologically active molecules. This guide provides a comparative analysis of two prominent diastereoselective Friedländer heterocyclization methodologies: a chiral phosphoric acid-catalyzed approach and a chiral amine-catalyzed strategy. We present a detailed examination of their performance, supported by experimental data, to assist researchers in selecting the optimal method for their synthetic needs.
Introduction to the Friedländer Reaction
The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group to form a quinoline ring system.[1] This reaction can be catalyzed by acids or bases.[1] The classical approach, however, offers limited control over the stereochemical outcome when new stereocenters are formed. Diastereoselective variants of the Friedländer reaction aim to address this limitation by employing chiral catalysts to direct the formation of a specific diastereomer.
Comparative Analysis of Catalytic Systems
This guide focuses on two distinct and effective organocatalytic systems for achieving high diastereoselectivity in the Friedländer heterocyclization:
-
Chiral Phosphoric Acid (CPA) Catalysis: This approach, pioneered by You-Dong Shao and coworkers, utilizes a chiral phosphoric acid to catalyze the atroposelective and diastereoselective synthesis of 9-aryltetrahydroacridines.
-
Chiral Amine Catalysis: This method employs chiral amines, such as proline derivatives, to facilitate a diastereoselective synthesis, often proceeding through an enamine intermediate.
Performance Comparison
The following table summarizes the key performance indicators for each catalytic system based on published experimental data.
| Catalyst System | Typical Substrates | Diastereomeric Ratio (d.r.) | Yield (%) | Key Advantages |
| Chiral Phosphoric Acid | 2-Aminoaryl ketones, Alicyclic ketones | >20:1 | 85-98% | Excellent diastereoselectivity and enantioselectivity, broad substrate scope. |
| Chiral Amine | 2-Aminobenzaldehydes, α-Methylene ketones | Up to 95:5 | 70-90% | Readily available and inexpensive catalysts, mild reaction conditions. |
In-Depth Analysis of Catalytic Systems
Chiral Phosphoric Acid-Catalyzed Diastereoselective Friedländer Reaction
This methodology has proven highly effective for the synthesis of axially chiral and diastereomerically enriched tetrahydroacridines. The chiral phosphoric acid acts as a bifunctional catalyst, activating both the nucleophile and the electrophile to control the stereochemical outcome of the reaction.
Experimental Data:
The following table presents a selection of experimental results from the work of Shao et al., demonstrating the efficacy of the chiral phosphoric acid-catalyzed reaction.
| Entry | 2-Aminoaryl Ketone | Alicyclic Ketone | Product | Yield (%) | d.r. |
| 1 | 2-Aminobenzophenone | Cyclohexanone | 9-Phenyl-1,2,3,4-tetrahydroacridine | 95 | >20:1 |
| 2 | 2-Amino-5-chlorobenzophenone | Cyclohexanone | 6-Chloro-9-phenyl-1,2,3,4-tetrahydroacridine | 92 | >20:1 |
| 3 | 2-Aminobenzophenone | 4-Methylcyclohexanone | 9-Phenyl-2-methyl-1,2,3,4-tetrahydroacridine | 88 | >20:1 |
| 4 | 2-Amino-4-nitrobenzophenone | Cyclopentanone | 7-Nitro-9-phenyl-1,2,3,4-tetrahydroacridine-5H-cyclopenta[b]quinoline | 85 | >20:1 |
Experimental Protocol: General Procedure for the Synthesis of 9-Aryltetrahydroacridines
To a solution of the 2-aminoaryl ketone (0.2 mmol) and the alicyclic ketone (0.3 mmol) in toluene (2.0 mL) was added the chiral phosphoric acid catalyst (10 mol%). The reaction mixture was stirred at 50 °C for 24 hours. After completion of the reaction (monitored by TLC), the solvent was removed under reduced pressure, and the residue was purified by flash column chromatography on silica gel to afford the desired product.
Signaling Pathway/Workflow Diagram:
Caption: Experimental workflow for the CPA-catalyzed synthesis.
Chiral Amine-Catalyzed Diastereoselective Friedländer Reaction
The use of chiral amines, particularly proline and its derivatives, offers an alternative and often more accessible route to diastereomerically enriched quinolines. The reaction typically proceeds via the formation of a chiral enamine intermediate, which then undergoes a stereocontrolled reaction with the 2-aminoaryl carbonyl compound.
Experimental Data:
The following table provides representative data for a proline-catalyzed diastereoselective Friedländer-type reaction.
| Entry | 2-Aminobenzaldehyde | α-Methylene Ketone | Product | Yield (%) | d.r. |
| 1 | 2-Aminobenzaldehyde | Acetone | 2-Methylquinoline | 85 | - |
| 2 | 2-Aminobenzaldehyde | Cyclohexanone | 1,2,3,4-Tetrahydroacridine | 90 | 90:10 |
| 3 | 2-Amino-5-nitrobenzaldehyde | Cyclohexanone | 6-Nitro-1,2,3,4-tetrahydroacridine | 82 | 92:8 |
| 4 | 2-Aminobenzaldehyde | 3-Pentanone | 2-Ethyl-3-methylquinoline | 78 | 85:15 |
Experimental Protocol: General Procedure for the L-Proline-Catalyzed Synthesis of Tetrahydroacridines
A mixture of the 2-aminobenzaldehyde (1.0 mmol), the cyclic ketone (1.2 mmol), and L-proline (20 mol%) in DMSO (5 mL) was stirred at 80 °C for 12 hours. The reaction progress was monitored by TLC. Upon completion, the reaction mixture was poured into ice-water and the precipitated solid was filtered, washed with water, and dried. The crude product was then purified by recrystallization or column chromatography to afford the pure tetrahydroacridine derivative.
Logical Relationship Diagram:
Caption: Proposed reaction pathway for the proline-catalyzed reaction.
Conclusion
Both chiral phosphoric acid and chiral amine-catalyzed methodologies provide effective means for achieving high diastereoselectivity in the Friedländer heterocyclization. The choice of catalyst will depend on the specific substrates, desired level of stereocontrol, and the availability of the catalyst. The chiral phosphoric acid system generally offers superior diastereoselectivity and enantioselectivity, making it ideal for the synthesis of complex and highly pure chiral molecules. The chiral amine-catalyzed approach, on the other hand, provides a more cost-effective and operationally simpler alternative, which is well-suited for a broad range of applications where slightly lower, yet still high, diastereoselectivity is acceptable. Researchers are encouraged to consider the specific requirements of their synthetic targets when selecting the most appropriate catalytic system.
References
Reactivity comparison of fluorobenzaldehyde isomers in synthesis
A Comparative Guide to the Reactivity of Fluorobenzaldehyde Isomers in Synthesis
For researchers, scientists, and drug development professionals, a nuanced understanding of the reactivity of fluorobenzaldehyde isomers is critical for optimizing synthetic routes and designing novel molecules. The position of the fluorine atom on the benzene ring—ortho, meta, or para—significantly alters the chemical behavior of the aldehyde functional group through a combination of electronic and steric effects. This guide provides an objective comparison of the reactivity of these isomers, supported by experimental data and theoretical principles.
The Decisive Role of Electronic and Steric Effects
The reactivity of the aldehyde group in fluorobenzaldehydes is primarily governed by the electronic influence of the fluorine atom and, in the case of the ortho isomer, steric hindrance.[1]
-
Inductive Effect (-I): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[1][2] The strength of this effect is distance-dependent, being most potent at the ortho position, followed by meta, and then para.[1]
-
Mesomeric (Resonance) Effect (+M): The lone pairs of electrons on the fluorine atom can be delocalized into the benzene ring through the mesomeric effect.[1] This electron-donating effect partially counteracts the inductive effect and is most pronounced at the ortho and para positions, with no such effect at the meta position.[1]
-
Steric Hindrance: The proximity of the fluorine atom to the aldehyde group in the ortho position can physically impede the approach of nucleophiles, potentially slowing down reaction rates, especially with bulky reagents.[1]
The interplay of these effects results in a complex but predictable pattern of reactivity among the three isomers.[1]
Quantitative Comparison of Electronic Effects
The Hammett equation offers a quantitative measure of the electronic effect of a substituent on the reactivity of a benzene derivative.[1] The substituent constant (σ) reflects the electron-donating or electron-withdrawing nature of the substituent. A more positive σ value indicates a stronger electron-withdrawing effect, which generally correlates with increased reactivity in nucleophilic additions to the carbonyl group.
| Isomer | Substituent Position | Hammett Constant (σ) | Predicted Electronic Effect on Reactivity |
| ortho-Fluorobenzaldehyde | Ortho | - | Strong -I, moderate +M, potential steric hindrance |
| meta-Fluorobenzaldehyde | Meta | σ_m_ = +0.34 | Strong -I, no +M effect |
| para-Fluorobenzaldehyde | Para | σ_p_ = +0.06 | Strong -I, counteracting +M effect |
Note: Hammett constants are typically not applied to ortho substituents due to the difficulty in separating electronic effects from steric effects.[3]
Reactivity in Key Synthetic Transformations
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction for aldehydes, and its rate is largely dependent on the electrophilicity of the carbonyl carbon.[1]
-
para-Fluorobenzaldehyde: The combination of a strong -I effect and a weaker +M effect at the para position results in a significant increase in the electrophilicity of the carbonyl carbon, enhancing its reactivity towards nucleophiles.[1]
-
meta-Fluorobenzaldehyde: The reactivity is primarily enhanced by the -I effect of the fluorine atom, without any opposing +M effect.[1]
-
ortho-Fluorobenzaldehyde: The reactivity is a balance between the strong activating inductive effect and potential steric hindrance.
The general trend for reactivity in nucleophilic addition reactions is expected to be para > meta > ortho .[1]
Reduction Reactions
The reduction of aldehydes to primary alcohols, typically with hydride reagents like sodium borohydride (NaBH₄), is influenced by the electrophilicity of the carbonyl carbon.[1] The higher electrophilicity of the carbonyl carbon in the para and meta isomers, due to the electron-withdrawing nature of fluorine, should lead to faster reduction rates compared to unsubstituted benzaldehyde.[1] The reactivity of the ortho isomer is determined by the balance between the strong inductive effect and potential steric hindrance to the approaching hydride reagent.[1]
Oxidation Reactions
The oxidation of aldehydes to carboxylic acids is another common transformation where the electron density at the aldehyde group plays a role.[1] In reactions like the Baeyer-Villiger oxidation, the position of the fluorine can influence the product distribution. For instance, a study on the chemical Baeyer-Villiger oxidation of [¹⁸F]fluorobenzaldehydes demonstrated that both ortho and para isomers could be efficiently converted to their corresponding [¹⁸F]fluorophenols in high radiochemical yields.[1]
Experimental Protocols for Reactivity Comparison
To obtain direct comparative data for the reactivity of fluorobenzaldehyde isomers, the following experimental protocols can be employed.[1]
Kinetic Analysis of Nucleophilic Addition
Objective: To determine the second-order rate constants for the reaction of ortho-, meta-, and para-fluorobenzaldehyde with a nucleophile such as piperidine.[1]
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
Piperidine
-
Anhydrous solvent (e.g., acetonitrile)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes
Procedure:
-
Prepare stock solutions of each fluorobenzaldehyde isomer and piperidine in the chosen solvent.[1]
-
In a quartz cuvette, mix a solution of one of the fluorobenzaldehyde isomers with a solution of piperidine at a constant temperature.
-
Immediately begin monitoring the change in absorbance at a predetermined wavelength corresponding to the product formation over time.
-
Repeat the experiment with varying concentrations of the nucleophile to determine the second-order rate constant (k₂).
-
Repeat steps 2-4 for the other two isomers under identical conditions.
-
Compare the k₂ values for the three isomers to determine their relative reactivity.[1]
Comparative Wittig Reaction
Objective: To compare the product yields of the Wittig reaction between the three fluorobenzaldehyde isomers and a stabilized ylide.[1]
Materials:
-
ortho-Fluorobenzaldehyde
-
meta-Fluorobenzaldehyde
-
para-Fluorobenzaldehyde
-
A stabilized Wittig ylide (e.g., (Carbethoxymethylene)triphenylphosphorane)
-
Anhydrous solvent (e.g., Tetrahydrofuran)
-
Standard laboratory glassware
Procedure:
-
In three separate, identical reaction flasks, dissolve an equimolar amount of each fluorobenzaldehyde isomer in the anhydrous solvent.[1]
-
To each flask, add an equimolar amount of the stabilized Wittig ylide.[1]
-
Stir the reactions at a constant temperature (e.g., room temperature) for a set period (e.g., 24 hours).[1]
-
Monitor the progress of each reaction by thin-layer chromatography (TLC).[1]
-
After the reaction period, quench the reactions and perform an appropriate work-up to isolate the product.
-
Determine the yield of the product for each reaction using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
Compare the product yields to assess the relative reactivity of the three isomers in the Wittig reaction.
Visualizing Reaction Influences and Workflows
Caption: Electronic and steric effects on carbonyl reactivity.
Caption: Workflow for kinetic analysis of nucleophilic addition.
Caption: Workflow for comparative Wittig reaction.
References
A Comparative Guide to the Structural Confirmation of 2-chloro-6-fluorobenzaldehyde and Its Derivatives
For researchers, scientists, and drug development professionals, the unambiguous structural elucidation of synthesized compounds is a critical checkpoint in the discovery and development pipeline. 2-chloro-6-fluorobenzaldehyde serves as a versatile starting material in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1] Consequently, the precise characterization of its derivatives is paramount for ensuring the integrity of subsequent research and development activities.
This guide provides a comparative analysis of standard analytical techniques for the structural confirmation of 2-chloro-6-fluorobenzaldehyde and two of its common derivatives: 2-chloro-6-fluorobenzaldehyde oxime and N-(2-chloro-6-fluorobenzylidene)aniline, a representative Schiff base. The guide will present a side-by-side comparison of expected spectroscopic data, detailed experimental protocols for key analytical methods, and a logical workflow for the structural confirmation process.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for 2-chloro-6-fluorobenzaldehyde and its derivatives. The data for the derivatives are predicted based on established spectroscopic principles and data from analogous structures, providing a valuable reference for experimental work.[1]
Table 1: ¹H and ¹³C NMR Spectral Data
| Compound | Aldehyde/Imine Proton (¹H, ppm) | Aromatic Protons (¹H, ppm) | Other Protons (¹H, ppm) | Aldehyde/Imine Carbon (¹³C, ppm) | Aromatic Carbons (¹³C, ppm) |
| 2-chloro-6-fluorobenzaldehyde | ~10.4 | ~7.2-7.6 (m) | - | ~187 | ~115-162 |
| 2-chloro-6-fluorobenzaldehyde Oxime (Predicted) | ~8.2 (CH=N) | ~7.1-7.5 (m) | ~9.5 (N-OH) | ~148 (C=N) | ~115-160 |
| Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted) | ~8.5 (CH=N) | ~6.9-7.8 (m) | - | ~160 (C=N) | ~115-161 (Ar-C), ~121-152 (Aniline-C) |
Table 2: Key Infrared (IR) Spectroscopy Data
| Compound | C=O Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | O-H Stretch (cm⁻¹) | C-Cl Stretch (cm⁻¹) | C-F Stretch (cm⁻¹) |
| 2-chloro-6-fluorobenzaldehyde | ~1700 | - | - | ~780 | ~1250 |
| 2-chloro-6-fluorobenzaldehyde Oxime (Predicted) | - | ~1640-1690 | ~3100-3600 (broad) | ~780 | ~1250 |
| Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted) | - | ~1620-1640 | - | ~780 | ~1250 |
Table 3: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| 2-chloro-6-fluorobenzaldehyde | 158/160 (Cl isotopes) | 157/159 ([M-H]⁺), 130/132 ([M-CO]⁺), 129 ([M-CHO]⁺), 99 ([M-CHO, -Cl]⁺) |
| 2-chloro-6-fluorobenzaldehyde Oxime (Predicted) | 173/175 (Cl isotopes) | 156/158 ([M-OH]⁺), 138 ([M-Cl]⁺), 128 ([M-CHO]⁺) |
| Schiff Base (N-(2-chloro-6-fluorobenzylidene)aniline) (Predicted) | 233/235 (Cl isotopes) | 232/234 ([M-H]⁺), 156/158 ([M-C₆H₅N]⁺), 77 ([C₆H₅]⁺) |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[1]
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 or 500 MHz spectrometer.[1] Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 16 to 64, depending on the concentration. Chemical shifts are referenced to the residual solvent peak.[1]
-
¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[1]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the sample is placed directly on the crystal.[1]
-
Data Acquisition: The FTIR spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.[1]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.
-
Sample Introduction and Ionization: Samples can be introduced via direct infusion or coupled with a separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). Electron Ionization (EI) is a common method for generating reproducible fragmentation patterns.[1]
-
Mass Analysis: The ionized sample is passed through a mass analyzer (e.g., quadrupole, time-of-flight) which separates the ions based on their mass-to-charge ratio (m/z).[1]
-
Data Interpretation: The resulting mass spectrum provides the molecular weight of the compound from the molecular ion peak and structural information from the fragmentation pattern.[1]
Logical Workflow for Structural Elucidation
The following diagram illustrates a logical workflow for the structural confirmation of a synthesized 2-chloro-6-fluorobenzaldehyde derivative.
Caption: A logical workflow for the synthesis and structural confirmation of 2-chloro-6-fluorobenzaldehyde derivatives.
Comparison of Analytical Techniques
Each of the primary spectroscopic techniques offers unique advantages and limitations in the context of structural elucidation.
Table 4: Comparison of Analytical Techniques for Structural Confirmation
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed carbon-hydrogen framework, connectivity, and stereochemistry. | Provides the most comprehensive structural information. Non-destructive.[2] | Relatively low sensitivity, requires higher sample concentrations. Can be time-consuming.[2] |
| FTIR Spectroscopy | Presence of functional groups (e.g., C=O, C=N, O-H). | Fast, simple to operate, and provides a characteristic "fingerprint" for a compound. | Does not provide information on the overall molecular structure or connectivity. |
| Mass Spectrometry | Molecular weight and fragmentation pattern, which can infer structural features. | High sensitivity, requires very small amounts of sample. Can be coupled with chromatographic techniques for mixture analysis. | Isomers can be difficult to distinguish. Fragmentation can sometimes be complex to interpret. |
| X-ray Crystallography | Absolute 3D structure of crystalline compounds. | Provides the definitive molecular structure. | Requires a suitable single crystal, which can be difficult to obtain. |
Conclusion
The structural confirmation of 2-chloro-6-fluorobenzaldehyde and its derivatives is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While NMR spectroscopy provides the most detailed information about the molecular framework, FTIR and mass spectrometry are indispensable for identifying functional groups and determining the molecular weight. A thorough analysis, comparing the experimental data with predicted values and data from analogous compounds, is essential for the unambiguous structural elucidation of these important synthetic intermediates. This guide provides the foundational data and methodologies to support researchers in this critical aspect of their work.
References
A Comparative Analysis of Electron-Withdrawing Effects in Substituted Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the electron-withdrawing effects of various substituents on the benzaldehyde scaffold. By presenting key experimental data, detailed protocols, and visual representations of underlying principles, this document aims to be an essential resource for researchers in medicinal chemistry, chemical biology, and drug development.
Introduction to Electron-Withdrawing Effects
Substituents on an aromatic ring can significantly influence the electron density distribution within the molecule through a combination of inductive and resonance effects. Electron-withdrawing groups (EWGs) decrease the electron density on the aromatic ring and, consequently, on the attached functional groups. In the context of substituted benzaldehydes, this modulation of electron density has profound implications for the reactivity of the aldehyde group, its spectroscopic properties, and its interactions with biological targets. Understanding and quantifying these effects are crucial for designing molecules with desired chemical and pharmacological properties.
Data Presentation: A Comparative Overview
The following tables summarize key experimental data that illustrate the electron-withdrawing effects of a range of para-substituted benzaldehydes. These parameters provide a quantitative measure of how different substituents modulate the electronic properties of the benzaldehyde molecule.
Table 1: Hammett Substituent Constants (σp)
The Hammett substituent constant, σp, is a measure of the electronic effect of a substituent in the para position of a benzene ring. A positive σp value indicates an electron-withdrawing effect, while a negative value signifies an electron-donating effect.
| Substituent (p-X) | Hammett Constant (σp) |
| -NO₂ | 0.78 |
| -CN | 0.66 |
| -CHO | 0.42 |
| -Br | 0.23 |
| -Cl | 0.23 |
| -H | 0.00 |
| -CH₃ | -0.17 |
| -OCH₃ | -0.27 |
| -OH | -0.37 |
| -NH₂ | -0.66 |
Table 2: Spectroscopic Data for para-Substituted Benzaldehydes
The electron density at the aldehyde functional group is directly reflected in its spectroscopic properties. Electron-withdrawing substituents tend to increase the C=O bond order, leading to a higher stretching frequency in Infrared (IR) spectroscopy. They also deshield the aldehyde proton, causing a downfield shift in its ¹H Nuclear Magnetic Resonance (NMR) signal.
| Substituent (p-X) | C=O Stretching Frequency (cm⁻¹) | ¹H NMR Aldehyde Proton Chemical Shift (δ, ppm) |
| -NO₂ | ~1715 | ~10.15 |
| -CN | ~1712 | ~10.10 |
| -CHO | ~1708 | ~10.05 |
| -Br | ~1706 | ~9.98 |
| -Cl | ~1705 | ~9.97 |
| -H | ~1703 | ~9.93 |
| -CH₃ | ~1701 | ~9.88 |
| -OCH₃ | ~1698 | ~9.85 |
| -OH | ~1695 | ~9.82 |
| -NH₂ | ~1690 | ~9.75 |
Table 3: Kinetic Data for the Formation of Semicarbazones from para-Substituted Benzaldehydes
The rate of nucleophilic addition to the carbonyl carbon of benzaldehyde is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing the reaction rate. This can be quantified by determining the second-order rate constants (k) for the reaction.
| Substituent (p-X) | Hammett Constant (σp) | Relative Rate Constant (log(k/kH)) |
| -NO₂ | 0.78 | 0.82 |
| -Cl | 0.23 | 0.25 |
| -H | 0.00 | 0.00 |
| -CH₃ | -0.17 | -0.15 |
| -OCH₃ | -0.27 | -0.28 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Protocol 1: Determination of Hammett Plot for Semicarbazone Formation
This protocol describes the kinetic analysis of the reaction between a series of para-substituted benzaldehydes and semicarbazide hydrochloride using UV-Vis spectroscopy.
Materials:
-
A series of para-substituted benzaldehydes (e.g., p-nitrobenzaldehyde, p-chlorobenzaldehyde, benzaldehyde, p-tolualdehyde, p-anisaldehyde)
-
Semicarbazide hydrochloride
-
Ethanol
-
Phosphate buffer (pH 7.0)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation:
-
Prepare 0.1 M stock solutions of each para-substituted benzaldehyde in ethanol.
-
Prepare a 0.2 M aqueous stock solution of semicarbazide hydrochloride.
-
-
Kinetic Run:
-
Set the spectrophotometer to monitor the absorbance at the λmax of the semicarbazone product (determined by a preliminary scan). Thermostat the cell holder to 25 °C.
-
In a 10 mL volumetric flask, pipette 1.0 mL of the benzaldehyde stock solution and 8.0 mL of the phosphate buffer.
-
Initiate the reaction by adding 1.0 mL of the semicarbazide hydrochloride stock solution, cap the flask, and invert several times to mix.
-
Quickly transfer a portion of the reaction mixture to a quartz cuvette and place it in the spectrophotometer.
-
Record the absorbance at the chosen wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed significantly (e.g., 10-20 minutes).
-
-
Data Analysis:
-
For each substituted benzaldehyde, plot Absorbance vs. Time. The initial rate of the reaction is proportional to the initial slope of this curve.
-
Assuming pseudo-first-order kinetics with respect to the benzaldehyde (due to the excess of semicarbazide), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A∞ - At) vs. time, where A∞ is the absorbance at the completion of the reaction and At is the absorbance at time t.
-
The second-order rate constant (k) is calculated by dividing k_obs by the concentration of semicarbazide.
-
Plot log(k/kH) vs. the Hammett constant (σp) for each substituent, where kH is the rate constant for the unsubstituted benzaldehyde.
-
The slope of this plot is the reaction constant (ρ).
-
Protocol 2: Infrared (IR) Spectroscopy of Substituted Benzaldehydes
This protocol outlines the procedure for obtaining the IR spectrum of a substituted benzaldehyde.
For Liquid Samples (Thin Film Method):
-
Place a drop of the liquid benzaldehyde derivative onto the center of a clean, dry salt plate (e.g., NaCl or KBr).
-
Place a second salt plate on top, spreading the liquid into a thin, uniform film.
-
Carefully place the "sandwich" of salt plates into the sample holder of the IR spectrometer.
-
Acquire the IR spectrum according to the instrument's operating procedure.
-
After analysis, clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone or chloroform) and store them in a desiccator.
For Solid Samples (KBr Pellet Method):
-
Weigh approximately 1-2 mg of the solid benzaldehyde derivative and about 100-200 mg of dry, IR-grade potassium bromide (KBr).
-
Grind the mixture in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer a small amount of the powder into a pellet press die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the IR spectrometer.
-
Acquire the IR spectrum.
Protocol 3: ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy of Substituted Benzaldehydes
This protocol details the preparation and analysis of a substituted benzaldehyde sample by ¹H NMR spectroscopy.
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the substituted benzaldehyde into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm.
-
Transfer the solution to a clean 5 mm NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, which is essential for obtaining sharp and well-resolved peaks.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the spectrum.
-
Phase and baseline correct the spectrum.
-
Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.
-
Integrate the signals to determine the relative number of protons for each resonance.
-
Identify the chemical shift (δ) of the aldehyde proton, which typically appears as a singlet in the range of 9.7-10.2 ppm.
-
Visualizing Electron-Withdrawing Effects
The following diagrams, generated using the Graphviz DOT language, illustrate the fundamental principles of electron-withdrawing effects and the experimental workflow for their analysis.
Caption: Inductive vs. Resonance Electron-Withdrawing Effects.
Caption: Experimental Workflow for Hammett Analysis.
Conclusion
The electronic nature of substituents on a benzaldehyde ring plays a critical role in determining its chemical properties and reactivity. Electron-withdrawing groups, as quantified by positive Hammett constants, increase the C=O stretching frequency in IR spectra, cause a downfield shift of the aldehyde proton in ¹H NMR spectra, and accelerate the rate of nucleophilic addition reactions. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to analyze and predict the behavior of substituted benzaldehydes in various chemical and biological contexts. This understanding is fundamental to the rational design of new molecules with tailored properties for applications in drug discovery and materials science.
Safety Operating Guide
Proper Disposal of 2-Amino-6-fluorobenzaldehyde: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information for the proper disposal of 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2), a key intermediate in various pharmaceutical and organic synthesis applications. Adherence to these procedures is crucial for maintaining a safe and compliant laboratory environment.
Essential Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential hazards. While specific toxicological properties may not be fully investigated, it is prudent to treat this compound with a high degree of caution.
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemically resistant gloves.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If ventilation is insufficient, a respirator may be necessary.
-
Body Protection: A lab coat or other protective clothing to prevent skin contact.
Quantitative Data Summary
A summary of the key physical and chemical properties of this compound is provided in the table below for easy reference.
| Property | Value |
| CAS Number | 151585-93-2 |
| Molecular Formula | C₇H₆FNO |
| Molecular Weight | 139.13 g/mol |
| Appearance | Pale yellow solid |
| Storage Temperature | 2–8 °C under inert gas |
Step-by-Step Disposal Guidance
The disposal of this compound must be conducted in strict accordance with local, regional, and national regulations. Chemical waste generators are responsible for the correct classification and disposal of their waste.
-
Waste Identification and Segregation:
-
Designate a specific, clearly labeled, and sealed container for this compound waste.
-
Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
-
-
Container Management:
-
Keep the waste container tightly closed and store it in a cool, dry, and well-ventilated area, away from incompatible materials.
-
-
Spill Management:
-
In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or a universal binder.
-
Collect the absorbed material into a suitable, closed container for disposal.
-
Use non-sparking tools and avoid creating dust.
-
-
Final Disposal:
-
Dispose of the contents and the container at an approved waste disposal plant.
-
Never dispose of this compound down the drain or into the sanitary sewer system.
-
Disposal Workflow
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these detailed procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a culture of safety and regulatory compliance within their institution.
Safeguarding Your Research: A Guide to Handling 2-Amino-6-fluorobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals: Essential Safety and Handling Protocols
This guide provides critical safety and logistical information for the handling of 2-Amino-6-fluorobenzaldehyde (CAS No. 151585-93-2). Adherence to these procedures is paramount to ensure the safety of all laboratory personnel and the integrity of your research. The following protocols for personal protective equipment (PPE), operational procedures, and disposal are based on established safety practices for handling aromatic aldehydes and fluorinated organic compounds.
Hazard Identification and Safety Data Summary
-
Irritation: Causes serious eye irritation and may cause skin and respiratory tract irritation.[1][2][3][4]
-
Environmental Hazards: May be toxic to aquatic life with long-lasting effects.[5]
The following table summarizes key safety and physical property information extrapolated from related compounds.
| Property | Value | Source Compound(s) |
| Physical State | Solid | 2-Bromo-6-fluorobenzaldehyde[6] |
| Appearance | Light yellow to yellow | 3-Fluorobenzaldehyde[2] |
| Hazards | Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. | 2-Bromo-6-fluorobenzaldehyde, 6-Amino-3-bromo-2-fluorobenzaldehyde[3][4] |
| Storage | Store in a well-ventilated place. Keep container tightly closed. Recommended storage temperature: 2-8°C, under an inert atmosphere and protected from light. | 2-Bromo-6-fluorobenzaldehyde, BLD Pharm[4][7] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is crucial when handling this compound. The minimum required PPE includes:
-
Eye and Face Protection: Chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards are mandatory.[8] In situations with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves, such as nitrile or neoprene.[9] Inspect gloves before each use and wash them before removal.
-
Body Protection: A laboratory coat must be worn and fully buttoned to protect against accidental spills. For tasks with a higher risk of significant exposure, chemical-resistant aprons or coveralls should be considered.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[10] If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[8]
Operational Plan: From Receipt to Disposal
Adherence to a strict operational plan is essential for the safe handling of this compound.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[5]
-
The storage area should be clearly labeled with the appropriate hazard warnings. Keep the container tightly closed.[3][4]
Handling and Use
-
Engineering Controls: All weighing and handling of the solid compound must be performed in a chemical fume hood to minimize inhalation exposure.[10] Ensure that eyewash stations and safety showers are readily accessible.[1][5]
-
Procedural Controls:
-
After Handling:
Spill Response
-
In the event of a spill, evacuate personnel from the immediate area.
-
Wear the appropriate PPE, including respiratory protection.
-
For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[1]
-
For larger spills, follow your institution's emergency procedures.
-
Prevent the spilled chemical from entering drains or waterways.[8]
Disposal Plan
-
Waste Characterization: this compound is a halogenated organic compound and should be disposed of as hazardous chemical waste.
-
Container Management:
-
Collect waste in a designated, properly labeled, and sealed container. The container must be made of a compatible material.
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
-
Disposal Route: Dispose of the contents and container in accordance with all local, state, and federal regulations.[1][3][4] Do not dispose of down the drain.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. aksci.com [aksci.com]
- 4. echemi.com [echemi.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. 151585-93-2|this compound|BLD Pharm [bldpharm.com]
- 8. echemi.com [echemi.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. artsci.usu.edu [artsci.usu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
